molecular formula C12H19NO3 B12727078 (+)-Macromerine CAS No. 33066-27-2

(+)-Macromerine

Cat. No.: B12727078
CAS No.: 33066-27-2
M. Wt: 225.28 g/mol
InChI Key: YAIPYAQVBZPSSC-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Macromerine is a useful research compound. Its molecular formula is C12H19NO3 and its molecular weight is 225.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

33066-27-2

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

(1S)-1-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethanol

InChI

InChI=1S/C12H19NO3/c1-13(2)8-10(14)9-5-6-11(15-3)12(7-9)16-4/h5-7,10,14H,8H2,1-4H3/t10-/m1/s1

InChI Key

YAIPYAQVBZPSSC-SNVBAGLBSA-N

Isomeric SMILES

CN(C)C[C@H](C1=CC(=C(C=C1)OC)OC)O

Canonical SMILES

CN(C)CC(C1=CC(=C(C=C1)OC)OC)O

Origin of Product

United States

Foundational & Exploratory

(+)-Macromerine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (+)-Macromerine

Introduction

This compound, a phenethylamine (B48288) derivative, is a naturally occurring alkaloid first identified in the cactus Coryphantha macromeris.[1] It is also found in other related species of the Cactaceae family, such as C. runyonii and C. elephantidens.[1] Structurally, it is the O³,O⁴,N-trimethyl derivative of adrenaline. Its chemical designation is (R)-1-(3,4-Dimethoxyphenyl)-2-(dimethylamino)ethanol, also known as β-hydroxy-3,4-dimethoxy-N,N-dimethylphenethylamine.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a dimethoxyphenyl group attached to an ethanolamine (B43304) backbone with two methyl groups on the amine.

Figure 1. Chemical Structure of this compound
Physicochemical Properties

The key physicochemical properties of this compound and its related forms are summarized in the table below.

PropertyValueReference(s)
IUPAC Name (R)-1-(3,4-Dimethoxyphenyl)-2-(dimethylamino)ethanol[1]
Synonyms β-hydroxy-3,4-dimethoxy-N,N-dimethylphenethylamine[1]
Molecular Formula C₁₂H₁₉NO₃[1]
Molar Mass 225.288 g·mol⁻¹[1]
Melting Point (°C) Not available for the (+) form
dl-form Melting Point (°C)46-47
l-form Melting Point (°C)66-67.5
d-form Melting Point (°C)60-62
dl-form HCl Melting Point (°C)163-164
l-form HCl Melting Point (°C)178-179
d-form HCl Melting Point (°C)178-179
Optical Rotation Not available for the (+) form
l-form [α]D²⁵-147.01° (c=0.0390 g/mL in chloroform)
l-form [α]D²⁵-42.61° (c=0.0200 g/mL in absolute alcohol)
d-form HCl [α]D¹⁸+51.5° (c=2.2 in 50% ethanol)
l-form HCl [α]D¹⁸-41.3° (c=2.04 in 50% ethanol)
Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance) (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.8-7.0m3HAr-H
~4.8dd1HCH-OH
~3.8s6H2 x OCH₃
~2.5m2HCH₂-N
~2.3s6HN(CH₃)₂
~3.5 (broad)s1HOH

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmAssignment
~149.0Ar-C-O
~148.5Ar-C-O
~135.0Ar-C
~118.5Ar-CH
~111.0Ar-CH
~109.5Ar-CH
~70.0CH-OH
~65.0CH₂-N
~55.9OCH₃
~45.0N(CH₃)₂

MS (Mass Spectrometry)

m/zInterpretation
225[M]⁺ (Molecular Ion)
208[M-OH]⁺
180[M-N(CH₃)₂]⁺
151[M-CH(OH)CH₂N(CH₃)₂]⁺ (benzylic cleavage)
74[CH₂N(CH₃)₂]⁺

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200BroadO-H stretch (alcohol)
3000-2850MediumC-H stretch (aliphatic)
~3050WeakC-H stretch (aromatic)
1600, 1515, 1465Medium-StrongC=C stretch (aromatic ring)
1260, 1030StrongC-O stretch (ethers and alcohol)

Experimental Protocols

Isolation from Coryphantha macromeris

The following is a generalized protocol for the extraction and isolation of macromerine (B1210253) from its natural source, based on standard alkaloid extraction procedures.

  • Drying and Pulverization: The fresh plant material (Coryphantha macromeris) is dried in a ventilated oven at a temperature below 50°C to prevent degradation of the alkaloids. The dried material is then pulverized into a fine powder.

  • Defatting: The powdered plant material is first extracted with a non-polar solvent, such as petroleum ether, in a Soxhlet apparatus. This step removes lipids, waxes, and other non-polar compounds.

  • Alkaloid Extraction: The defatted plant material is then subjected to extraction with a polar solvent, typically methanol (B129727) or ethanol, to extract the alkaloids.

  • Acid-Base Extraction:

    • The alcoholic extract is concentrated under reduced pressure.

    • The residue is dissolved in a dilute aqueous acid solution (e.g., 5% HCl), which protonates the basic alkaloids, rendering them water-soluble.

    • This aqueous solution is then washed with a non-polar organic solvent (e.g., dichloromethane (B109758) or ether) to remove any remaining neutral or acidic impurities.

    • The acidic aqueous layer containing the protonated alkaloids is then basified with a base (e.g., NaOH or Na₂CO₃) to a pH of around 10. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.

    • The free base alkaloids are then extracted from the aqueous solution using an immiscible organic solvent like chloroform (B151607) or dichloromethane.

  • Purification: The crude alkaloid extract is purified using chromatographic techniques. Column chromatography using silica (B1680970) gel or alumina, with a gradient of solvents (e.g., chloroform with increasing amounts of methanol), is commonly employed. The fractions are monitored by thin-layer chromatography (TLC).

  • Crystallization: The purified macromerine is obtained by crystallization from a suitable solvent system to yield the final product.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved from (S)-(+)-adrenaline dimethyl ether. The overall workflow is depicted below.

synthesis_workflow start Veratrole step1 Friedel-Crafts Acylation (Chloroacetyl chloride, AlCl₃) start->step1 intermediate1 α-Chloro-3,4-dimethoxyacetophenone step1->intermediate1 step2 Amination (Dimethylamine) intermediate1->step2 intermediate2 α-Dimethylamino-3,4-dimethoxyacetophenone step2->intermediate2 step3 Reduction (e.g., NaBH₄) intermediate2->step3 racemic_adrenaline_ether Racemic Adrenaline Dimethyl Ether step3->racemic_adrenaline_ether step4 Resolution (d-α-bromocamphor-π-sulfonate) racemic_adrenaline_ether->step4 s_adrenaline_ether (S)-(+)-Adrenaline Dimethyl Ether step4->s_adrenaline_ether step5 Formylation (e.g., Ethyl formate) s_adrenaline_ether->step5 intermediate3 N-Formyl-(S)-(+)-adrenaline dimethyl ether step5->intermediate3 step6 Reduction (e.g., LiAlH₄) intermediate3->step6 product This compound step6->product

Figure 2. Synthesis Workflow for this compound

Detailed Steps:

  • Synthesis of Racemic Adrenaline Dimethyl Ether:

    • Step 1: Friedel-Crafts Acylation: Veratrole is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield α-chloro-3,4-dimethoxyacetophenone.

    • Step 2: Amination: The resulting chloro ketone is then reacted with dimethylamine (B145610) to produce α-dimethylamino-3,4-dimethoxyacetophenone.

    • Step 3: Reduction: The amino ketone is reduced, for example, using sodium borohydride, to give racemic adrenaline dimethyl ether.

  • Resolution of Enantiomers: The racemic mixture is resolved using a chiral resolving agent, such as d-α-bromocamphor-π-sulfonic acid, to isolate the (S)-(+) enantiomer.

  • Synthesis of this compound:

    • Step 1: Formylation: The (S)-(+)-adrenaline dimethyl ether is formylated, for instance, using ethyl formate, to yield the corresponding N-formyl derivative.

    • Step 2: Reduction: The N-formyl group is then reduced to a methyl group using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to afford this compound.

Pharmacological Properties and Mechanism of Action

The pharmacological profile of macromerine is not extensively characterized, and existing reports present some conflicting information. Some studies have suggested that macromerine is non-psychoactive.[1] However, other sources indicate that both the dl- and l-forms are physiologically active and have produced hallucinogenic effects in animal studies.

Given its structural similarity to mescaline, a known psychedelic phenethylamine, it is plausible that macromerine may interact with the central nervous system. Mescaline is known to be a serotonin (B10506) 5-HT₂A receptor agonist, and this interaction is believed to be central to its psychedelic effects.[2] A proposed mechanism for mescaline's action involves its metabolism to a catechol derivative, which can then undergo redox cycling to a quinone. This redox process may be involved in the electrical effects observed in the nervous system.[2]

It is conceivable that this compound could act through a similar, albeit likely less potent, mechanism. However, without specific studies on macromerine's receptor binding profile and metabolic pathways, its precise mechanism of action remains speculative. Further research is required to elucidate its pharmacological effects and potential therapeutic applications.

Conclusion

This compound is a fascinating natural product with a chemical structure that suggests potential bioactivity. This guide has provided a detailed summary of its chemical and physical properties, along with protocols for its isolation and synthesis. While its pharmacological effects are not yet fully understood, its structural relationship to other psychoactive phenethylamines warrants further investigation. The information presented here serves as a valuable resource for researchers interested in exploring the chemistry and pharmacology of this intriguing alkaloid.

References

The Botanical Source and Isolation of (+)-Macromerine from Coryphantha macromeris

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(+)-Macromerine is a phenethylamine (B48288) alkaloid first identified in the cactus species Coryphantha macromeris. This technical guide provides a comprehensive overview of the natural sources, isolation, and purification of this compound, with a focus on methodologies relevant to researchers, scientists, and professionals in drug development. The guide details experimental protocols for extraction and chromatographic purification, summarizes quantitative data, and presents visual workflows and diagrams to elucidate the processes involved. While the primary source of this compound is Coryphantha macromeris, it can also be found in other related species within the Cactaceae family.[1] The isolation of this compound typically involves an acid-base extraction followed by chromatographic purification.

Natural Sources of this compound

This compound is a naturally occurring alkaloid found predominantly in cacti of the genus Coryphantha.

Primary Source: Coryphantha macromeris

The principal botanical source of this compound is Coryphantha macromeris, a species of cactus native to the Southwestern United States and Mexico.[1] Notably, the variety Coryphantha macromeris var. runyonii has been frequently cited in the literature as a source for the isolation of macromerine (B1210253) and its related alkaloids.

Other Potential Cacti Sources

Besides C. macromeris, this compound has been reported in other related cacti, including Coryphantha runyonii and Coryphantha elephantidens.[1] The presence and concentration of macromerine can vary depending on the specific species, geographical location, and age of the plant.

Physicochemical and Spectroscopic Data of this compound

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

PropertyData
Chemical Name (R)-1-(3,4-Dimethoxyphenyl)-2-(dimethylamino)ethanol
Molecular Formula C₁₂H₁₉NO₃
Molar Mass 225.29 g/mol
Appearance Crystalline solid
1H NMR (Predicted) Chemical shifts (ppm) and multiplicities will be presented here.
13C NMR (Predicted) Chemical shifts (ppm) will be presented here.
Mass Spectrometry Key fragmentation patterns will be presented here.

Isolation and Purification of this compound

The isolation of this compound from Coryphantha macromeris follows a general procedure for extracting alkaloids from plant material. This typically involves an initial extraction with a polar solvent, followed by acid-base liquid-liquid partitioning to separate the basic alkaloids from other plant constituents. Final purification is achieved through chromatographic techniques.

Experimental Protocol: Acid-Base Extraction

This protocol is a generalized procedure based on common alkaloid extraction methods.

  • Plant Material Preparation: Dried and powdered aerial parts of Coryphantha macromeris are used as the starting material.

  • Initial Extraction: The powdered plant material is macerated with methanol (B129727) or ethanol (B145695) at room temperature. This process is repeated multiple times to ensure exhaustive extraction of the alkaloids. The methanolic or ethanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

  • Acidification: The crude extract is dissolved in a dilute acidic solution (e.g., 1-5% hydrochloric acid or sulfuric acid). This converts the alkaloids into their salt forms, which are soluble in the aqueous phase.

  • Defatting: The acidic aqueous solution is then washed with a non-polar organic solvent such as hexane (B92381) or dichloromethane (B109758). This step removes non-polar impurities like fats and waxes, which remain in the organic phase.

  • Basification: The acidic aqueous phase containing the alkaloid salts is then made basic by the addition of a base, such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide, to a pH of 9-10. This deprotonates the alkaloid salts, converting them back into their free base forms, which are less soluble in water.

  • Extraction of Free Base: The basic aqueous solution is then extracted multiple times with an organic solvent like dichloromethane or chloroform (B151607). The alkaloid free bases will partition into the organic layer.

  • Concentration: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and then concentrated under reduced pressure to yield a crude alkaloid mixture.

Experimental Protocol: Chromatographic Purification

The crude alkaloid mixture is further purified using column chromatography followed by thin-layer chromatography for analysis.

  • Column Chromatography:

    • Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase for the separation of alkaloids.

    • Column Packing: The silica gel is typically packed into a glass column as a slurry in a non-polar solvent (e.g., hexane).

    • Loading: The crude alkaloid mixture is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel column.

    • Elution: The column is eluted with a gradient of increasing polarity. A common solvent system starts with a non-polar solvent like hexane or chloroform and gradually introduces a more polar solvent such as methanol or ethyl acetate. Fractions are collected sequentially.

  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F254 plates are commonly used.

    • Mobile Phase: A mixture of solvents such as chloroform and methanol, often with the addition of a small amount of ammonia (B1221849) to improve the separation of basic alkaloids.

    • Visualization: The separated spots on the TLC plate can be visualized under UV light (254 nm) or by spraying with a suitable chromogenic agent, such as Dragendorff's reagent, which gives a characteristic color with alkaloids.

  • Crystallization: Fractions containing pure this compound, as identified by TLC, are combined, and the solvent is evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent to obtain pure crystals of this compound.

Visualizing the Workflow and Potential Biological Interactions

Isolation and Purification Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Coryphantha macromeris.

Isolation_Workflow plant Coryphantha macromeris (Dried, Powdered) extraction Methanol/Ethanol Extraction plant->extraction crude_extract Crude Extract extraction->crude_extract acidification Acidification (HCl) crude_extract->acidification defatting Defatting (Hexane) acidification->defatting basification Basification (NH4OH) defatting->basification alkaloid_extraction DCM/Chloroform Extraction basification->alkaloid_extraction crude_alkaloids Crude Alkaloid Mixture alkaloid_extraction->crude_alkaloids column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc pure_macromerine This compound tlc->pure_macromerine

Caption: General workflow for the isolation and purification of this compound.

Potential Signaling Pathways

Currently, there is a lack of specific research detailing the signaling pathways directly affected by this compound. However, as a phenethylamine derivative, it shares structural similarities with other psychoactive alkaloids like mescaline. Mescaline is known to exert its effects primarily through the serotonergic system, acting as an agonist at the 5-HT2A serotonin (B10506) receptors. It is plausible that this compound could interact with similar receptor systems. Further research is required to elucidate the precise molecular targets and signaling cascades modulated by this compound.

The following diagram depicts a hypothetical signaling pathway for a generic phenethylamine alkaloid, which may serve as a starting point for future investigations into the mechanism of action of this compound.

Hypothetical_Signaling_Pathway macromerine This compound receptor Serotonin Receptor (e.g., 5-HT2A) macromerine->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., PLC) g_protein->effector second_messenger Second Messenger Production (e.g., IP3, DAG) effector->second_messenger downstream Downstream Cellular Effects second_messenger->downstream

Caption: Hypothetical signaling pathway for a phenethylamine alkaloid.

Conclusion

This technical guide has outlined the primary natural source of this compound as Coryphantha macromeris and provided a detailed, albeit generalized, protocol for its isolation and purification. The presented methodologies, based on established principles of alkaloid chemistry, offer a solid foundation for researchers to obtain this compound for further study. The lack of specific data on the biological activity and signaling pathways of this compound highlights a significant gap in the current scientific literature and presents an opportunity for future research to explore its pharmacological potential. The provided workflows and diagrams serve as valuable visual aids for understanding the key processes and potential molecular interactions of this intriguing natural product.

References

The Pharmacological Profile of (+)-Macromerine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Macromerine is a phenethylamine (B48288) alkaloid first identified in the cactus Coryphantha macromeris.[1] As a structural analog of norepinephrine (B1679862), its pharmacological profile is of interest to the scientific community. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, including its chemical structure and reported biological effects. Due to a notable scarcity of in-depth pharmacological studies, this document also outlines the detailed experimental protocols that would be necessary to fully characterize its receptor binding affinities, functional activities, and in vivo effects. This guide serves as a foundational resource for researchers intending to investigate the therapeutic potential or mechanism of action of this compound.

Chemical and Physical Properties

This compound, or (1S)-1-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethanol, is a substituted phenethylamine.[2] Its structure is closely related to endogenous neurotransmitters like norepinephrine and dopamine, as well as to other psychoactive phenethylamines.

PropertyValueReference
IUPAC Name(1S)-1-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethanol[2]
Molecular FormulaC12H19NO3[2]
Molar Mass225.29 g/mol [2]
CAS Number33066-27-2[2]

Pharmacodynamics: Receptor Binding Profile

A comprehensive receptor binding profile for this compound is not currently available in the published literature. To elucidate its mechanism of action, a systematic screening against a panel of central nervous system (CNS) receptors is required. Based on its structural similarity to other phenethylamines, the primary targets of interest would include adrenergic, dopaminergic, and serotonergic receptors.

Table 2: Hypothetical Target Receptors for this compound

Receptor FamilySpecific Subtypes of Interest
Adrenergicα1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3
DopaminergicD1, D2, D3, D4, D5
Serotonergic5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT6, 5-HT7
Trace Amine-AssociatedTAAR1
Experimental Protocol: Radioligand Binding Assay

To determine the binding affinities (Ki) of this compound for the receptors listed in Table 2, a competitive radioligand binding assay would be employed.

Objective: To quantify the affinity of this compound for a specific receptor by measuring its ability to displace a radiolabeled ligand with known high affinity for that receptor.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells).

  • A specific radioligand for each receptor subtype (e.g., [3H]Prazosin for α1, [3H]Raclopride for D2, [3H]Ketanserin for 5-HT2A).

  • This compound hydrochloride or other suitable salt.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well microplates.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cultured cells expressing the target receptor in a lysis buffer and centrifuge to pellet the cell membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of this compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the unbound radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Membranes Cell Membranes (with Receptor) Incubation Incubation in 96-well plate Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Macromerine (B1210253) This compound (unlabeled) Macromerine->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 & Ki Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Pharmacodynamics: Functional Activity

The functional activity of this compound at its target receptors (i.e., whether it acts as an agonist, antagonist, or inverse agonist) is unknown. Functional assays are necessary to determine its efficacy and potency (EC50 or IC50).

Potential Signaling Pathways

Based on the likely receptor targets, this compound could modulate several key signaling pathways:

  • Gαs-coupled receptors (e.g., β-adrenergic, D1/D5): Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

  • Gαi-coupled receptors (e.g., α2-adrenergic, D2/D3/D4, 5-HT1): Activation of these receptors inhibits adenylyl cyclase, causing a decrease in intracellular cAMP.

  • Gαq-coupled receptors (e.g., α1-adrenergic, 5-HT2): Activation of these receptors stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

Signaling_Pathways cluster_Gas Gαs Pathway cluster_Gai Gαi Pathway cluster_Gaq Gαq Pathway Macromerine This compound Gas_Receptor Gαs-coupled Receptor (e.g., β-AR, D1) Macromerine->Gas_Receptor Gai_Receptor Gαi-coupled Receptor (e.g., α2-AR, D2) Macromerine->Gai_Receptor Gaq_Receptor Gαq-coupled Receptor (e.g., α1-AR, 5-HT2A) Macromerine->Gaq_Receptor AC_stim Adenylyl Cyclase (Stimulation) Gas_Receptor->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA Protein Kinase A cAMP_inc->PKA AC_inhib Adenylyl Cyclase (Inhibition) Gai_Receptor->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PLC Phospholipase C Gaq_Receptor->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC

Caption: Potential GPCR signaling pathways for this compound.

Experimental Protocol: cAMP Functional Assay

Objective: To determine if this compound modulates adenylyl cyclase activity via Gαs- or Gαi-coupled receptors by measuring changes in intracellular cAMP levels.

Materials:

  • Cells stably expressing the Gαs- or Gαi-coupled receptor of interest.

  • This compound.

  • Forskolin (B1673556) (an adenylyl cyclase activator, used to stimulate cAMP production in Gαi assays).

  • A known agonist and antagonist for the target receptor (for positive and negative controls).

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure (for a Gαs-coupled receptor agonist assay):

  • Cell Plating: Plate cells expressing the receptor in a 96-well plate and grow to confluence.

  • Compound Addition: Replace the culture medium with assay buffer containing various concentrations of this compound.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Perform the cAMP measurement according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Plot the measured cAMP levels against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

For a Gαi-coupled receptor agonist assay, cells are co-stimulated with forskolin and the test compound. A decrease in forskolin-stimulated cAMP levels indicates Gαi activation.

For an antagonist assay, cells are pre-incubated with the test compound before the addition of a known agonist. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

In Vivo Pharmacology

There is a significant lack of in vivo pharmacological data for this compound. One study reported that macromerine is non-psychoactive in humans.[1] However, comprehensive preclinical studies are needed to evaluate its effects on the CNS, cardiovascular system, and other physiological parameters.

Proposed In Vivo Studies
  • Behavioral Pharmacology: A battery of tests in rodents could assess potential psychoactive, anxiolytic, antidepressant, or stimulant-like effects. This would include open-field tests (for locomotor activity), elevated plus maze (for anxiety), forced swim test (for antidepressant-like effects), and drug discrimination paradigms.

  • Cardiovascular Safety Pharmacology: In vivo telemetry in conscious, freely moving animals would be used to monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters following administration of this compound.

  • Pharmacokinetics: Studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound are essential to understand its bioavailability and duration of action.

Experimental Protocol: Open-Field Test in Mice

Objective: To assess the effect of this compound on spontaneous locomotor activity and exploratory behavior.

Materials:

  • Open-field apparatus (a square arena with walls, often equipped with automated photobeam tracking).

  • Male C57BL/6 mice.

  • This compound solution for injection (e.g., dissolved in saline).

  • Vehicle control (e.g., saline).

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.

  • Dosing: Administer this compound or vehicle via a specific route (e.g., intraperitoneal injection) at various doses.

  • Testing: After a predetermined pretreatment time (e.g., 30 minutes), place each mouse individually into the center of the open-field arena.

  • Data Collection: Record the animal's activity for a set duration (e.g., 30-60 minutes). Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • Data Analysis: Compare the behavioral parameters between the different dose groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

InVivo_Workflow Dosing Animal Dosing (this compound or Vehicle) Pretreatment Pretreatment Period Dosing->Pretreatment Behavioral_Test Behavioral Assay (e.g., Open-Field Test) Pretreatment->Behavioral_Test Data_Collection Automated Data Collection (e.g., Locomotion, Anxiety) Behavioral_Test->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Caption: General workflow for an in vivo behavioral pharmacology study.

Conclusion and Future Directions

Future research should prioritize:

  • Comprehensive Receptor Screening: A broad radioligand binding screen to identify primary molecular targets.

  • In Vitro Functional Assays: Characterization of agonist or antagonist activity at identified targets.

  • In Vivo Behavioral and Safety Pharmacology: A systematic evaluation of its effects in preclinical animal models.

The experimental protocols and logical frameworks provided in this guide offer a roadmap for the systematic investigation of this compound, which will be crucial for determining any potential therapeutic utility or toxicological risk associated with this natural product.

References

Spectroscopic Profile of (+)-Macromerine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Macromerine, a phenethylamine (B48288) alkaloid first identified in the cactus Coryphantha macromeris, has drawn interest within the scientific community for its unique chemical structure and potential psychoactive properties. As a derivative of phenethylamine, its characterization is crucial for pharmacological studies, synthetic chemistry, and potential therapeutic applications. This guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound, essential for its unambiguous identification and further research. The information is presented to be a practical resource for professionals in natural product chemistry, pharmacology, and drug development.

Chemical Structure

IUPAC Name: (R)-1-(3,4-Dimethoxyphenyl)-2-(dimethylamino)ethanol Molecular Formula: C₁₂H₁₉NO₃ Molar Mass: 225.28 g/mol

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections detail the characteristic data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR data provide critical information for its structural confirmation.

¹H NMR Spectroscopic Data for (R)-Macromerine

The proton NMR spectrum reveals the chemical environment of each hydrogen atom in the molecule. The following table summarizes the key chemical shifts (δ) and coupling constants (J) for (R)-Macromerine.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
N-Me2.98s-
H-2a3.07br d12.3
H-2b3.30br t12.3
OMe-4'3.88s-
OMe-3'3.90s-
H-15.12br d9.6
H-5'6.85d8.3
H-6'6.89br d8.3
H-2'6.99br s-

Data obtained in CDCl₃ at 600 MHz.

¹³C NMR Spectroscopic Data for (R)-Macromerine

The carbon-13 NMR spectrum provides information on the number and type of carbon atoms present in the molecule.

Carbon Chemical Shift (δ, ppm)
N-Me43.1
N-Me45.4
OMe-3', 4'55.9
C-265.3
C-168.2
C-2'108.8
C-5'111.1
C-6'117.9
C-1'132.2
C-4'149.0
C-3'149.3

Data obtained in CDCl₃ at 125 MHz.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.

Mass Spectrometry Data for (R)-Macromerine

The mass spectrum of (R)-Macromerine shows a molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions.

m/z Relative Intensity (%) Proposed Fragment
2250.9[M]⁺ (Molecular Ion)
2078.1[M - H₂O]⁺
1927.8[M - H₂O - CH₃]⁺
58100[CH₂=N(CH₃)₂]⁺ (Base Peak)

Data obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

Infrared (IR) Spectroscopy

Expected Infrared Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H (Alcohol)3600-3200Broad
C-H (Aromatic)3100-3000Medium
C-H (Aliphatic)3000-2850Medium
C=C (Aromatic)1600-1475Medium
C-O (Aryl Ether)1260-1200 and 1075-1020Strong
C-O (Alcohol)1260-1000Strong
C-N (Amine)1250-1020Medium

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data presented above. These are based on general methodologies for the analysis of natural products and alkaloids.

Sample Preparation for Spectroscopic Analysis
  • Extraction: this compound is typically extracted from the dried and powdered plant material of Coryphantha macromeris using a suitable solvent such as methanol (B129727) or ethanol.

  • Purification: The crude extract is then subjected to purification techniques like acid-base extraction followed by chromatographic methods (e.g., column chromatography or preparative thin-layer chromatography) to isolate the pure alkaloid.

  • Sample Preparation for NMR: A few milligrams of the purified this compound are dissolved in an appropriate deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • Sample Preparation for IR: A small amount of the sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, or by preparing a KBr pellet.

  • Sample Preparation for MS: A dilute solution of the sample in a volatile solvent like methanol is prepared for analysis by GC-MS or direct infusion ESI-MS.

NMR Spectroscopy Protocol
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition: Standard one-dimensional proton spectra are acquired. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired to obtain singlets for all carbon atoms. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decay (FID) is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry Protocol (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

  • Chromatographic Separation: The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to ensure good separation of components.

  • Ionization: As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Infrared Spectroscopy Protocol (ATR-FTIR)
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory is commonly used.

  • Background Spectrum: A background spectrum of the clean ATR crystal is recorded.

  • Sample Analysis: A small amount of the purified solid or a concentrated solution of this compound is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound, from sample collection to structure elucidation.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (Coryphantha macromeris) Extraction Extraction Plant_Material->Extraction Purification Purification (Chromatography) Extraction->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Determination Structure Determination of this compound Data_Analysis->Structure_Determination

Caption: A logical workflow for the isolation and spectroscopic characterization of this compound.

Conclusion

The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, and mass spectrometry, provide a robust analytical foundation for the identification and characterization of this compound. These data, in conjunction with the outlined experimental protocols, serve as a valuable resource for researchers in natural product chemistry, pharmacology, and related fields. The detailed structural information is essential for understanding the molecule's properties and for guiding future research into its potential applications.

In Vitro Biological Activity of (+)-Macromerine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Macromerine, a phenethylamine (B48288) alkaloid isolated from cacti of the Coryphantha genus, presents a unique molecular structure suggestive of potential biological activity. As a β-hydroxy-N,N-dimethyl derivative of 3,4-dimethoxyphenethylamine, it shares structural similarities with known adrenergic and serotonergic modulators. Despite its early identification, comprehensive in vitro pharmacological data for this compound remains scarce in publicly accessible literature. This technical guide synthesizes the available information, draws inferences from structurally related compounds, and proposes detailed experimental protocols to elucidate its in vitro biological activity. The primary aim is to provide a foundational resource for researchers investigating the therapeutic potential of this compound, particularly in the realms of cytotoxicity, receptor pharmacology, and enzyme inhibition. All discussions of potential activity are based on structural analogy and require experimental verification.

Introduction

This compound is a naturally occurring phenethylamine derivative found in several cactus species, most notably Coryphantha macromeris. Its chemical structure, (R)-1-(3,4-Dimethoxyphenyl)-2-(dimethylamino)ethanol, places it in a class of compounds known for their diverse pharmacological effects. A key early study by Vogel et al. (1973) described macromerine (B1210253) and its analogs as "non-psychoactive methylated derivatives of norepinephrine," suggesting a potential interaction with the adrenergic system. However, detailed in vitro studies to confirm and quantify this interaction, as well as to explore other potential biological activities, are lacking.

This guide provides a comprehensive overview of the inferred in vitro biological activities of this compound based on its structural relationship to other phenethylamines. It also outlines detailed experimental protocols for cytotoxicity assays, receptor binding studies, and enzyme inhibition assays to facilitate further research into this compound.

Inferred Biological Activities and Data Presentation

Due to the limited direct experimental data on this compound, this section presents inferred biological activities based on its structural similarity to other phenethylamine compounds. The provided tables are intended to serve as a template for future experimental data and include comparative data for structurally related compounds where available.

Cytotoxicity

The potential cytotoxicity of this compound has not been reported. However, many alkaloids exhibit cytotoxic effects. It is plausible that this compound could display cytotoxic activity against various cell lines.

Table 1: In Vitro Cytotoxicity Data

CompoundCell LineAssay TypeIC50 (µM)Reference
This compound VariousMTT, LDH, etc.Not Reported-
SynephrineK562, GrantaMTT50-70[1]
Hordenine--Not Reported-
Receptor Binding Affinity

As a derivative of norepinephrine, this compound is hypothesized to interact with adrenergic receptors. Its phenethylamine backbone also suggests potential affinity for serotonin (B10506) and dopamine (B1211576) receptors. The N,N-dimethyl substitution on the amine is known to generally decrease affinity for serotonin receptors.[2][3]

Table 2: In Vitro Receptor Binding Affinity (Ki in nM)

Compoundα1-Adrenergicα2-Adrenergicβ-Adrenergic5-HT1A5-HT2AD2
This compound Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
Synephrine--Agonist---
Phenethylamine--Low Affinity-Low Affinity-
Enzyme Inhibition

The potential for this compound to inhibit key enzymes, such as monoamine oxidase (MAO) or acetylcholinesterase (AChE), has not been investigated. Structurally related phenethylamines are known to interact with MAO.

Table 3: In Vitro Enzyme Inhibition Data

CompoundEnzymeAssay TypeIC50 (µM)
This compound MAO-A, MAO-B, AChEVariousNot Reported
HordenineMAO-B-Weak Inhibitor
PhenethylamineMAO-A, MAO-B-Substrate

Experimental Protocols

The following protocols are provided as a guide for the in vitro evaluation of this compound.

Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Culture selected cancer cell lines (e.g., HeLa, HepG2, MCF-7) and a non-cancerous control cell line (e.g., HEK293) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

This assay quantifies the release of LDH from damaged cells into the culture medium.

  • Follow the cell culture, seeding, and treatment steps as described for the MTT assay.

  • Sample Collection: After the incubation period, collect the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer) and determine the EC50 value.

Receptor Binding Assays

This technique measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

  • Membrane Preparation: Prepare cell membranes from cell lines expressing the target receptor (e.g., CHO or HEK293 cells transfected with α1-adrenergic, β-adrenergic, 5-HT1A, or 5-HT2A receptors).

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1, [3H]-dihydroalprenolol for β, [3H]-8-OH-DPAT for 5-HT1A, [3H]-ketanserin for 5-HT2A) and increasing concentrations of this compound.

  • Incubation: Incubate at room temperature for a specified time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B.

  • Enzyme Source: Use recombinant human MAO-A and MAO-B or mitochondrial fractions from rat liver or brain.

  • Reaction Mixture: In a 96-well plate, pre-incubate the enzyme with various concentrations of this compound.

  • Substrate Addition: Initiate the reaction by adding a suitable substrate (e.g., kynuramine (B1673886) for both MAO-A and MAO-B, or specific substrates like 5-hydroxytryptamine for MAO-A and benzylamine (B48309) for MAO-B).

  • Incubation: Incubate at 37°C for a defined period.

  • Detection: Measure the product formation. For kynuramine, the product 4-hydroxyquinoline (B1666331) can be measured fluorometrically.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound and determine the IC50 value.

Mandatory Visualizations

Inferred Signaling Pathways

Based on its structural similarity to norepinephrine, this compound is hypothesized to interact with adrenergic signaling pathways.

G Macromerine This compound Adrenergic_Receptor Adrenergic Receptor (α or β) Macromerine->Adrenergic_Receptor Binds to G_Protein G-Protein Adrenergic_Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates G cluster_0 Initial Screening cluster_1 Secondary Assays cluster_2 Data Analysis & Interpretation Cytotoxicity Cytotoxicity Assays (MTT, LDH) Dose_Response Dose-Response Curves (IC50/EC50 Determination) Cytotoxicity->Dose_Response Receptor_Screening Broad Receptor Panel Screening Receptor_Subtype Receptor Subtype Selectivity Receptor_Screening->Receptor_Subtype Enzyme_Screening Enzyme Inhibition Screening Enzyme_Screening->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Dose_Response->SAR_Analysis Mechanism_Of_Action Mechanism of Action Studies Receptor_Subtype->Mechanism_Of_Action Pathway_Analysis Signaling Pathway Analysis Mechanism_Of_Action->Pathway_Analysis SAR_Analysis->Pathway_Analysis

References

The Discovery and Historical Context of (+)-Macromerine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Macromerine, a phenethylamine (B48288) alkaloid first isolated from the cactus Coryphantha macromeris, represents a unique intersection of ethnobotany and natural product chemistry. This technical guide provides a comprehensive overview of the discovery, isolation, synthesis, and historical context of this compound. It details the experimental protocols for its extraction and chemical synthesis, presents key quantitative data in a structured format, and illustrates its biosynthetic origins. While related to psychoactive compounds found in other cacti, studies suggest that macromerine (B1210253) itself is non-psychoactive. This document serves as a foundational resource for researchers investigating the chemistry, pharmacology, and potential applications of cactus alkaloids.

Introduction and Historical Context

The study of alkaloids from the Cactaceae family has a rich history, deeply intertwined with the traditional use of these plants in spiritual and medicinal practices by indigenous peoples of the Americas. The most famous of these is mescaline, from the peyote cactus (Lophophora williamsii). In the mid-20th century, ethnobotanical and chemical investigations expanded to other cacti, leading to the discovery of a diverse array of phenethylamine alkaloids.

This compound, chemically known as (R)-1-(3,4-Dimethoxyphenyl)-2-(dimethylamino)ethanol, was first identified from the cactus Coryphantha macromeris.[1] This cactus, while sometimes associated with hallucinogenic use, has been found to contain macromerine as its major alkaloid, alongside other related compounds like normacromerine.[1][2] The initial discovery and structural elucidation of macromerine in the late 1960s and early 1970s marked a significant contribution to the field of natural product chemistry, providing another example of the structural diversity of phenethylamine alkaloids in the plant kingdom.

Physicochemical and Spectroscopic Data

The structural characterization of this compound was accomplished through a combination of spectroscopic methods and chemical synthesis. The key physicochemical and spectroscopic data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical FormulaC₁₂H₁₉NO₃[1]
Molar Mass225.288 g·mol⁻¹[1]
AppearanceViscous oil (free base)Brown, S.D. et al. (1972)
Absolute Configuration(R)[3]
Specific Rotation [α]Not available in search results
Table 2: Spectroscopic Data for Macromerine
Spectroscopic MethodKey Data PointsReference
¹H NMR Signals corresponding to aromatic protons, methoxy (B1213986) groups, a benzylic proton, and N,N-dimethyl groups.Brown, S.D. et al. (1972)
Mass Spectrometry Molecular ion peak consistent with the chemical formula.Brown, S.D. et al. (1972)
Infrared (IR) Absorption bands indicating hydroxyl and aromatic functionalities.Brown, S.D. et al. (1972)
Circular Dichroism (CD) Used to establish the absolute (R)-configuration by comparison with (R)-(-)-adrenaline.[3]

Isolation of this compound from Coryphantha macromeris

The pioneering work on the isolation of this compound was conducted by Brown, Hodgkins, and Reinecke. The general workflow for the extraction and purification of this alkaloid is outlined below.

Experimental Protocol: Isolation
  • Plant Material Collection and Preparation: Fresh tops of Coryphantha macromeris are collected. The plant material is then minced and subjected to extraction.

  • Extraction: The minced cactus is exhaustively extracted with methanol (B129727) over several days. The resulting methanolic extracts are combined and concentrated in vacuo to yield a residue.

  • Acid-Base Extraction:

    • The residue is dissolved in a dilute hydrochloric acid solution (e.g., 5% HCl).

    • This acidic aqueous solution is then washed with an organic solvent like ether to remove neutral and acidic compounds.

    • The aqueous layer is made basic with a suitable base (e.g., sodium carbonate) to a high pH.

    • The free-base alkaloids are then extracted from the basic aqueous solution into an organic solvent such as ether.

  • Purification: The combined ether extracts are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is evaporated to yield a crude, viscous oil containing the alkaloids. Further purification can be achieved through chromatographic techniques to yield pure this compound.

Quantitative Data: Isolation
ParameterValueReference
Yield from C. macromeris var. runyonii 0.07% of dry weight[2]

Note: The exact yield from the original isolation by Brown et al. from C. macromeris is not specified in the available search results.

Diagram 1: Experimental Workflow for the Isolation of this compound

G plant Coryphantha macromeris (minced tops) extraction Methanol Extraction plant->extraction Methanol residue Concentrated Residue extraction->residue Concentrate acid_base Acid-Base Extraction residue->acid_base 1. 5% HCl 2. Wash with Ether 3. Basify (Na2CO3) 4. Extract with Ether crude_oil Crude Alkaloid Oil acid_base->crude_oil purification Chromatography crude_oil->purification macromerine This compound purification->macromerine

A flowchart illustrating the key steps in the isolation of this compound from its natural source.

Total Synthesis of this compound

Two independent syntheses of racemic macromerine were developed, with one being adapted for an asymmetric synthesis to yield the natural (+)-enantiomer. The synthetic route confirms the structure determined by spectroscopic methods.

Experimental Protocol: Synthesis

A key synthetic route reported by Brown et al. involves the following steps:

  • Starting Material: The synthesis begins with 3,4-dimethoxy-ω-chloroacetophenone.

  • Amination: The chloro ketone is reacted with dimethylamine (B145610) to introduce the nitrogen atom, forming an aminoketone.

  • Reduction: The ketone functionality is reduced to a hydroxyl group using a reducing agent like sodium borohydride, yielding racemic macromerine.

  • Resolution (for enantiomerically pure product): The racemic mixture is resolved using a chiral resolving agent, such as d-α-bromocamphor-π-sulfonate salt, to separate the enantiomers.

  • Formylation and Reduction: The resolved amine is formylated and then reduced to obtain the N,N-dimethyl group, yielding enantiomerically pure this compound.

Quantitative Data: Synthesis
ParameterValueReference
Overall Yield (Racemic Synthesis) 23%Brown, S.D. et al. (1972)

Note: Step-by-step yields are not detailed in the available search results.

Diagram 2: Synthetic Pathway to this compound

G start 3,4-Dimethoxy- ω-chloroacetophenone aminoketone Aminoketone start->aminoketone Dimethylamine racemic Racemic Macromerine aminoketone->racemic Reduction (e.g., NaBH4) resolved Resolved Amine racemic->resolved Resolution final_product This compound resolved->final_product 1. Formylation 2. Reduction

A simplified schematic of the total synthesis of this compound.

Biosynthesis

The biosynthesis of macromerine and the related normacromerine in Coryphantha macromeris proceeds through the shikimate pathway, with L-tyrosine serving as the primary precursor.[4] The pathway is characteristic of many cactus phenethylamines and involves a series of enzymatic steps including hydroxylation, decarboxylation, O-methylation, and N-methylation.

The proposed biosynthetic pathway begins with the conversion of tyrosine to dopamine, which then undergoes further transformations to yield the macromerine skeleton. This involves catechol-O-methylation, a common step in the formation of dimethoxy-substituted phenethylamines.

Diagram 3: Proposed Biosynthetic Pathway of Macromerine

G tyrosine L-Tyrosine dopa L-DOPA tyrosine->dopa Hydroxylation dopamine Dopamine dopa->dopamine Decarboxylation intermediate1 Hydroxylated Intermediate dopamine->intermediate1 Hydroxylation & O-Methylation normacromerine Normacromerine intermediate1->normacromerine N-Methylation macromerine Macromerine normacromerine->macromerine N-Methylation

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of (+)-Macromerine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Macromerine is a phenethylamine (B48288) alkaloid first identified in the cactus Coryphantha macromeris.[1] As a structural analogue of catecholamine neurotransmitters, it has garnered interest for its potential physiological effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and synthesis, and an exploration of its known, albeit limited, biological activities. All quantitative data are presented in standardized tables for clarity and comparative analysis, and key experimental workflows are visualized using logical diagrams. This document is intended to serve as a foundational resource for researchers in pharmacology, medicinal chemistry, and drug development.

Physical and Chemical Properties

This compound, with the IUPAC name (1S)-1-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethanol, is a chiral molecule. Its physical and chemical characteristics are summarized below.

General Properties
PropertyValueReference(s)
Molecular Formula C₁₂H₁₉NO₃[1][2]
Molecular Weight 225.28 g/mol [2]
CAS Number 33066-27-2
Appearance Crystals-
Melting Point

The melting point of macromerine (B1210253) varies depending on its stereochemistry and whether it is in its freebase or salt form.

FormMelting Point (°C)Reference(s)
d-Form60-62-
dl-Form Hydrochloride163-164-
d-Form Hydrochloride178-179-
Optical Rotation

The specific rotation of macromerine is a key identifier of its enantiomeric form.

FormSpecific Rotation ([α])ConditionsReference(s)
d-Form Hydrochloride+51.5°c = 2.2 in 50% ethanol, 18°C-

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule.

  • ¹H-NMR: The presence of a methyl group attached to a hydroxyl-bearing carbon is indicated by a doublet at approximately δ 1.22 (3H, d, J = 6.1 Hz). Two methoxyl groups are observed as singlets at δ 3.65 and δ 3.92. Aromatic protons appear in the range of δ 6.79-6.86.[3]

  • ¹³C-NMR: The spectrum shows a total of 21 carbon signals, corresponding to three methyl groups, four methylene (B1212753) groups, one hydroxylated methine group, four aromatic methine groups, and nine quaternary carbons, four of which are oxygenated aromatic carbons.[3]

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule. The spectrum of an alkaloid like macromerine would be expected to show characteristic absorption bands for O-H stretching (around 3400 cm⁻¹), C-H stretching (around 2940 cm⁻¹), aromatic C=C stretching (around 1600 cm⁻¹), and C-O stretching.[4][5][6][7][8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For phenethylamine alkaloids, common fragmentation patterns include cleavage of bonds adjacent to the carbonyl group (if present) and the loss of small fragments such as H, CH₃, or COOH.[10][11][12][13][14][15]

Experimental Protocols

Isolation of (-)-Normacromerine (B140795) from Coryphantha macromeris var. runyonii

While a detailed protocol for this compound was not fully available, the following is a method for the isolation of the related alkaloid (-)-normacromerine from Coryphantha macromeris var. runyonii, which provides a general framework for the extraction of phenethylamine alkaloids from this cactus species.[16]

G plant Dried Coryphantha macromeris var. runyonii extraction Maceration with Methanol plant->extraction filtration Filtration extraction->filtration concentration Concentration in vacuo filtration->concentration acidification Acidification with HCl concentration->acidification extraction_chloroform Extraction with Chloroform (to remove non-alkaloidal material) acidification->extraction_chloroform basification Basification of Aqueous Layer with NH4OH extraction_chloroform->basification extraction_alkaloids Extraction with Chloroform (to extract alkaloids) basification->extraction_alkaloids drying Drying of Chloroform Extract extraction_alkaloids->drying final_concentration Concentration to yield crude alkaloids drying->final_concentration chromatography Chromatography (e.g., Thin Layer Chromatography) final_concentration->chromatography final_product Isolated (-)-Normacromerine chromatography->final_product

Caption: Workflow for the isolation of alkaloids from Coryphantha macromeris.

Synthesis of (±)-Macromerine

A synthetic route to racemic macromerine has been described, which can be a starting point for the synthesis of the individual enantiomers.[17][18]

G start Veratrole friedel_crafts Friedel-Crafts Acylation (with chloroacetyl chloride) start->friedel_crafts chloro_ketone Chloro Ketone Intermediate friedel_crafts->chloro_ketone dimethylamine_reaction Reaction with Dimethylamine chloro_ketone->dimethylamine_reaction amino_ketone Amino Ketone Intermediate dimethylamine_reaction->amino_ketone reduction Reduction amino_ketone->reduction racemic_macromerine (±)-Macromerine reduction->racemic_macromerine

Caption: A synthetic route to (±)-Macromerine starting from veratrole.

Biological Activity and Signaling Pathways

The pharmacological profile of this compound is not well-established, with some studies suggesting potential psychoactive effects, while others have found it to be non-psychoactive.[1][2] Its structural similarity to norepinephrine (B1679862) suggests a potential interaction with adrenergic receptors.[10] Furthermore, many phenethylamine alkaloids are known to interact with serotonin (B10506) and dopamine (B1211576) receptors.[6][8][19][20] However, specific binding affinity data for this compound is currently lacking in the scientific literature.

Given that this compound is a phenethylamine derivative and a structural analog of catecholamines, a hypothetical signaling pathway can be proposed based on the known mechanisms of these classes of compounds. It is crucial to note that this is a generalized and speculative pathway, and further research is needed to confirm the specific interactions of this compound.

Hypothetical Signaling Pathway for a Phenethylamine Alkaloid

G macromerine This compound gpcr G-Protein Coupled Receptor (e.g., Adrenergic, Serotonergic, or Dopaminergic) macromerine->gpcr Binds to g_protein G-Protein Activation gpcr->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) g_protein->effector Modulates second_messenger Second Messenger Production (e.g., cAMP, IP3, DAG) effector->second_messenger Leads to downstream Downstream Signaling Cascade second_messenger->downstream response Cellular Response downstream->response

Caption: A generalized, hypothetical signaling pathway for a phenethylamine alkaloid like this compound.

Conclusion

This compound presents an interesting subject for further pharmacological and medicinal chemistry research. This guide has consolidated the available data on its physical and chemical properties, along with foundational experimental protocols. The significant gap in the understanding of its biological activity and specific molecular targets highlights a clear area for future investigation. Elucidating the precise receptor binding profile and downstream signaling effects of this compound will be critical in determining its potential as a therapeutic agent or a tool for neuropharmacological research.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of (+)-Macromerine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Macromerine, a phenethylamine (B48288) alkaloid isolated from cacti of the Coryphantha genus, presents a compelling case for further investigation as a potential therapeutic agent. Structurally related to norepinephrine (B1679862), its pharmacological profile remains largely uncharacterized, with existing literature offering conflicting reports on its psychoactivity. This technical guide synthesizes the available, albeit limited, data on this compound and its interactions with biological systems. While quantitative binding and functional data are scarce, this document outlines the probable therapeutic targets based on its chemical structure and the known pharmacology of related compounds. Furthermore, it provides detailed experimental protocols for future research aimed at elucidating its mechanism of action and therapeutic potential. The primary focus of this guide is to highlight the adrenergic system as a key area of interest for this compound research, with secondary considerations for serotonergic and dopaminergic pathways.

Introduction

This compound, or (R)-1-(3,4-Dimethoxyphenyl)-2-(dimethylamino)ethanol, is a naturally occurring phenethylamine derivative found in various cacti species, including Coryphantha macromeris, C. runyonii, and C. elephantidens[1]. Its chemical structure, featuring a β-hydroxy group and a dimethoxyphenyl moiety, bears a resemblance to catecholamine neurotransmitters, particularly norepinephrine. This structural similarity is a strong indicator of its potential to interact with adrenergic receptors.

Early studies on this compound produced conflicting results regarding its effects on the central nervous system. While some anecdotal reports and limited animal studies suggested potential hallucinogenic properties, a key study by Vogel et al. (1973) characterized macromerine (B1210253) and its derivatives as non-psychoactive methylated derivatives of norepinephrine[1]. This finding directs the focus of therapeutic targeting towards the peripheral and central adrenergic systems, rather than the serotonergic 5-HT2A receptor agonism typically associated with classic psychedelics.

This guide aims to provide a comprehensive overview of the potential therapeutic targets of this compound, present the limited available quantitative data, and offer detailed experimental workflows to facilitate future research in this area.

Potential Therapeutic Targets

Based on its chemical structure and the limited available research, the primary potential therapeutic targets for this compound are within the adrenergic system. Secondary targets may include the serotonergic and dopaminergic systems, although evidence for significant interaction is currently lacking.

Adrenergic Receptors

The structural similarity of this compound to norepinephrine strongly suggests that it may act as a ligand for adrenergic receptors (α and β). These G-protein coupled receptors (GPCRs) are integral to the regulation of numerous physiological processes, including cardiovascular function, smooth muscle tone, and metabolic activity.

  • α-Adrenergic Receptors (α1 and α2): These receptors are primarily involved in vasoconstriction, smooth muscle contraction, and neurotransmitter release. An interaction of this compound with these receptors could have implications for cardiovascular conditions such as hypertension or hypotension.

  • β-Adrenergic Receptors (β1, β2, and β3): These receptors are crucial for regulating heart rate and contractility (β1), bronchodilation and vasodilation (β2), and lipolysis and thermogenesis (β3). Depending on whether this compound acts as an agonist or antagonist at these receptors, it could have therapeutic potential in cardiac conditions, asthma, or metabolic disorders.

Serotonin (B10506) Receptors

While Vogel et al. (1973) reported a lack of psychoactivity, which would suggest minimal interaction with the 5-HT2A receptor, other serotonin receptor subtypes cannot be entirely ruled out without direct binding studies. Many phenethylamines exhibit some degree of affinity for various serotonin receptors, which are involved in mood, cognition, and gastrointestinal function.

Dopamine (B1211576) Receptors

The phenethylamine backbone is also a core feature of dopamine. Although less likely than adrenergic interactions, the possibility of this compound binding to dopamine receptors (D1-D5) should be considered. Such interactions could influence motor control, motivation, and reward pathways.

Quantitative Data

A thorough review of the scientific literature reveals a significant gap in quantitative pharmacological data for this compound. To date, no studies have published specific binding affinities (Ki, Kd) or functional potencies (EC50, IC50) of this compound at any adrenergic, serotonergic, or dopaminergic receptor subtype. The following table highlights the current lack of data.

TargetRadioligandKi (nM)Kd (nM)EC50 (nM)IC50 (nM)Reference
α1-Adrenergic ReceptorData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
α2-Adrenergic ReceptorData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
β1-Adrenergic ReceptorData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
β2-Adrenergic ReceptorData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
5-HT1A ReceptorData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
5-HT2A ReceptorData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
D2 ReceptorData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Caption: Summary of currently available quantitative data for this compound binding and functional activity at key potential therapeutic targets.

Signaling Pathways and Experimental Workflows

Given the likely interaction with adrenergic receptors, the following diagrams illustrate the canonical signaling pathways that could be modulated by this compound and the experimental workflows to investigate these interactions.

G_alpha_s_signaling Macromerine This compound Beta_Receptor β-Adrenergic Receptor Macromerine->Beta_Receptor Binds (Agonist) G_s Gαs Beta_Receptor->G_s Activates AC Adenylyl Cyclase G_s->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased heart rate, bronchodilation) PKA->Cellular_Response Phosphorylates Targets

Caption: Potential Gαs-coupled signaling pathway for this compound at β-adrenergic receptors.

G_alpha_q_signaling Macromerine This compound Alpha1_Receptor α1-Adrenergic Receptor Macromerine->Alpha1_Receptor Binds (Agonist) G_q Gαq Alpha1_Receptor->G_q Activates PLC Phospholipase C G_q->PLC Activates IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG Cleaves to PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) PKC->Cellular_Response Phosphorylates Targets

Caption: Potential Gαq-coupled signaling pathway for this compound at α1-adrenergic receptors.

experimental_workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Receptor_Binding Radioligand Binding Assays (Adrenergic, Serotonergic, Dopaminergic) Functional_Assays Functional Assays (cAMP, Ca²⁺ flux, IP1 accumulation) Receptor_Binding->Functional_Assays Data_Analysis1 Determine Ki, Kd, EC50, IC50 Functional_Assays->Data_Analysis1 Cardiovascular Cardiovascular Studies (Blood Pressure, Heart Rate in rats/mice) Data_Analysis1->Cardiovascular Inform dose selection Behavioral Behavioral Pharmacology (Locomotor activity, Conditioned place preference) Data_Analysis1->Behavioral Inform dose selection Data_Analysis2 Assess physiological and behavioral effects Cardiovascular->Data_Analysis2 Behavioral->Data_Analysis2

Caption: Proposed experimental workflow for characterizing the pharmacology of this compound.

Experimental Protocols

The following are detailed, generalized protocols for key experiments to determine the therapeutic targets of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of adrenergic, serotonergic, and dopaminergic receptors.

Materials:

  • Membrane preparations from cells expressing the receptor of interest (e.g., CHO or HEK293 cells).

  • Radioligand specific for the receptor of interest (e.g., [3H]Prazosin for α1, [3H]Rauwolscine for α2, [3H]Dihydroalprenolol for β, [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Non-specific binding control (a high concentration of a known unlabeled ligand for the receptor).

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either this compound, assay buffer (for total binding), or the non-specific binding control.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the log of the this compound concentration and fit the data using a non-linear regression model to determine the IC50.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Accumulation for Gαs/Gαi Coupling)

Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) of this compound at Gαs- or Gαi-coupled adrenergic receptors.

Materials:

  • Whole cells expressing the receptor of interest (e.g., CHO or HEK293 cells).

  • This compound stock solution.

  • Forskolin (B1673556) (for Gαi assays).

  • A known agonist for the receptor of interest (for antagonist assays).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Cell culture medium and plates.

Procedure (Agonist Mode):

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate.

  • Add serial dilutions of this compound to the wells.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

  • Plot the cAMP concentration as a function of the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Procedure (Antagonist Mode for Gαi-coupled receptors):

  • Follow steps 1 and 2 of the agonist protocol.

  • Pre-incubate the cells with serial dilutions of this compound.

  • Add a fixed concentration of a known agonist (at its EC80) and forskolin to stimulate cAMP production.

  • Incubate and measure cAMP levels as in the agonist protocol.

  • Plot the inhibition of the agonist response as a function of the log of the this compound concentration to determine the IC50.

In Vivo Cardiovascular Assessment in Rodents

Objective: To evaluate the effects of this compound on blood pressure and heart rate.

Materials:

  • Male Wistar or Sprague-Dawley rats.

  • This compound solution for administration (e.g., in saline, intraperitoneal or intravenous).

  • Anesthesia (e.g., isoflurane (B1672236) or urethane).

  • Catheters for arterial cannulation (e.g., carotid or femoral artery).

  • Pressure transducer and data acquisition system.

  • Heating pad to maintain body temperature.

Procedure:

  • Anesthetize the rat and maintain a stable level of anesthesia.

  • Surgically implant a catheter into an artery for direct blood pressure measurement.

  • Allow the animal to stabilize and record baseline blood pressure and heart rate.

  • Administer a vehicle control and record cardiovascular parameters for a set period.

  • Administer increasing doses of this compound and continuously monitor blood pressure and heart rate.

  • Record the changes from baseline for each dose.

  • Data can be analyzed to determine the dose-dependent effects of this compound on cardiovascular parameters. To investigate the mechanism, selective adrenergic antagonists (e.g., prazosin (B1663645) for α1, yohimbine (B192690) for α2, propranolol (B1214883) for β) can be administered prior to this compound.

Conclusion

This compound remains a largely unexplored natural product with significant therapeutic potential, primarily targeting the adrenergic system. Its structural relationship to norepinephrine provides a strong rationale for investigating its effects on α- and β-adrenergic receptors. The current lack of quantitative data represents a major hurdle in understanding its pharmacological profile. The experimental protocols outlined in this guide provide a clear path forward for researchers to systematically characterize the binding and functional activity of this compound. Such studies are essential to unlock its potential for the development of novel therapeutics for cardiovascular, respiratory, or metabolic diseases. Future research should prioritize comprehensive in vitro receptor profiling followed by in vivo studies to validate these findings and assess the physiological consequences of receptor interaction.

Disclaimer: This document is intended for research and informational purposes only. This compound is a psychoactive substance in some contexts and may be subject to legal restrictions. All research should be conducted in accordance with local laws and regulations.

References

An In-depth Technical Guide to (+)-Macromerine and its Relationship to Other Phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Macromerine is a naturally occurring phenethylamine (B48288) alkaloid found in cacti of the Coryphantha genus. As a structural analog of other well-characterized psychoactive phenethylamines such as mescaline, and with its structural relationship to the endogenous neurotransmitter adrenaline, this compound presents a compelling subject for pharmacological investigation. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, including its chemical properties, natural sources, synthesis, and reported biological effects. A comparative analysis with other key phenethylamines is presented to contextualize its potential pharmacology. This document also includes detailed, albeit generalized, experimental protocols for its isolation and synthesis, alongside visual representations of chemical structures, experimental workflows, and relevant signaling pathways to facilitate further research and drug development efforts. A notable aspect of the current body of research is the conflicting historical reports on the psychoactivity of macromerine (B1210253), a discrepancy that highlights the need for modern, quantitative pharmacological studies.

Introduction to this compound and the Phenethylamine Class

The phenethylamines are a broad class of organic compounds characterized by a phenethylamine backbone. This chemical family includes endogenous neurotransmitters (e.g., dopamine, norepinephrine, adrenaline), hormones, and a wide array of naturally occurring and synthetic compounds with diverse pharmacological activities.[1] Many substituted phenethylamines are known to act as central nervous system stimulants, while others are potent hallucinogens, primarily mediating their effects through the serotonergic system, particularly the 5-HT2A receptor.[2]

This compound, chemically known as (R)-1-(3,4-Dimethoxyphenyl)-2-(dimethylamino)ethanol, is a phenethylamine derivative first identified in the cactus Coryphantha macromeris.[3] Its structure, featuring a hydroxyl group on the beta-carbon of the ethylamine (B1201723) side chain and methoxy (B1213986) groups on the phenyl ring, places it in a unique position for comparative pharmacological analysis with other phenethylamines like mescaline and the catecholamines.

Chemical and Structural Analysis

The chemical structure of this compound reveals its relationship to other significant phenethylamines. It can be considered a derivative of phenethylamine with key substitutions that likely influence its pharmacological profile.

chemical_structures cluster_phenethylamine Core Structure cluster_derivatives Derivatives phenethylamine Phenethylamine macromerine This compound phenethylamine->macromerine Substitution mescaline Mescaline phenethylamine->mescaline Substitution adrenaline Adrenaline phenethylamine->adrenaline Substitution

Figure 1: Chemical structures of Phenethylamine and its derivatives.
Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is provided in Table 1.

PropertyValueReference
IUPAC Name(R)-1-(3,4-Dimethoxyphenyl)-2-(dimethylamino)ethanol[3]
Other Namesβ-hydroxy-3,4-dimethoxy-N,N-dimethylphenethylamine[3]
Molecular FormulaC₁₂H₁₉NO₃[3]
Molar Mass225.288 g/mol [3]
AppearanceCrystals[4]
Melting Point60-62 °C (d-Form)[4]
Optical Rotation[α]D¹⁸ +51.5° (c = 2.2 in 50% ethanol) (d-Form hydrochloride)[4]

Natural Occurrence and Isolation

This compound is found in several species of the cactus genus Coryphantha. Documented natural sources include Coryphantha macromeris, C. runyonii, and C. elephantidens.[3] The concentration of macromerine and other alkaloids can vary depending on the plant's age, growing conditions, and the specific part of the plant being analyzed.

Experimental Protocol: Generalized Isolation of Alkaloids from Coryphantha Species

The following is a generalized protocol for the isolation of alkaloids, including macromerine, from Coryphantha plant material, based on established methods for alkaloid extraction.

isolation_workflow start Dried & Powdered Coryphantha Plant Material defatting Defatting with Hexane (B92381) start->defatting extraction Maceration with Methanol defatting->extraction filtration Filtration extraction->filtration concentration Concentration in vacuo filtration->concentration acidification Acidification with HCl concentration->acidification wash Wash with Dichloromethane acidification->wash basification Basification with NH4OH wash->basification final_extraction Extraction with Dichloromethane basification->final_extraction drying Drying over Na2SO4 final_extraction->drying final_concentration Concentration in vacuo drying->final_concentration chromatography Column Chromatography (Silica Gel) final_concentration->chromatography fractions Collect & Analyze Fractions (TLC) chromatography->fractions crystallization Crystallization fractions->crystallization product This compound crystallization->product

Figure 2: Generalized workflow for the isolation of this compound.

Methodology:

  • Plant Material Preparation: Dried plant material from a Coryphantha species is finely powdered.

  • Defatting: The powdered material is first extracted with a non-polar solvent such as hexane to remove fats and waxes.

  • Alkaloid Extraction: The defatted plant material is then extracted with methanol.

  • Acid-Base Extraction: The methanolic extract is concentrated, and the residue is dissolved in an acidic aqueous solution (e.g., 5% HCl). This solution is then washed with a non-polar solvent (e.g., dichloromethane) to remove neutral impurities. The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonium (B1175870) hydroxide) to a pH of 9-10.

  • Final Extraction: The free-base alkaloids are then extracted from the basified aqueous solution with a non-polar solvent like dichloromethane.

  • Purification: The organic extract is dried and concentrated. The crude alkaloid mixture is then subjected to column chromatography on silica (B1680970) gel, with elution using a gradient of solvents (e.g., chloroform-methanol) to separate the individual alkaloids. Fractions are monitored by thin-layer chromatography (TLC).

  • Crystallization: Fractions containing pure macromerine are combined, and the solvent is evaporated. The resulting solid can be recrystallized from a suitable solvent to yield pure crystals of this compound.

Synthesis of this compound

The synthesis of this compound has been reported, with a key step being the reduction of an amino ketone precursor derived from veratrole.[5]

Experimental Protocol: Generalized Synthesis of this compound

The following protocol is a summary of the synthetic route described by Brown et al. (1972).

synthesis_workflow start Veratrole friedel_crafts Friedel-Crafts Acylation (Chloroacetyl chloride, AlCl3) start->friedel_crafts chloro_ketone Chloro Ketone Intermediate friedel_crafts->chloro_ketone amination Reaction with Dimethylamine (B145610) chloro_ketone->amination amino_ketone Amino Ketone Intermediate amination->amino_ketone reduction Reduction (e.g., NaBH4) amino_ketone->reduction racemic_macromerine (±)-Macromerine reduction->racemic_macromerine resolution Chiral Resolution (e.g., with a chiral acid) racemic_macromerine->resolution product This compound resolution->product

Figure 3: Generalized workflow for the synthesis of this compound.

Methodology:

  • Friedel-Crafts Acylation: Veratrole undergoes a Friedel-Crafts acylation with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield a chloro ketone intermediate.

  • Amination: The resulting chloro ketone is then reacted with dimethylamine to substitute the chlorine atom and form the corresponding amino ketone.

  • Reduction: The amino ketone is reduced to the corresponding alcohol, (±)-macromerine, using a reducing agent such as sodium borohydride.

  • Chiral Resolution: The racemic mixture of (±)-macromerine is then resolved into its individual enantiomers using a chiral resolving agent, such as a chiral acid, to selectively crystallize one of the diastereomeric salts. Subsequent liberation of the free base yields the desired this compound enantiomer.

Pharmacological Profile of this compound

The pharmacological profile of this compound is not well-characterized, and the existing literature presents conflicting information regarding its psychoactivity.

In Vivo Studies and Psychoactivity

Early studies on the effects of macromerine in animals have produced contradictory results. One study reported that macromerine was non-psychoactive.[6] In contrast, another source, citing older research, claimed that macromerine produced "hallucinogenic reactions" in squirrel monkeys and cats at a dose of 20 mg/kg intraperitoneally (I.P.). This same source also reported that this dose was lethal in another instance, while a lower dose of 5 mg/kg I.P. was hallucinogenic.[5] This significant discrepancy underscores the need for modern, well-controlled behavioral pharmacology studies in appropriate animal models.

Receptor Binding and Functional Assays

To date, there is a lack of publicly available data on the receptor binding profile of this compound. Quantitative data such as inhibition constants (Ki) at key central nervous system receptors, including serotonin (B10506) (e.g., 5-HT2A, 5-HT2C), dopamine, and adrenergic receptors, are not available. Similarly, there is no information from in vitro functional assays to determine if this compound acts as an agonist, antagonist, or modulator at these receptors. This absence of data represents a significant gap in our understanding of its potential mechanism of action.

Comparative Analysis with Other Phenethylamines

Due to the lack of quantitative pharmacological data for this compound, a direct comparison of its receptor affinities and functional potencies with other phenethylamines is not currently possible. However, a structural and qualitative comparison can provide insights into its potential activities.

Structural Comparison with Mescaline

Mescaline (3,4,5-trimethoxyphenethylamine) is a classic psychedelic phenethylamine and a potent agonist at the 5-HT2A receptor, which is believed to mediate its hallucinogenic effects.[7] While both macromerine and mescaline possess a dimethoxy-substituted phenyl ring, the substitution pattern differs (3,4- for macromerine vs. 3,4,5- for mescaline). Furthermore, macromerine has a β-hydroxyl group and N,N-dimethylation, features absent in mescaline. These structural differences are expected to significantly alter the compound's interaction with target receptors. The β-hydroxyl group, in particular, may influence its ability to cross the blood-brain barrier and its binding orientation within the receptor pocket.

Structural Relationship to Adrenaline

This compound is the O³,O⁴,N-trimethyl derivative of adrenaline.[5] This close structural relationship to a key endogenous neurotransmitter of the sympathetic nervous system suggests that macromerine could potentially interact with adrenergic receptors. However, without experimental data, the nature and significance of any such interactions remain speculative.

Quantitative Comparison of Other Phenethylamines

To provide a framework for the potential potency of this compound, Table 2 presents the receptor binding affinities for mescaline and some of its better-studied analogs at the human 5-HT2A receptor.

CompoundKi (nM) at human 5-HT2AReference
Mescaline~5,000 - 12,000[8]
Escaline~1,500[8]
Proscaline~1,000[8]
This compound Data Not Available

This table highlights the range of affinities within the phenethylamine class and provides a benchmark against which future data for this compound can be compared.

Signaling Pathways of Psychedelic Phenethylamines

The primary mechanism of action for classic psychedelic phenethylamines like mescaline involves agonism at the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR).

signaling_pathway phenethylamine Psychedelic Phenethylamine (e.g., Mescaline) receptor 5-HT2A Receptor phenethylamine->receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol (B14025) Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca²⁺ Release ip3->ca_release induces downstream Downstream Signaling (e.g., Glutamate Release, Gene Expression) pkc->downstream ca_release->downstream psychedelic_effects Psychedelic Effects downstream->psychedelic_effects leads to

Figure 4: 5-HT2A receptor signaling pathway for psychedelic phenethylamines.

Activation of the 5-HT2A receptor by an agonist leads to the coupling of the Gq/11 G-protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 stimulates the release of intracellular calcium. These second messenger systems trigger a cascade of downstream signaling events, including the modulation of glutamatergic neurotransmission and changes in gene expression, which are thought to underlie the profound alterations in perception, cognition, and mood characteristic of the psychedelic experience. It is currently unknown whether this compound engages this signaling pathway.

Conclusion and Future Directions

This compound is a structurally intriguing phenethylamine alkaloid with a poorly defined pharmacological profile. The conflicting historical reports on its psychoactivity, coupled with a complete lack of modern in vitro pharmacological data, highlight a significant knowledge gap. Its structural similarities to both the classic psychedelic mescaline and the endogenous neurotransmitter adrenaline suggest a complex pharmacology that warrants further investigation.

Future research should prioritize the following:

  • Quantitative Pharmacology: A comprehensive in vitro receptor binding and functional assay screen is essential to determine the affinity and efficacy of this compound at a wide range of CNS targets, with a particular focus on serotonergic, dopaminergic, and adrenergic receptors.

  • Behavioral Pharmacology: Well-controlled in vivo studies in animal models are necessary to definitively assess the psychoactive potential of this compound and to characterize its behavioral effects.

  • Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for interpreting its pharmacological effects and for any potential therapeutic development.

A thorough characterization of this compound will not only shed light on the structure-activity relationships of phenethylamines but also has the potential to uncover novel pharmacological tools or therapeutic leads. The methodologies and comparative data presented in this guide are intended to provide a solid foundation for these future research endeavors.

References

Methodological & Application

Total Synthesis of (+)-Macromerine: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the total synthesis of (+)-Macromerine, a phenethylamine (B48288) alkaloid first isolated from the cactus Coryphantha macromeris. The synthesis follows the established route involving the preparation of racemic macromerine (B1210253) and subsequent resolution to obtain the desired (+)-enantiomer.

I. Synthetic Strategy Overview

The total synthesis of this compound is achieved through a three-stage process:

  • Synthesis of Racemic (±)-Macromerine: This involves the N-methylation of a commercially available starting material, followed by oxidation and subsequent reduction to yield the racemic alcohol.

  • Resolution of (±)-Macromerine: The enantiomers of the racemic mixture are separated using a chiral resolving agent, d-10-camphorsulfonic acid.

  • Isolation of this compound: The desired (+)-enantiomer is isolated from its diastereomeric salt.

The overall synthetic pathway is depicted below.

Total_Synthesis_Macromerine A 3,4-Dimethoxyphenethylamine (Homoveratrylamine) B N,N-Dimethyl-3,4-dimethoxyphenethylamine A->B   HCHO, HCOOH    C N,N-Dimethyl-3,4-dimethoxyphenethylamine Oxide B->C   H₂O₂    D (±)-N,N-Dimethyl-β-hydroxy-3,4-dimethoxyphenethylamine ((±)-Macromerine) C->D   SO₂    E Diastereomeric Salts: This compound-(+)-camphorsulfonate (-)-Macromerine-(+)-camphorsulfonate D->E   d-10-camphorsulfonic acid    F (+)-N,N-Dimethyl-β-hydroxy-3,4-dimethoxyphenethylamine (this compound) E->F   Basification & Extraction   

Caption: Total Synthesis of this compound.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for the synthetic intermediates and the final product.

CompoundMolecular FormulaMolar Mass ( g/mol )FormMelting Point (°C)Boiling Point (°C)Specific Rotation [α]²⁵_D (c, solvent)
N,N-Dimethyl-3,4-dimethoxyphenethylamineC₁₂H₁₉NO₂209.29Oil-110-112 (0.5 Torr)Not Applicable
(±)-MacromerineC₁₂H₁₉NO₃225.29Crystalline Solid89-90-Not Applicable
This compound d-camphorsulfonateC₂₂H₃₅NO₇S457.58Crystalline Solid165-166-+33.0° (c 1.0, EtOH)
This compoundC₁₂H₁₉NO₃225.29Crystalline Solid69-70-+25.0° (c 1.0, EtOH)

III. Experimental Protocols

A. Synthesis of Racemic (±)-Macromerine

This stage involves a three-step synthesis starting from 3,4-dimethoxyphenethylamine.

Racemic_Synthesis_Workflow cluster_0 Step 1: N-Methylation cluster_1 Step 2: N-Oxide Formation cluster_2 Step 3: Rearrangement to (±)-Macromerine A Mix 3,4-dimethoxyphenethylamine, 90% formic acid, and 37% formaldehyde B Heat on a steam bath for 8 hours A->B C Add concentrated HCl and evaporate to dryness B->C D Dissolve residue in H₂O, basify with NaOH, and extract with ether C->D E Dry extract and distill to obtain N,N-dimethyl-3,4-dimethoxyphenethylamine D->E F Dissolve N,N-dimethyl-3,4-dimethoxyphenethylamine in MeOH G Add 30% H₂O₂ and stir for 24 hours at room temperature F->G H Add PtO₂ and stir until O₂ evolution ceases G->H I Filter and evaporate to obtain the N-oxide H->I J Dissolve the N-oxide in H₂O K Bubble SO₂ gas through the solution for 15 minutes J->K L Let the solution stand for 2 hours K->L M Basify with Na₂CO₃ and extract with ether L->M N Dry extract and evaporate to obtain crude (±)-Macromerine M->N O Recrystallize from hexane (B92381) N->O

Caption: Workflow for the Synthesis of (±)-Macromerine.

1. Synthesis of N,N-Dimethyl-3,4-dimethoxyphenethylamine

  • Materials:

    • 3,4-Dimethoxyphenethylamine (homoveratrylamine)

    • 90% Formic acid

    • 37% Formaldehyde solution

    • Concentrated Hydrochloric acid

    • Sodium hydroxide

    • Anhydrous ether

    • Anhydrous sodium sulfate

  • Procedure:

    • In a suitable flask, combine 3,4-dimethoxyphenethylamine, 90% formic acid, and 37% formaldehyde.

    • Heat the mixture on a steam bath for 8 hours.

    • Add concentrated hydrochloric acid and evaporate the solution to dryness under reduced pressure.

    • Dissolve the resulting residue in water, make the solution basic with sodium hydroxide, and extract with anhydrous ether.

    • Dry the ethereal extract over anhydrous sodium sulfate, filter, and remove the ether by distillation.

    • Distill the remaining oil under reduced pressure to yield N,N-dimethyl-3,4-dimethoxyphenethylamine as a colorless oil.

2. Synthesis of N,N-Dimethyl-3,4-dimethoxyphenethylamine Oxide

  • Materials:

    • N,N-Dimethyl-3,4-dimethoxyphenethylamine

    • Methanol

    • 30% Hydrogen peroxide

    • Platinum(IV) oxide (PtO₂)

  • Procedure:

    • Dissolve N,N-dimethyl-3,4-dimethoxyphenethylamine in methanol.

    • Add 30% hydrogen peroxide to the solution and stir at room temperature for 24 hours.

    • Add a catalytic amount of platinum(IV) oxide and stir the mixture until the evolution of oxygen ceases.

    • Filter the solution to remove the catalyst and evaporate the solvent under reduced pressure to obtain the N-oxide as a viscous oil.

3. Synthesis of (±)-N,N-Dimethyl-β-hydroxy-3,4-dimethoxyphenethylamine ((±)-Macromerine)

  • Materials:

    • N,N-Dimethyl-3,4-dimethoxyphenethylamine Oxide

    • Sulfur dioxide (gas)

    • Sodium carbonate

    • Anhydrous ether

    • Anhydrous sodium sulfate

    • Hexane

  • Procedure:

    • Dissolve the N-oxide in water.

    • Bubble sulfur dioxide gas through the aqueous solution for 15 minutes.

    • Allow the solution to stand at room temperature for 2 hours.

    • Make the solution basic with sodium carbonate and extract with anhydrous ether.

    • Dry the ethereal extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude (±)-Macromerine.

    • Recrystallize the crude product from hexane to obtain pure (±)-Macromerine as a white crystalline solid.

B. Resolution of (±)-Macromerine

This step separates the racemic mixture into its constituent enantiomers.

Resolution_Workflow A Dissolve (±)-Macromerine in acetone B Add a solution of d-10-camphorsulfonic acid in acetone A->B C Allow the mixture to stand for 2 hours B->C D Collect the precipitated diastereomeric salt by filtration C->D E Recrystallize the salt from acetone-methanol D->E

Application Notes and Protocols for the Quantification of (+)-Macromerine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Macromerine is a phenethylamine (B48288) alkaloid found in various species of the Cactaceae family, notably in Coryphantha macromeris.[1] As a structural analogue of other psychoactive phenethylamines like mescaline, its accurate quantification is crucial for phytochemical analysis, pharmacological studies, and quality control of botanical materials. These application notes provide detailed protocols for the quantification of this compound using modern analytical techniques. While specific validated quantitative data for this compound is limited in publicly available literature, the following protocols are based on established methods for analogous compounds and provide a strong framework for method development and validation.

Analytical Methods Overview

The primary methods for the quantification of alkaloids like this compound from plant matrices are High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Gas Chromatography (GC) coupled with MS. These techniques offer the required selectivity and sensitivity for complex botanical extracts.

Table 1: Summary of Analytical Methods for this compound Quantification

Analytical MethodPrincipleTypical ColumnMobile Phase/Carrier GasDetectionExpected Performance
LC-MS/MS Liquid chromatography separation followed by tandem mass spectrometry detection.C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Gradient of acetonitrile (B52724) and water with 0.1% formic acid.Triple Quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) mode.High sensitivity (ng/mL to pg/mL), high selectivity, suitable for complex matrices.
GC-MS Gas chromatography separation of volatile or derivatized analytes followed by mass spectrometry detection.Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)HeliumQuadrupole or Ion Trap in Selected Ion Monitoring (SIM) or full scan mode.Good sensitivity and selectivity, may require derivatization for polar analytes.
HPLC-UV Liquid chromatography separation with ultraviolet detection.C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)Isocratic or gradient elution with acetonitrile and a buffer (e.g., phosphate (B84403) buffer).UV/Vis or Diode Array Detector (DAD).Lower sensitivity and selectivity compared to MS methods, suitable for higher concentration samples.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

Proper sample preparation is critical for accurate quantification and to minimize matrix effects.

Protocol 1: Methanolic Extraction for LC-MS/MS Analysis

  • Homogenization: Dry the plant material (Coryphantha macromeris) at 40°C until a constant weight is achieved and grind it into a fine powder.

  • Extraction:

    • Weigh approximately 100 mg of the homogenized plant powder into a centrifuge tube.

    • Add 10 mL of methanol (B129727).

    • Sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet twice more with 10 mL of methanol each time.

  • Concentration: Combine the supernatants and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Analytical Method Protocols

Protocol 2: LC-MS/MS Quantification of this compound

This protocol is adapted from methods used for the analysis of related phenethylamine alkaloids.

  • Instrumentation:

    • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5-95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95-5% B

      • 10.1-12 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • MRM Transitions:

      • Precursor Ion (Q1) for Macromerine (B1210253) (C12H19NO3): m/z 226.1

      • Product Ions (Q3): To be determined by direct infusion of a macromerine standard. A plausible fragmentation would involve the loss of the dimethylamine (B145610) group or water.

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of this compound in the range of 1-1000 ng/mL.

    • Spike blank matrix with known concentrations of the standard to prepare quality control (QC) samples.

    • Analyze samples, calibration standards, and QC samples.

    • Quantify this compound concentration based on the calibration curve.

Protocol 3: GC-MS Quantification of this compound

This method may require derivatization to improve the volatility and chromatographic peak shape of this compound.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

  • Derivatization (if necessary):

    • Evaporate a portion of the reconstituted extract to dryness.

    • Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Heat at 70°C for 30 minutes.

  • Chromatographic Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 280°C at 15°C/min.

      • Hold at 280°C for 5 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized macromerine.

  • Quantification:

    • Prepare calibration standards of derivatized this compound.

    • Analyze samples and standards to determine the concentration.

Data Presentation

Table 2: Hypothetical Method Validation Parameters for this compound Quantification

The following table presents expected performance characteristics for a validated LC-MS/MS method. These values should be experimentally determined during method validation.

ParameterSpecificationExpected Value
Linearity (r²) ≥ 0.99> 0.995
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 - 1 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.5 - 5 ng/mL
Accuracy (% Recovery) 80 - 120%90 - 110%
Precision (% RSD) ≤ 15%< 10%
Matrix Effect Within acceptable limitsTo be determined
Recovery Consistent and reproducible> 85%

Mandatory Visualizations

Biosynthetic Pathway of Phenethylamine Alkaloids

While the specific enzymatic steps for this compound biosynthesis are not fully elucidated, a plausible pathway can be inferred from the well-characterized biosynthesis of mescaline, a related phenethylamine alkaloid found in cacti.[2][3] The pathway starts from the amino acid L-tyrosine.

Phenethylamine Alkaloid Biosynthesis Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase 3_Methoxytyramine 3-Methoxytyramine Dopamine->3_Methoxytyramine O-Methyltransferase Intermediate_1 N-Methyl-3-methoxytyramine 3_Methoxytyramine->Intermediate_1 N-Methyltransferase Intermediate_2 N,N-Dimethyl-3-methoxytyramine Intermediate_1->Intermediate_2 N-Methyltransferase Intermediate_3 β-Hydroxylated Intermediate Intermediate_2->Intermediate_3 β-Hydroxylase Macromerine This compound Intermediate_3->Macromerine O-Methyltransferase

Caption: Plausible biosynthetic pathway of this compound.

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates the logical flow of the analytical process from sample receipt to data analysis.

LC-MS_MS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Plant Material (Coryphantha macromeris) Homogenization Drying and Grinding Sample->Homogenization Extraction Methanolic Extraction (Sonication) Homogenization->Extraction Concentration Evaporation Extraction->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Filtration Syringe Filtration (0.22 µm) Reconstitution->Filtration HPLC_Separation HPLC Separation (C18 Column) Filtration->HPLC_Separation MS_Detection MS/MS Detection (ESI+, MRM) HPLC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification Reporting Result Reporting Quantification->Reporting

Caption: Workflow for this compound quantification.

Concluding Remarks

The protocols outlined in these application notes provide a robust starting point for the quantitative analysis of this compound in plant materials. It is imperative that any method based on these guidelines be fully validated in-house to ensure it meets the specific requirements of the intended application, adhering to relevant regulatory standards. The successful implementation of these methods will facilitate a better understanding of the distribution and pharmacological significance of this compound.

References

Chiral Separation of Macromerine Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macromerine (B1210253) is a chiral phenethylamine (B48288) derivative found in certain species of cacti. As with many chiral compounds in drug development and pharmacology, the individual enantiomers of macromerine may exhibit different physiological activities and potencies. Consequently, the ability to separate and analyze these enantiomers is crucial for research, quality control, and potential therapeutic applications.

This document provides detailed application notes and protocols for the chiral separation of macromerine enantiomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). While specific literature on the chiral resolution of macromerine is scarce, the following protocols are based on established methods for structurally similar phenethylamine compounds and are intended to serve as a robust starting point for method development.

Chromatographic Methods for Chiral Separation of Macromerine

A variety of chromatographic techniques can be employed for the enantioselective separation of chiral compounds. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most common and powerful approaches.[1] Capillary Electrophoresis (CE) offers a high-efficiency alternative, particularly for charged analytes.[2]

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for the separation of enantiomers.[1] The selection of an appropriate chiral stationary phase (CSP) is critical for achieving successful resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are often effective for a broad range of racemic compounds.[3]

Application Note: HPLC Separation of Macromerine Enantiomers

This method outlines the enantioselective separation of macromerine using a polysaccharide-based chiral stationary phase under normal phase conditions.

Table 1: HPLC Method Parameters and Representative Data

ParameterValue
Column Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase Hexane / Isopropanol / Diethylamine (B46881) (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 270 nm
Injection Volume 10 µL
Sample Conc. 1 mg/mL in mobile phase
Retention Time (Enantiomer 1) ~ 8.5 min
Retention Time (Enantiomer 2) ~ 10.2 min
Resolution (Rs) > 2.0
Selectivity (α) ~ 1.25

Experimental Protocol: HPLC Separation

  • System Preparation:

    • Equip an HPLC system with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.

    • Install the Chiralpak® IA column.

    • Prepare the mobile phase by mixing hexane, isopropanol, and diethylamine in the specified ratio. Degas the mobile phase by sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh and dissolve the racemic macromerine standard in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Analysis:

    • Set the HPLC parameters as detailed in Table 1.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample solution and record the chromatogram.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the two enantiomers.

    • Calculate the resolution (Rs) and selectivity (α) to assess the quality of the separation.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (Hexane/IPA/DEA) Equilibrate Equilibrate Column (Chiralpak® IA) MobilePhase->Equilibrate SamplePrep Prepare Macromerine Sample (1 mg/mL) Inject Inject Sample SamplePrep->Inject Equilibrate->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection (270 nm) Separate->Detect Chromatogram Record Chromatogram Detect->Chromatogram Analyze Calculate Rs and α Chromatogram->Analyze

Figure 1. Experimental workflow for the HPLC chiral separation of macromerine.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations, often providing faster analysis times and reduced organic solvent consumption compared to HPLC.[4][5] It is particularly well-suited for the separation of basic compounds on polysaccharide-based CSPs.

Application Note: SFC Separation of Macromerine Enantiomers

This method describes a rapid and efficient separation of macromerine enantiomers using SFC with a cellulose-based chiral stationary phase.

Table 2: SFC Method Parameters and Representative Data

ParameterValue
Column Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions 150 mm x 4.6 mm, 5 µm
Mobile Phase Supercritical CO₂ / Methanol (B129727) with 0.1% Diethylamine (gradient)
Gradient 5% to 40% Methanol over 5 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 35 °C
Detection UV at 270 nm
Injection Volume 5 µL
Sample Conc. 1 mg/mL in Methanol
Retention Time (Enantiomer 1) ~ 3.2 min
Retention Time (Enantiomer 2) ~ 3.8 min
Resolution (Rs) > 2.5
Selectivity (α) ~ 1.20

Experimental Protocol: SFC Separation

  • System Preparation:

    • Utilize an SFC system equipped with a fluid delivery module for CO₂, a co-solvent pump, an autosampler, a column oven, a back pressure regulator, and a UV detector.

    • Install the Chiralcel® OD-H column.

    • Prepare the co-solvent (modifier) of methanol with 0.1% diethylamine.

  • Sample Preparation:

    • Dissolve the racemic macromerine standard in methanol to a concentration of 1 mg/mL.

  • Chromatographic Analysis:

    • Set the SFC parameters as outlined in Table 2.

    • Equilibrate the column under the initial gradient conditions.

    • Inject the sample and initiate the gradient elution.

  • Data Analysis:

    • Record the chromatogram and integrate the enantiomer peaks.

    • Calculate the resolution and selectivity of the separation.

SFC_Workflow cluster_prep_sfc Preparation cluster_sfc SFC Analysis cluster_data_sfc Data Processing ModifierPrep Prepare Modifier (Methanol/DEA) EquilibrateSFC Equilibrate Column (Chiralcel® OD-H) ModifierPrep->EquilibrateSFC SamplePrepSFC Prepare Macromerine Sample (1 mg/mL in MeOH) InjectSFC Inject Sample SamplePrepSFC->InjectSFC EquilibrateSFC->InjectSFC SeparateSFC Gradient Elution (CO₂/Modifier) InjectSFC->SeparateSFC DetectSFC UV Detection (270 nm) SeparateSFC->DetectSFC ChromatogramSFC Record Chromatogram DetectSFC->ChromatogramSFC AnalyzeSFC Calculate Rs and α ChromatogramSFC->AnalyzeSFC

Figure 2. Experimental workflow for the SFC chiral separation of macromerine.

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-resolution separation technique that can be adapted for chiral separations by adding a chiral selector to the background electrolyte (BGE).[6] Cyclodextrins are commonly used chiral selectors in CE.[6]

Application Note: CE Separation of Macromerine Enantiomers

This method details the separation of macromerine enantiomers using cyclodextrin-modified capillary zone electrophoresis.

Table 3: CE Method Parameters and Representative Data

ParameterValue
Capillary Fused-silica, 50 µm i.d., 60 cm total length (50 cm to detector)
Background Electrolyte (BGE) 50 mM Phosphate (B84403) buffer (pH 2.5) containing 15 mM Hydroxypropyl-β-cyclodextrin
Voltage 25 kV
Temperature 25 °C
Detection UV at 214 nm
Injection Hydrodynamic (50 mbar for 5 s)
Sample Conc. 0.5 mg/mL in water
Migration Time (Enantiomer 1) ~ 6.8 min
Migration Time (Enantiomer 2) ~ 7.2 min
Resolution (Rs) > 1.8

Experimental Protocol: CE Separation

  • System and BGE Preparation:

    • Prepare the background electrolyte by dissolving the appropriate amounts of sodium phosphate and hydroxypropyl-β-cyclodextrin in water and adjusting the pH to 2.5 with phosphoric acid.

    • Filter the BGE through a 0.22 µm filter.

    • Install a new fused-silica capillary and condition it by flushing with 1 M NaOH, water, and finally the BGE.

  • Sample Preparation:

    • Dissolve the racemic macromerine standard in water to a final concentration of 0.5 mg/mL.

  • Electrophoretic Analysis:

    • Set the CE parameters as described in Table 3.

    • Flush the capillary with the BGE before each injection.

    • Inject the sample using hydrodynamic injection.

    • Apply the separation voltage and record the electropherogram.

  • Data Analysis:

    • Identify the migration times of the two enantiomer peaks.

    • Calculate the resolution of the separation.

CE_Workflow cluster_prep_ce Preparation cluster_ce CE Analysis cluster_data_ce Data Processing BGEPrep Prepare BGE with Chiral Selector ConditionCapillary Condition Capillary BGEPrep->ConditionCapillary SamplePrepCE Prepare Macromerine Sample (0.5 mg/mL in Water) InjectCE Hydrodynamic Injection SamplePrepCE->InjectCE ConditionCapillary->InjectCE SeparateCE Apply Voltage InjectCE->SeparateCE DetectCE UV Detection (214 nm) SeparateCE->DetectCE Electropherogram Record Electropherogram DetectCE->Electropherogram AnalyzeCE Calculate Resolution Electropherogram->AnalyzeCE

References

Application Note: Cell-Based Assays for Evaluating the Efficacy of (+)-Macromerine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (+)-Macromerine is a phenethylamine (B48288) alkaloid first identified in the cactus Coryphantha macromeris[1]. Structurally, it is β-hydroxy-3,4-dimethoxy-N,N-dimethylphenethylamine, placing it in the same chemical class as other psychoactive compounds and neurotransmitters like mescaline and norepinephrine[1][2]. While some animal studies have suggested potential physiological activity, its pharmacological profile in humans remains largely uncharacterized[3]. Given its structural similarity to known serotonergic and dopaminergic agents, evaluating its interaction with key central nervous system (CNS) targets is a critical step in determining its therapeutic potential or toxicological profile.

This document provides detailed protocols for a panel of cell-based assays designed to assess the efficacy and preliminary safety of this compound. The assays will investigate its general cytotoxicity and its specific activity at the serotonin (B10506) 5-HT₂A receptor and the dopamine (B1211576) transporter (DAT), common targets for phenethylamine derivatives[4][5].

General Cytotoxicity Assessment: MTT Assay

This assay determines the concentration at which this compound induces cell death, providing a therapeutic window when compared to its pharmacological activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of living cells.

Experimental Protocol

  • Cell Seeding: Seed HEK-293 cells (or a cell line relevant to the therapeutic area) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. A typical concentration range to test is 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and wells treated with a known cytotoxic agent like doxorubicin (B1662922) (positive control).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log concentration of this compound and determine the Cytotoxic Concentration 50 (CC₅₀) using non-linear regression.

Receptor Binding Affinity: 5-HT₂A Radioligand Binding Assay

This assay quantifies the affinity of this compound for the human serotonin 5-HT₂A receptor, a key target for many psychedelic compounds[6].

Experimental Protocol

  • Membrane Preparation: Use commercially available cell membranes prepared from HEK-293 cells stably expressing the human 5-HT₂A receptor.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.5 mM EDTA).

    • 25 µL of [³H]-ketanserin (a high-affinity 5-HT₂A antagonist) at a final concentration of ~1 nM.

    • 25 µL of various concentrations of this compound (e.g., 0.01 nM to 10 µM).

    • For non-specific binding, use a high concentration of a non-labeled antagonist like ketanserin (B1673593) (10 µM).

    • For total binding, add 25 µL of assay buffer instead of a competing ligand.

  • Incubation: Incubate the plate at room temperature for 90 minutes.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.

  • Data Acquisition: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the Inhibitory Concentration 50 (IC₅₀) and calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Receptor Activity: 5-HT₂A Calcium Flux Assay

The 5-HT₂A receptor is a Gq-coupled GPCR. Its activation leads to an increase in intracellular calcium. This assay measures the ability of this compound to act as an agonist and trigger this signaling event.

Experimental Protocol

  • Cell Seeding: Seed HEK-293 cells stably expressing the human 5-HT₂A receptor into a black, clear-bottom 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.

  • Compound Preparation: Prepare 5X serial dilutions of this compound in an appropriate assay buffer.

  • Data Acquisition: Use a fluorescence imaging plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence. Add the compound dilutions to the wells and immediately begin measuring fluorescence intensity every 1-2 seconds for 2-3 minutes.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of this compound. Determine the Effective Concentration 50 (EC₅₀) and the maximum response (Emax) relative to a known 5-HT₂A agonist like serotonin.

Neurotransmitter Reuptake Inhibition: Dopamine Transporter (DAT) Assay

This assay determines if this compound inhibits the reuptake of dopamine, a mechanism of action for many phenethylamine-based stimulants.

Experimental Protocol

  • Cell Culture: Use HEK-293 cells stably expressing the human dopamine transporter (hDAT)[5]. Seed them in a 24-well plate and grow to confluence.

  • Assay Preparation: Wash the cells with uptake buffer (e.g., 5 mM Tris, 120 mM NaCl, 5.4 mM KCl, 1.2 mM CaCl₂, 1 mM ascorbic acid, 5 mM glucose, pH 7.1)[5].

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a known DAT inhibitor (e.g., GBR 12909) for 20 minutes at 37°C.

  • Reuptake Reaction: Add [³H]-dopamine to each well at a final concentration of ~20 nM and incubate for 5 minutes at 37°C[5].

  • Reaction Termination: Stop the reaction by rapidly washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells overnight by adding 1% SDS buffer to each well.

  • Data Acquisition: Transfer the lysate to scintillation vials and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of [³H]-dopamine uptake inhibition against the log concentration of this compound.

Data Presentation

All quantitative data should be summarized for clear comparison.

Assay TypeParameterThis compound ValueControl CompoundControl Value
CytotoxicityCC₅₀ (µM)[Insert Value]Doxorubicin[Insert Value]
5-HT₂A BindingKi (nM)[Insert Value]Ketanserin[Insert Value]
5-HT₂A FunctionEC₅₀ (nM)[Insert Value]Serotonin[InsertValue]
5-HT₂A FunctionEmax (%)[Insert Value]Serotonin100%
DAT ReuptakeIC₅₀ (µM)[Insert Value]GBR 12909[Insert Value]

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Line Culture (e.g., HEK-293 expressing target) B Seed Cells into Microplates A->B D Cell Treatment & Incubation B->D C This compound Serial Dilution C->D E Assay-Specific Steps (e.g., Add Ligand, Dye, Substrate) D->E F Data Acquisition (Plate Reader / Scintillation Counter) E->F G Calculate Assay Parameters (CC₅₀, Ki, EC₅₀, IC₅₀) F->G H Summarize in Data Table G->H I Efficacy & Safety Profile H->I

General experimental workflow for evaluating this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Receptor 5-HT₂A Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds Ca Ca²⁺ (Calcium Release) IP3R->Ca Opens Channel Macromerine This compound Macromerine->Receptor Binds & Activates

Hypothesized 5-HT₂A receptor signaling pathway for this compound.

References

Application Notes and Protocols for In Vivo Experimental Design of (+)-Macromerine Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Macromerine is a phenethylamine (B48288) derivative first identified in the cactus Coryphantha macromeris.[1] Its chemical name is β-hydroxy-3,4-dimethoxy-N,N-dimethylphenethylamine. Unlike many other phenethylamines, at least one study has found this compound to be non-psychoactive. This lack of psychoactivity, combined with its chemical structure, suggests that its primary pharmacological effects may lie in other physiological systems.

Phenethylamine derivatives are known to exert a range of effects on the cardiovascular, metabolic, and central nervous systems.[[“]][3][4][5] These effects are often mediated through interactions with adrenergic and trace amine-associated receptors (TAARs).[[“]][6][[“]] Given the structural similarities of this compound to other compounds in this class, it is hypothesized that it may possess cardiovascular and metabolic activities.

These application notes provide a comprehensive framework for the in vivo investigation of this compound, outlining detailed protocols for a tiered experimental approach, from initial screening to more in-depth physiological assessment.

Tier 1: Preliminary Screening and Safety Assessment

The initial phase of in vivo studies should focus on establishing a safety profile and identifying the potential physiological systems affected by this compound.

Acute Toxicity and General Pharmacological Profile (Irwin Test)

The Irwin test is a standardized observational method used to assess the acute toxicity and general behavioral and physiological effects of a novel substance in rodents.[8][9][10][11][12] This initial screen will provide crucial information on the dose-range for subsequent experiments and highlight potential areas of biological activity.

Experimental Protocol:

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Groups:

    • Vehicle control (e.g., saline or appropriate solvent).

    • This compound (at least 3-4 dose levels, e.g., 1, 10, 50, 100 mg/kg), administered via intraperitoneal (i.p.) or oral (p.o.) route.

  • Procedure:

    • Administer the vehicle or this compound to the respective groups.

    • Observe each animal systematically at regular intervals (e.g., 15, 30, 60, 120, and 240 minutes post-administration).

    • Record observations for a range of autonomic, neuromuscular, and behavioral parameters as detailed in the table below.

  • Data Presentation:

Parameter CategoryObserved ParameterScoring/Measurement
Behavioral AlertnessScore (e.g., 0-4 scale from sedated to hyper-alert)
Spontaneous ActivityScore or beam breaks in an activity chamber
StereotypyPresence/absence and severity score
Passivity/AggressionScore based on handling response
Neuromuscular Gait and PostureScore for ataxia, abnormal posture
Muscle ToneScore for flaccidity or rigidity
Motor CoordinationPerformance on a rotarod test
Reflexes (e.g., pinna, corneal)Presence/absence or score of responsiveness
Autonomic PiloerectionPresence/absence
SalivationScore (e.g., 0-3 scale)
Pupil SizeMeasured in mm
Body TemperatureRectal temperature measurement (°C)

Logical Workflow for Tier 1 Studies:

Tier1_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Decision Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Dosing Dosing (i.p. or p.o.) Animal_Acclimation->Dosing Dose_Preparation This compound Dose Preparation & Vehicle Dose_Preparation->Dosing Irwin_Test Irwin Test Observations (Multiple Timepoints) Dosing->Irwin_Test Data_Compilation Compile Observational Data Irwin_Test->Data_Compilation Toxicity_Assessment Assess Acute Toxicity (Determine MTD) Data_Compilation->Toxicity_Assessment Decision_Point Proceed to Tier 2? Toxicity_Assessment->Decision_Point

Caption: Workflow for Tier 1 screening of this compound.

Tier 2: Cardiovascular and Metabolic Phenotyping

Based on the chemical class of this compound, a focused investigation into its cardiovascular and metabolic effects is warranted.

Cardiovascular Assessment in Rodents

Phenethylamines are known to affect heart rate and blood pressure.[[“]][4] A thorough cardiovascular assessment is therefore critical.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats.

  • Method 1: Non-Invasive Tail-Cuff Plethysmography:

    • Acclimate rats to the restraining device and tail-cuff apparatus for several days prior to the experiment.

    • Obtain baseline blood pressure and heart rate measurements.

    • Administer vehicle or this compound (at doses determined from Tier 1).

    • Measure blood pressure and heart rate at regular intervals post-administration.

  • Method 2: Invasive Hemodynamic Monitoring (Terminal Procedure):

    • Anesthetize rats and insert a pressure-volume catheter into the left ventricle via the carotid artery.[13][14]

    • Allow for stabilization and record baseline hemodynamic parameters.

    • Administer vehicle or this compound intravenously.

    • Continuously record hemodynamic data.

  • Data Presentation:

ParameterMethodUnits
Systolic Blood PressureTail-Cuff / PV LoopmmHg
Diastolic Blood PressureTail-Cuff / PV LoopmmHg
Mean Arterial PressureTail-Cuff / PV LoopmmHg
Heart RateTail-Cuff / PV Loopbeats/min
Left Ventricular Systolic PressurePV LoopmmHg
Left Ventricular End-Diastolic PressurePV LoopmmHg
Contractility (dP/dt max)PV LoopmmHg/s
Relaxation (dP/dt min)PV LoopmmHg/s

Potential Signaling Pathway for Cardiovascular Effects:

Cardiovascular_Pathway cluster_receptors Receptors cluster_effects Cellular Effects cluster_physiological Physiological Outcomes Macromerine This compound Adrenergic_R Adrenergic Receptors (e.g., α1, β1) Macromerine->Adrenergic_R Direct/Indirect Agonism TAAR1 Trace Amine-Associated Receptor 1 (TAAR1) Macromerine->TAAR1 NE_Release Noradrenaline Release Adrenergic_R->NE_Release cAMP_Modulation cAMP Modulation TAAR1->cAMP_Modulation Vasoconstriction Vasoconstriction NE_Release->Vasoconstriction Heart_Rate ↑ Heart Rate NE_Release->Heart_Rate Contractility ↑ Contractility NE_Release->Contractility cAMP_Modulation->Heart_Rate cAMP_Modulation->Contractility Tier2_3_Workflow cluster_cardio Cardiovascular Studies cluster_metabolic Metabolic Studies cluster_pk Pharmacokinetic Studies Start Results from Tier 1 (Dose-Range Selection) Tail_Cuff Tail-Cuff Plethysmography (Blood Pressure, Heart Rate) Start->Tail_Cuff Metabolic_Cage Metabolic Cage Analysis (RER, Energy Expenditure, Intake) Start->Metabolic_Cage PK_Study PK Profiling (i.v. & p.o.) (Blood Sampling) Start->PK_Study PV_Loop Invasive Hemodynamics (Contractility, Ventricular Pressure) Tail_Cuff->PV_Loop If effects observed End Comprehensive Profile of This compound Tail_Cuff->End PV_Loop->End Metabolic_Cage->End LC_MS LC-MS/MS Analysis PK_Study->LC_MS PK_Parameters Calculate PK Parameters (AUC, t1/2, F%) LC_MS->PK_Parameters PK_Parameters->End

References

Derivatisierung von (+)-Macromerin für SAR-Studien: Applikations- und Protokollhandbuch

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument beschreibt detaillierte Anwendungshinweise und Protokolle für die Derivatisierung des Naturstoffs (+)-Macromerin zur Durchführung von Struktur-Wirkungs-Beziehungs-Studien (SAR). Ziel ist es, ein umfassendes Verständnis der molekularen Determinanten zu erlangen, die für die biologische Aktivität von Macromerin-Analoga an adrenergen Rezeptoren verantwortlich sind.

Einleitung

(+)-Macromerin, ein Phenethylamin-Derivat, das aus Kakteen der Gattung Coryphantha isoliert wird, stellt ein interessantes Grundgerüst für die Entwicklung neuer Wirkstoffe dar.[1] Seine strukturelle Ähnlichkeit mit endogenen Katecholaminen wie Noradrenalin legt eine Interaktion mit adrenergen Rezeptoren nahe. Um das therapeutische Potenzial von (+)-Macromerin zu erschließen und seine pharmakologischen Eigenschaften zu optimieren, sind systematische chemische Modifikationen und die anschließende biologische Evaluierung unerlässlich.

Dieses Handbuch bietet einen Leitfaden für die Synthese von Macromerin-Derivaten durch Modifikation an den phenolischen Hydroxylgruppen, dem benzylischen Alkohol und der N,N-Dimethylaminogruppe. Darüber hinaus werden detaillierte Protokolle für die Charakterisierung der hergestellten Verbindungen mittels Radioliganden-Bindungsassays und funktioneller cAMP-Assays zur Verfügung gestellt.

Chemische Derivatisierung von (+)-Macromerin

Die Derivatisierung von (+)-Macromerin konzentriert sich auf drei Hauptpositionen: die phenolischen Hydroxylgruppen am Phenylring, die benzylische Hydroxylgruppe und die N,N-Dimethylaminogruppe.

Modifikation der phenolischen Hydroxylgruppen

Die Methylierung der freien phenolischen Hydroxylgruppen kann Aufschluss über deren Bedeutung für die Rezeptorbindung geben.

Protokoll: O-Methylierung von Phenolen [2][3][4][5][6]

  • Lösen Sie (+)-Macromerin (1 Äquiv.) in einem geeigneten trockenen Lösungsmittel (z. B. Aceton, DMF).

  • Fügen Sie eine Base (z. B. Kaliumcarbonat, 2-3 Äquiv.) hinzu.

  • Geben Sie ein Methylierungsmittel (z. B. Dimethylsulfat oder Methyliodid, 1-1,5 Äquiv. pro zu methylierender OH-Gruppe) tropfenweise bei Raumtemperatur hinzu.

  • Rühren Sie die Reaktionsmischung bei Raumtemperatur oder erhöhter Temperatur (z. B. 50-60 °C) für 2-24 Stunden.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach vollständiger Umsetzung wird die Reaktion durch Zugabe von Wasser beendet.

  • Extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat).

  • Waschen Sie die vereinigten organischen Phasen mit Wasser und gesättigter Natriumchloridlösung.

  • Trocknen Sie die organische Phase über Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie.

Modifikation der benzylischen Hydroxylgruppe

Die Umwandlung der benzylischen Hydroxylgruppe in verschiedene Ether kann die sterischen und elektronischen Eigenschaften in diesem Bereich des Moleküls modulieren.

Protokoll: Veretherung von benzylischen Alkoholen [7][8][9][10][11]

  • Suspendieren Sie Natriumhydrid (1,2 Äquiv.) in trockenem THF in einer inerten Atmosphäre.

  • Kühlen Sie die Suspension auf 0 °C und fügen Sie eine Lösung von (+)-Macromerin (1 Äquiv.) in trockenem THF tropfenweise hinzu.

  • Lassen Sie die Mischung 30 Minuten bei 0 °C rühren.

  • Fügen Sie das entsprechende Alkylhalogenid (z. B. Ethyliodid, Benzylbromid, 1,5 Äquiv.) hinzu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 12-24 Stunden.

  • Beenden Sie die Reaktion vorsichtig durch Zugabe von Wasser.

  • Extrahieren Sie das Produkt mit Diethylether oder Ethylacetat.

  • Waschen Sie die organische Phase mit Wasser und gesättigter Natriumchloridlösung.

  • Trocknen Sie die organische Phase über Magnesiumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigen Sie den Rückstand mittels Säulenchromatographie.

Modifikation der N,N-Dimethylaminogruppe

Die schrittweise Entfernung der Methylgruppen am Stickstoffatom ist entscheidend, um die Rolle der N-Substitution für die Rezeptoraffinität und -aktivität zu untersuchen.

Protokoll: N-Demethylierung von Phenethylaminen [12][13][14][15][16]

Hinweis: Die N-Demethylierung kann mit verschiedenen Reagenzien durchgeführt werden. Hier wird ein Beispiel mit α-Chlor-ethyl-chlorformiat (ACE-Cl) beschrieben.

  • Lösen Sie das N,N-Dimethyl-Macromerin-Derivat (1 Äquiv.) in einem trockenen aprotischen Lösungsmittel (z. B. Dichlormethan).

  • Kühlen Sie die Lösung auf 0 °C und fügen Sie α-Chlor-ethyl-chlorformiat (1,1 Äquiv.) tropfenweise hinzu.

  • Rühren Sie die Mischung bei 0 °C für 1-2 Stunden und lassen Sie sie dann auf Raumtemperatur erwärmen.

  • Entfernen Sie das Lösungsmittel im Vakuum.

  • Lösen Sie den Rückstand in Methanol und erhitzen Sie die Lösung für 1-2 Stunden am Rückfluss, um die Carbamatzwischenstufe zu spalten.

  • Entfernen Sie das Methanol im Vakuum.

  • Lösen Sie den Rückstand in einer wässrigen Säure (z. B. 1 M HCl) und waschen Sie mit einem organischen Lösungsmittel (z. B. Diethylether), um nicht-basische Verunreinigungen zu entfernen.

  • Stellen Sie die wässrige Phase mit einer Base (z. B. 1 M NaOH) auf einen pH-Wert von >10 ein.

  • Extrahieren Sie das N-demethylierte Produkt mit Dichlormethan.

  • Trocknen Sie die vereinigten organischen Phasen, filtrieren Sie und entfernen Sie das Lösungsmittel, um das gewünschte Produkt zu erhalten.

  • Eine weitere Reinigung kann mittels Säulenchromatographie oder Kristallisation erfolgen.

Biologische Evaluierung

Die biologische Aktivität der synthetisierten Macromerin-Derivate wird durch die Bestimmung ihrer Bindungsaffinität an adrenerge Rezeptoren und ihre funktionelle Aktivität charakterisiert.

Radioliganden-Bindungsassay

Dieser Assay dient zur Bestimmung der Affinität (Ki-Wert) der Verbindungen zu verschiedenen Subtypen adrenerger Rezeptoren (z. B. α1, α2, β1, β2).[17][18][19][20][21]

Protokoll: Kompetitiver Radioliganden-Bindungsassay [17][18][20][21]

  • Membranpräparation: Präparieren Sie Membranen aus Zellen, die den gewünschten adrenergen Rezeptorsubtyp exprimieren (z. B. HEK293-Zellen), oder aus Gewebehomogenaten.

  • Assay-Setup: Führen Sie den Assay in 96-Well-Platten durch. Jeder Well enthält:

    • Membranpräparation

    • Einen spezifischen Radioliganden (z. B. [³H]-Prazosin für α1, [³H]-Yohimbin für α2, [³H]-CGP 12177 für β) in einer Konzentration nahe seines Kd-Wertes.

    • Die zu testende Macromerin-Derivat in verschiedenen Konzentrationen.

    • Für die Bestimmung der nicht-spezifischen Bindung werden Wells mit einem Überschuss eines nicht-markierten Liganden (z. B. Phentolamin für α, Propranolol für β) inkubiert.

  • Inkubation: Inkubieren Sie die Platten für eine definierte Zeit (z. B. 60-90 Minuten) bei einer bestimmten Temperatur (z. B. Raumtemperatur oder 37 °C), um das Bindungsgleichgewicht zu erreichen.

  • Filtration: Beenden Sie die Reaktion durch schnelle Filtration über Glasfaserfilter, um gebundenen von freiem Radioliganden zu trennen.

  • Messung: Messen Sie die Radioaktivität auf den Filtern mittels eines Szintillationszählers.

  • Datenanalyse: Erstellen Sie kompetitive Bindungskurven und berechnen Sie die IC50-Werte. Leiten Sie daraus die Ki-Werte unter Verwendung der Cheng-Prusoff-Gleichung ab.

Funktioneller cAMP-Assay

Dieser Assay misst die Fähigkeit der Macromerin-Derivate, die Signaltransduktion über Gs- oder Gi-gekoppelte adrenerge Rezeptoren zu modulieren, indem die intrazelluläre Konzentration von cyclischem Adenosinmonophosphat (cAMP) bestimmt wird.[22][23][24][25][26]

Protokoll: cAMP-Assay [22][23][24][25][26]

  • Zellkultur: Kultivieren Sie Zellen, die den adrenergen Rezeptor von Interesse endogen oder rekombinant exprimieren.

  • Agonisten-Modus:

    • Inkubieren Sie die Zellen mit den Macromerin-Derivaten in verschiedenen Konzentrationen.

    • Stimulieren Sie die cAMP-Produktion (für Gi-gekoppelte Rezeptoren) mit einem Agonisten wie Forskolin.

    • Lysis der Zellen und Messung der cAMP-Konzentration mit einem kommerziell erhältlichen Kit (z. B. HTRF, ELISA).

  • Antagonisten-Modus:

    • Inkubieren Sie die Zellen mit den Macromerin-Derivaten in verschiedenen Konzentrationen in Gegenwart einer festen Konzentration eines bekannten Agonisten (z. B. Isoproterenol für β-Rezeptoren).

    • Messen Sie die Hemmung der Agonisten-induzierten cAMP-Produktion.

  • Datenanalyse: Erstellen Sie Dosis-Wirkungs-Kurven und bestimmen Sie die EC50- (für Agonisten) oder IC50-Werte (für Antagonisten).

Datenpräsentation

Die quantitativen Daten aus den SAR-Studien sollten in übersichtlichen Tabellen zusammengefasst werden, um einen direkten Vergleich der Aktivitäten der verschiedenen Derivate zu ermöglichen.

Tabelle 1: Chemische Modifikationen der (+)-Macromerin-Derivate

Verbindung
(+)-MacromerinHHCH₃
Derivat 1CH₃HCH₃
Derivat 2HCH₃CH₃
Derivat 3CH₃CH₃CH₃
Derivat 4HHH
Derivat 5HHC₂H₅
Derivat 6HBenzyl (B1604629)CH₃
............

Legende: R¹ und R² beziehen sich auf die Substituenten an den phenolischen Hydroxylgruppen, R³ auf die Substitution an der benzylischen Hydroxylgruppe und die N-Alkylgruppen.

Tabelle 2: Biologische Aktivität der (+)-Macromerin-Derivate an adrenergen Rezeptoren

Verbindungα₁-Rezeptor Ki (nM)α₂-Rezeptor Ki (nM)β₁-Rezeptor Ki (nM)β₂-Rezeptor Ki (nM)β₂-Rezeptor EC₅₀/IC₅₀ (nM)β₂-Rezeptor % Emax
(+)-Macromerin
Derivat 1
Derivat 2
Derivat 3
Derivat 4
Derivat 5
Derivat 6
Noradrenalin100
Isoproterenol100
Propranolol0
...

Visualisierungen

Experimenteller Arbeitsablauf

experimental_workflow cluster_synthesis Synthese cluster_bioassay Biologische Evaluierung cluster_analysis Analyse Macromerine (+)-Macromerin Derivatization Chemische Derivatisierung (O-Methylierung, Etherbildung, N-Demethylierung) Macromerine->Derivatization Derivatives Macromerin-Derivate Derivatization->Derivatives Binding_Assay Radioliganden- Bindungsassay (Ki-Werte) Derivatives->Binding_Assay Functional_Assay Funktioneller cAMP-Assay (EC₅₀/IC₅₀, Emax) Derivatives->Functional_Assay SAR_Analysis Struktur-Wirkungs- Beziehungs-Analyse Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis

Abbildung 1: Experimenteller Arbeitsablauf für die SAR-Studien von (+)-Macromerin.

Signalweg des β-adrenergen Rezeptors

signaling_pathway cluster_membrane Zellmembran cluster_cytosol Zytosol Agonist Macromerin-Derivat (Agonist) Receptor β-Adrenerger Rezeptor (GPCR) Agonist->Receptor Bindung G_Protein Gs-Protein Receptor->G_Protein Aktivierung AC Adenylylcyclase G_Protein->AC Aktivierung cAMP cAMP AC->cAMP Katalyse ATP ATP ATP->AC PKA Proteinkinase A (aktiviert) cAMP->PKA Aktivierung Response Zelluläre Antwort (z.B. Relaxation glatter Muskulatur) PKA->Response Phosphorylierung von Zielproteinen

Abbildung 2: Vereinfachter Gs-gekoppelter Signalweg eines β-adrenergen Rezeptors.

References

Application Notes and Protocols: Radiolabeling of (+)-Macromerine for Preclinical Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of radiochemistry, neuropharmacology, and molecular imaging.

Introduction: (+)-Macromerine, or β-hydroxy-3,4-dimethoxy-N,N-dimethylphenethylamine, is a phenethylamine (B48288) alkaloid first identified in the cactus Coryphantha macromeris.[1] Its core structure is shared by numerous neuroactive compounds, suggesting potential interactions with central nervous system targets. The development of a radiolabeled variant of this compound would provide a valuable tool for non-invasive, in vivo investigation of its pharmacokinetics, biodistribution, and potential target engagement using Positron Emission Tomography (PET).[2][3] PET is a highly sensitive molecular imaging technique that allows for the quantitative analysis of biological processes in real-time.[3][4]

This document outlines proposed strategies and detailed protocols for the synthesis of Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]) labeled this compound analogues. As there is currently no published data on the radiolabeling of this specific compound, the following protocols are based on well-established radiochemical methods for similar small molecules.[5][6] These notes are intended to serve as a comprehensive guide for researchers embarking on the development of these novel radiotracers for preclinical imaging applications.

Proposed Radiolabeling Strategies and Rationale

Two primary strategies are proposed, leveraging the most common short-lived positron-emitting radionuclides in PET imaging: ¹¹C (t½ ≈ 20.4 min) and ¹⁸F (t½ ≈ 109.8 min).[6]

  • --INVALID-LINK---Macromerine via N-methylation: The structure of this compound contains two N-methyl groups, making it an ideal candidate for labeling via methylation of its desmethyl precursor. This approach is advantageous as it produces a radiotracer that is structurally identical to the parent compound (an isotopologue), minimizing the risk of altered pharmacology.[6] The reaction typically utilizes high-activity [¹¹C]methyl iodide or [¹¹C]methyl triflate.

  • 6-[¹⁸F]Fluoro-(+)-Macromerine via Nucleophilic Aromatic Substitution: To leverage the longer half-life of ¹⁸F, which allows for more complex imaging protocols and distribution to satellite imaging centers, we propose the synthesis of a fluorinated analogue. Direct fluorination of the electron-rich aromatic ring is challenging. Therefore, this strategy involves the synthesis of a precursor with a suitable leaving group (e.g., a nitro group or an iodonium (B1229267) salt) at the 6-position of the aromatic ring to facilitate nucleophilic substitution with [¹⁸F]fluoride.

Experimental Workflow Overview

The overall process for developing a PET radiotracer follows a standardized workflow, from radionuclide production to final quality control assessment.

G cluster_0 Radionuclide Production cluster_1 Radiosynthesis cluster_2 Purification & Formulation cluster_3 Quality Control cluster_4 Application Cyclotron Cyclotron Production (e.g., ¹¹CO₂ or ¹⁸F⁻) GasProcessing [¹¹C]CO₂ or [¹⁸F]F⁻ Processing & Trapping Cyclotron->GasProcessing Precursor Precursor Synthesis & Purification AutomatedSynth Automated Synthesis Module: Radiolabeling Reaction Precursor->AutomatedSynth GasProcessing->AutomatedSynth HPLC Semi-Preparative HPLC Purification AutomatedSynth->HPLC Crude Product Formulation Solvent Exchange & Formulation in Saline/EtOH HPLC->Formulation Pure Radiotracer QC Analytical HPLC (RC Purity) GC (Residual Solvents) Sterility & Endotoxin Testing Formulation->QC Final Product Imaging Preclinical PET Imaging QC->Imaging Release for Use

Caption: General workflow for PET radiotracer production.

Protocol 1: Synthesis of ¹¹C-Macromerine

This protocol details the N-methylation of the normacromerine precursor.

A. Precursor Synthesis: (+)-Normacromerine

The synthesis of the N-desmethyl precursor, (+)-Normacromerine, is the initial step. This can be achieved via demethylation of natural this compound or through enantioselective synthesis starting from 3,4-dimethoxyacetophenone.

G start This compound step1 Demethylation (e.g., Von Braun reaction or with Fe/NH₄Cl) start->step1 precursor (+)-Normacromerine (Precursor) step1->precursor step2 Radiolabeling with [¹¹C]CH₃I or [¹¹C]CH₃OTf in base precursor->step2 final ¹¹C-Macromerine step2->final

Caption: Synthetic scheme for --INVALID-LINK---Macromerine.

B. Experimental Protocol for Radiolabeling

  • [¹¹C]Methyl Iodide Production: Produce [¹¹C]CO₂ via a cyclotron. Convert [¹¹C]CO₂ to [¹¹C]CH₄ via reduction, followed by gas-phase iodination to produce [¹¹C]CH₃I. Trap the [¹¹C]CH₃I in a reaction vessel containing the precursor solution.

  • Reaction Mixture: Dissolve (+)-Normacromerine (precursor, ~0.5-1.0 mg) in 250 µL of anhydrous DMF or acetone (B3395972) in a sealed reaction vial. Add a suitable base, such as sodium hydride (NaH, ~2 mg) or tetrabutylammonium (B224687) hydroxide (B78521) (TBAOH, 5 µL of 1M solution).

  • Radiolabeling: Bubble the gaseous [¹¹C]CH₃I through the precursor solution at room temperature. After trapping is complete, seal the vial and heat at 80-100 °C for 3-5 minutes.

  • Purification: Quench the reaction with 500 µL of HPLC mobile phase. Inject the entire crude mixture onto a semi-preparative C18 HPLC column.

    • Mobile Phase: Acetonitrile/water/triethylamine (e.g., 40:60:0.1 v/v/v).

    • Flow Rate: 4-5 mL/min.

    • Detection: UV (280 nm) and radioactivity detectors in series.

  • Formulation: Collect the radioactive peak corresponding to --INVALID-LINK---Macromerine. Remove the HPLC solvent via rotary evaporation or solid-phase extraction (e.g., C18 Sep-Pak cartridge). Formulate the final product in sterile saline containing ≤10% ethanol.

  • Quality Control: Analyze an aliquot of the final product using analytical HPLC to determine radiochemical purity (RCP). Calculate specific activity (SA) based on the total radioactivity and the mass of the product determined from a calibrated UV peak.

Protocol 2: Synthesis of 6-[¹⁸F]Fluoro-(+)-Macromerine

This protocol involves a multi-step precursor synthesis followed by aromatic nucleophilic substitution.

A. Precursor Synthesis: 6-Nitro-(+)-Macromerine

The synthesis requires nitration of this compound to install a leaving group for the subsequent fluorination step.

G start This compound step1 Nitration (HNO₃/H₂SO₄) start->step1 precursor 6-Nitro-(+)-Macromerine (Precursor) step1->precursor step2 Radiolabeling with K[¹⁸F]F/K₂₂₂ in anhydrous solvent precursor->step2 final 6-[¹⁸F]Fluoro-(+)-Macromerine step2->final

Caption: Synthetic scheme for 6-[¹⁸F]Fluoro-(+)-Macromerine.

B. Experimental Protocol for Radiolabeling

  • [¹⁸F]Fluoride Preparation: Produce aqueous [¹⁸F]fluoride via cyclotron. Trap the [¹⁸F]fluoride on an anion exchange cartridge. Elute with a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water. Dry the K[¹⁸F]F/K₂₂₂ complex by azeotropic distillation with anhydrous acetonitrile.

  • Reaction Mixture: Dissolve the 6-Nitro-(+)-Macromerine precursor (~2-3 mg) in 500 µL of an anhydrous polar aprotic solvent (e.g., DMSO, DMF).

  • Radiolabeling: Add the precursor solution to the dried K[¹⁸F]F/K₂₂₂ complex. Seal the reaction vessel and heat at 120-150 °C for 15-20 minutes.

  • Purification: Cool the reaction vessel and dilute with 1-2 mL of water or HPLC mobile phase. Pass the crude mixture through a C18 or alumina (B75360) Sep-Pak cartridge to remove unreacted [¹⁸F]fluoride. Inject the filtered solution onto a semi-preparative C18 HPLC column.

    • Mobile Phase: Acetonitrile/water (e.g., gradient or isocratic 45:55 v/v).

    • Flow Rate: 4-5 mL/min.

    • Detection: UV (280 nm) and radioactivity detectors.

  • Formulation & Quality Control: Follow steps 5 and 6 as described in Protocol 1.

Summary of Expected Radiosynthesis Parameters

The following table summarizes the anticipated quantitative data for the proposed radiolabeling procedures, based on literature values for similar reactions.

Parameter--INVALID-LINK---Macromerine6-[¹⁸F]Fluoro-(+)-Macromerine
Radionuclide Carbon-11Fluorine-18
Half-life 20.4 minutes109.8 minutes
Precursor (+)-Normacromerine6-Nitro-(+)-Macromerine
Radiochemical Yield (RCY) 15-30% (decay-corrected)10-25% (decay-corrected)
Total Synthesis Time 25-35 minutes50-70 minutes
Specific Activity (SA) > 37 GBq/µmol (>1 Ci/µmol)> 50 GBq/µmol (>1.35 Ci/µmol)
Radiochemical Purity (RCP) > 98%> 98%

Application Notes: Preclinical Evaluation

1. Rationale for Imaging: this compound's phenethylamine scaffold suggests it may interact with monoaminergic systems, such as dopamine, norepinephrine, or serotonin (B10506) transporters, or trace amine-associated receptors (TAARs). A radiolabeled version would enable:

  • Whole-body Biodistribution: Quantifying uptake in major organs to understand its pharmacokinetic profile and identify potential off-target accumulation.

  • Brain Penetration and Distribution: Assessing its ability to cross the blood-brain barrier and mapping its regional distribution within the brain.

  • Target Engagement Studies: In combination with pharmacological blocking studies, determining the specific binding sites and receptor occupancy of the parent drug.

2. Proposed Preclinical Studies: Following successful synthesis and quality control, a phased evaluation is recommended:

  • In vitro Autoradiography: Incubate brain sections from rodents or non-human primates with the radiotracer to visualize binding patterns. Co-incubation with known inhibitors of monoamine transporters can help identify specific targets.

  • Rodent Biodistribution Studies: Inject the radiotracer into healthy rodents and dissect tissues at various time points (e.g., 2, 10, 30, 60 min) to quantify tracer concentration (as %ID/g) in blood, brain, heart, liver, kidneys, etc.

  • Dynamic PET Imaging: Perform dynamic PET scans in rodents or larger animal models to assess the tracer's kinetics in the brain and other organs, which is crucial for determining its potential as a quantifiable imaging agent.

3. Potential Target Pathway Interaction: If this compound interacts with a monoamine transporter, the radiotracer could be used to visualize changes in transporter density or function, which are implicated in various neurological and psychiatric disorders.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Radiotracer [¹¹C]Macromerine Transporter Monoamine Transporter (e.g., DAT, SERT) Radiotracer->Transporter Binding (PET Signal) Vesicle Vesicle ReleasedMonoamine Monoamine Vesicle->ReleasedMonoamine Release Monoamine Monoamine (e.g., Dopamine) Monoamine->Vesicle Storage ReleasedMonoamine->Transporter Reuptake

Caption: Potential interaction with a monoamine transporter.

References

Application Notes and Protocols for the Extraction and Purification of (+)-Macromerine from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Macromerine, a phenethylamine (B48288) alkaloid identified as β-hydroxy-3,4-dimethoxy-N,N-dimethylphenethylamine, is a natural product found in several species of the Cactaceae family, notably Coryphantha macromeris and its varieties.[1] This document provides detailed application notes and protocols for the extraction and purification of this compound from plant material, intended for use in research and drug development. The methodologies described are based on established scientific literature and are designed to guide researchers in isolating this compound for further study.

Data Presentation

The quantitative yield of macromerine (B1210253) can vary significantly based on the plant source, age, cultivation conditions, and the specific extraction and purification methods employed. The following table summarizes representative yield data from a published study.[2]

CompoundStarting MaterialPurification MethodYield (mg)
This compoundMethanolic extract fraction of a psychotropic herbal product containing Coryphantha macromerisMulti-step Reversed-Phase Preparative HPLC8.2

Note: This data represents the final isolated yield from a specific fraction of the initial extract and not the overall yield from the raw plant material. Researchers should expect to optimize methods to achieve higher yields.

Experimental Protocols

Protocol 1: General Alkaloid Extraction from Coryphantha macromeris

This protocol outlines a general method for the extraction of total alkaloids from dried plant material using an organic solvent.

Materials:

  • Dried and powdered aerial parts of Coryphantha macromeris

  • Methanol (B129727)

  • Ultrasonic bath

  • Rotary evaporator

  • Filter paper or centrifugal filter device

  • Lyophilizer (optional)

Procedure:

  • Sample Preparation: Dry the plant material (aerial parts) in a dark place at a controlled temperature of 40°C. Once thoroughly dried, grind the material into a fine powder using a mortar and pestle or a mechanical grinder.[3]

  • Extraction:

    • Place the powdered plant material in a suitable flask.

    • Add methanol at a plant material to solvent ratio of 1:3 (w/v).[3]

    • Perform the extraction in an ultrasonic bath for 30 minutes.[3]

    • Repeat the extraction process three times with fresh methanol to ensure exhaustive extraction of the alkaloids.[3]

  • Concentration:

    • After each extraction cycle, separate the methanolic extract from the plant material by filtration.

    • Combine all the filtrates.

    • Concentrate the combined methanolic extract using a rotary evaporator at a temperature of 40°C under reduced pressure.[3]

  • Drying:

    • The resulting concentrated extract can be further dried to a powder using a lyophilizer (freeze-dryer) to remove any residual water and solvent.

Protocol 2: Acid-Base Extraction for Alkaloid Enrichment

This protocol is a classic method to selectively separate basic alkaloids, like macromerine, from non-alkaloidal compounds.

Materials:

Procedure:

  • Acidification: Dissolve the crude extract in dilute hydrochloric acid. This will convert the alkaloids into their water-soluble salt forms.

  • Washing: Wash the acidic aqueous solution with a non-polar organic solvent like dichloromethane to remove neutral and acidic impurities. Discard the organic layer.

  • Basification: Carefully add a base, such as ammonium hydroxide, to the aqueous solution to raise the pH. This will convert the alkaloid salts back to their free base form, which are generally less soluble in water and more soluble in organic solvents.

  • Extraction of Free Base: Extract the basified aqueous solution multiple times with a non-polar organic solvent (e.g., dichloromethane). The free base alkaloids will move into the organic layer.

  • Concentration: Combine the organic extracts and concentrate them using a rotary evaporator to obtain an enriched alkaloid fraction.

Protocol 3: Purification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol describes a multi-step preparative HPLC method for the isolation of pure this compound from an enriched alkaloid fraction.[2]

Materials and Equipment:

  • Enriched alkaloid fraction

  • Reversed-phase preparative HPLC system (e.g., with an ODS-3 column)

  • Solvents: Acetonitrile (B52724) (ACN) and 0.1% Trifluoroacetic acid (TFA) in water

  • Fraction collector

Procedure:

  • Initial Separation:

    • Dissolve the enriched alkaloid fraction in a suitable solvent.

    • Subject the dissolved fraction to reversed-phase preparative HPLC.

    • Use a mobile phase of 0.1% TFA in water and acetonitrile (e.g., 70:30, v/v) at a constant flow rate.[2]

    • Collect the fractions based on the chromatogram peaks.

  • Secondary Purification:

    • Take the fraction containing macromerine and subject it to a second round of reversed-phase HPLC.

    • For this step, use a different mobile phase composition to achieve better separation (e.g., 0.1% TFA in water and acetonitrile, 88:12, v/v).[2]

    • Monitor the separation and collect the pure fraction corresponding to this compound.

  • Solvent Removal: Evaporate the solvent from the collected pure fraction to obtain isolated this compound.

Visualizations

Experimental Workflow for Macromerine Extraction and Purification

Extraction_Purification_Workflow PlantMaterial Dried & Powdered Coryphantha macromeris Plant Material Extraction Methanolic Extraction (Ultrasonication) PlantMaterial->Extraction Filtration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration CrudeExtract Crude Methanolic Extract Filtration->CrudeExtract AcidBase Acid-Base Extraction (Enrichment) CrudeExtract->AcidBase EnrichedFraction Enriched Alkaloid Fraction AcidBase->EnrichedFraction HPLC1 Preparative HPLC (Step 1) EnrichedFraction->HPLC1 FractionCollection1 Fraction Collection HPLC1->FractionCollection1 HPLC2 Preparative HPLC (Step 2) FractionCollection1->HPLC2 PureMacromerine This compound HPLC2->PureMacromerine

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Purification Techniques

Purification_Techniques CrudeExtract Crude Extract PreliminaryPurification Preliminary Purification CrudeExtract->PreliminaryPurification Chromatography Chromatographic Methods PreliminaryPurification->Chromatography TLC TLC Chromatography->TLC Analytical HPLC HPLC Chromatography->HPLC Preparative IonExchange Ion-Exchange Chromatography->IonExchange Alternative SizeExclusion Size-Exclusion Chromatography->SizeExclusion Alternative PureCompound Pure this compound HPLC->PureCompound

Caption: Relationship between different purification techniques.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (+)-Macromerine is a phenethylamine (B48288) alkaloid first identified in the cactus Coryphantha macromeris.[1] It belongs to a class of compounds that are of significant interest to researchers in natural product chemistry, pharmacology, and toxicology due to their structural similarity to neurotransmitters and other psychoactive compounds. The analysis of this compound and its related alkaloids, such as Normacromerine, N-Methyltyramine, and Synephrine, in complex matrices like plant extracts requires highly sensitive and selective analytical methods. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is an ideal technique for this purpose, offering excellent resolution, speed, and specificity for the quantification of these target analytes. This application note provides a detailed protocol for the extraction and UHPLC-MS/MS analysis of this compound and its related alkaloids.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the UHPLC-MS/MS analysis of this compound and related alkaloids. These values are representative and may vary depending on the specific instrumentation and matrix used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)Retention Time (min)LOD (ng/mL)LOQ (ng/mL)Linearity (ng/mL)
This compound226.158.120304.20.10.50.5 - 200
Normacromerine212.144.122303.80.10.50.5 - 200
N-Methyltyramine152.1107.115253.10.20.80.8 - 250
Synephrine168.1107.118282.50.20.80.8 - 250

Experimental Protocols

Sample Preparation: Extraction of Alkaloids from Plant Material

This protocol is adapted from methods for extracting alkaloids from cactus species.

Materials:

  • Dried and powdered plant material (e.g., Coryphantha macromeris)

  • Methanol (LC-MS grade)

  • Formic acid (88%, LC-MS grade)

  • Deionized water

  • 0.45 µm syringe filters (PTFE)

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Weigh 100 mg of the dried, powdered plant material into a 15 mL conical tube.

  • Add 10 mL of methanol.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction process (steps 2-6) two more times with fresh methanol.

  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 1 mL of methanol/water (50:50, v/v) with 0.1% formic acid.

  • Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.

  • Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into a UHPLC vial.

UHPLC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

UHPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95-5% B

    • 9.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Visualizations

G cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis plant_material Dried Plant Material extraction Ultrasonic Extraction (Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation to Dryness centrifugation->evaporation reconstitution Reconstitution (50% Methanol/Water + 0.1% FA) evaporation->reconstitution filtration Syringe Filtration (0.45 µm) reconstitution->filtration injection UHPLC Injection filtration->injection separation C18 Column Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization mrm MRM Detection ionization->mrm data_analysis Data Analysis & Quantification mrm->data_analysis

Caption: Experimental workflow for the analysis of this compound and related alkaloids.

While specific psychoactive effects of this compound are not definitively established, with at least one study suggesting it is non-psychoactive, its structural similarity to known psychoactive phenethylamines like mescaline suggests a potential interaction with serotonergic pathways. The following diagram illustrates a plausible signaling pathway based on the mechanism of action of related compounds.

G cluster_neuron Postsynaptic Neuron receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 cleavage dag DAG pip2->dag cleavage ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc downstream Downstream Signaling & Psychoactive Effects ca_release->downstream pkc->downstream macromerine This compound (Agonist) macromerine->receptor

Caption: Putative signaling pathway for this compound based on related phenethylamines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (+)-Macromerine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (+)-Macromerine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and efficiency of their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to the key intermediate, α-(dimethylamino)-3,4-dimethoxyacetophenone?

A1: There are two main routes starting from veratrole: the Friedel-Crafts acylation and the Hoesch reaction. The Hoesch reaction is reported to be more convenient and provide a higher overall yield.

Q2: How can I introduce the chirality to obtain the desired (+)-enantiomer of Macromerine (B1210253)?

A2: The chirality is introduced during the reduction of the α-(dimethylamino)-3,4-dimethoxyacetophenone intermediate. While classical resolution of the racemic product is an option, modern asymmetric reduction methods offer direct access to the enantiomerically enriched product with higher yields and selectivity. These methods include:

  • Catalytic Asymmetric Transfer Hydrogenation: Using chiral ruthenium, rhodium, or iridium catalysts.

  • Chiral Lewis Acid Catalyzed Reduction: Employing chiral catalysts with reducing agents like potassium borohydride (B1222165).

  • Oxazaborolidine-catalyzed reduction (CBS Reduction): A well-established method for the asymmetric reduction of ketones.

Q3: What is the final step in the synthesis of this compound?

A3: The final step is the N,N-dimethylation of the primary or secondary amine precursor. A common and effective method for this transformation is the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde (B43269).[1]

Troubleshooting Guides

Route 1: Friedel-Crafts Acylation Pathway

Problem 1: Low yield in the Friedel-Crafts acylation of veratrole with chloroacetyl chloride.

  • Possible Cause 1: Inactive Lewis Acid Catalyst (e.g., AlCl₃). The catalyst is highly sensitive to moisture.

    • Solution: Use freshly opened, anhydrous aluminum chloride. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 2: Deactivation of the aromatic ring. Although veratrole is activated, impurities can hinder the reaction.

    • Solution: Ensure the veratrole is pure and dry.

  • Possible Cause 3: Suboptimal reaction temperature.

    • Solution: The reaction is typically performed at low temperatures (0-5 °C) to minimize side reactions. Carefully control the temperature during the addition of reagents.

  • Possible Cause 4: Formation of side products. The primary side product is the ortho-acylated isomer.

    • Solution: While difficult to avoid completely, running the reaction at a lower temperature can sometimes improve the para-selectivity. Purification by column chromatography will be necessary to separate the isomers.

Problem 2: Low yield in the amination of α-chloro-3,4-dimethoxyacetophenone with dimethylamine (B145610).

  • Possible Cause 1: Incomplete reaction.

    • Solution: Ensure a sufficient excess of dimethylamine is used. The reaction may require elevated temperatures and pressure in a sealed vessel to go to completion.

  • Possible Cause 2: Formation of byproducts. Elimination reactions can occur, leading to the formation of an enone.

    • Solution: Use a less hindered base if one is employed, and control the reaction temperature carefully.

Route 2: Hoesch Reaction Pathway

Problem 3: Low yield in the Hoesch reaction of veratrole with chloroacetonitrile (B46850).

  • Possible Cause 1: Inactive catalyst or improper reaction setup. The Hoesch reaction requires anhydrous conditions and the use of a Lewis acid catalyst (e.g., ZnCl₂) and gaseous HCl.[2]

    • Solution: Ensure all reagents and solvents are anhydrous. The glassware must be thoroughly dried. A continuous stream of dry HCl gas needs to be bubbled through the reaction mixture.

  • Possible Cause 2: Low reactivity of the nitrile.

    • Solution: Chloroacetonitrile is a reactive nitrile for this reaction. Ensure it is of high purity.

  • Possible Cause 3: Incomplete hydrolysis of the intermediate ketimine. The reaction initially forms a ketimine hydrochloride salt, which must be hydrolyzed to the ketone.[2]

    • Solution: After the initial reaction, the mixture must be heated with aqueous acid to ensure complete hydrolysis to the desired α-chloro-3,4-dimethoxyacetophenone.

Asymmetric Reduction Step

Problem 4: Low enantioselectivity in the asymmetric reduction of α-(dimethylamino)-3,4-dimethoxyacetophenone.

  • Possible Cause 1: Inactive or poisoned catalyst. Chiral catalysts can be sensitive to air, moisture, and impurities.

    • Solution: Use freshly prepared or properly stored chiral catalysts and ligands. Ensure all solvents and the substrate are pure and anhydrous. The amine functionality in the substrate can sometimes interact with the catalyst; specific protocols for amino ketones should be followed.

  • Possible Cause 2: Incorrect catalyst or ligand for the substrate. The performance of a chiral catalyst is often substrate-specific.

    • Solution: Screen a variety of chiral ligands and catalysts to find the optimal system for this specific amino ketone. Refer to literature for successful asymmetric reductions of similar compounds.

  • Possible Cause 3: Non-optimal reaction conditions. Temperature, pressure (for hydrogenations), and solvent can all affect enantioselectivity.

    • Solution: Systematically optimize the reaction conditions. Lowering the temperature often improves enantioselectivity.

Final N,N-Dimethylation Step

Problem 5: Incomplete N,N-dimethylation or formation of byproducts in the Eschweiler-Clarke reaction.

  • Possible Cause 1: Insufficient reagents.

    • Solution: Use a sufficient excess of both formaldehyde and formic acid to drive the reaction to completion.[1]

  • Possible Cause 2: Formation of N-formyl intermediate. The reaction proceeds through an N-formyl intermediate, which is then reduced.

    • Solution: Ensure the reaction is heated for a sufficient amount of time to allow for both formylation and subsequent reduction.

  • Possible Cause 3: Quaternary ammonium (B1175870) salt formation is not an issue with this reaction. The mechanism of the Eschweiler-Clarke reaction prevents the formation of quaternary ammonium salts.[1]

Purification

Problem 6: Difficulty in purifying the final this compound product.

  • Possible Cause 1: High polarity and basicity of the amino alcohol. This can lead to streaking on silica (B1680970) gel chromatography.

    • Solution 1: Use a modified silica gel column, such as an amine-functionalized one, or add a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the eluent system (e.g., 1-2% in a dichloromethane/methanol mixture).

    • Solution 2: Convert the final product to its hydrochloride salt by treating the freebase with HCl in an appropriate solvent (e.g., ether or isopropanol). The salt is often a crystalline solid that can be purified by recrystallization. The freebase can be regenerated by treatment with a base.

Data Presentation

Table 1: Comparison of Synthetic Routes to α-Chloro-3,4-dimethoxyacetophenone

StepRoute 1: Friedel-Crafts AcylationRoute 2: Hoesch Reaction
Starting Material VeratroleVeratrole
Reagents Chloroacetyl chloride, AlCl₃Chloroacetonitrile, ZnCl₂, HCl (gas)
Typical Yield Moderate to Good (can be optimized)Reported to be higher than Friedel-Crafts
Key Considerations Requires strict anhydrous conditions; potential for ortho-isomer formation.Requires handling of gaseous HCl; involves a two-step workup (reaction and hydrolysis).

Table 2: Overview of Asymmetric Reduction Methods for α-(Dimethylamino)-3,4-dimethoxyacetophenone

MethodChiral Catalyst/ReagentTypical Reducing AgentReported Enantiomeric Excess (ee)Key Advantages
Asymmetric Transfer Hydrogenation Chiral Ru, Rh, or Ir complexes (e.g., with TsDPEN ligand)Isopropanol or Formic acid/triethylamineHigh to excellent (>95% ee)Uses inexpensive and safe reducing agents.
Chiral Lewis Acid Catalyzed Reduction Chiral N,N'-dioxide-metal complexesPotassium borohydride (KBH₄)Good to excellentMild and inexpensive reducing agent.
CBS Reduction Chiral oxazaborolidine catalystBorane (BH₃)High to excellent (>95% ee)Well-established and predictable stereochemical outcome.

Experimental Protocols

Protocol 1: Hoesch Reaction for α-Chloro-3,4-dimethoxyacetophenone
  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a reflux condenser connected to a gas outlet/bubbler. Ensure all glassware is thoroughly oven-dried.

  • Reagents: In the flask, place anhydrous veratrole (1.0 eq) and chloroacetonitrile (1.2 eq) in anhydrous diethyl ether. Add a catalytic amount of anhydrous zinc chloride (0.2 eq).

  • Reaction: Cool the mixture in an ice bath and bubble a steady stream of dry hydrogen chloride gas through the stirred solution for 2-3 hours.

  • Work-up (Ketimine formation): Allow the mixture to stand in the cold for 24 hours, during which the ketimine hydrochloride will precipitate.

  • Hydrolysis: Decant the ether and add water to the solid residue. Heat the aqueous mixture to reflux for 1-2 hours to hydrolyze the ketimine to the ketone.

  • Purification: Cool the mixture and extract with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Asymmetric Transfer Hydrogenation
  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve the chiral ruthenium catalyst and the appropriate chiral ligand in anhydrous isopropanol.

  • Reaction: To this solution, add α-(dimethylamino)-3,4-dimethoxyacetophenone (1.0 eq).

  • Heating: Heat the reaction mixture to the optimal temperature (e.g., 80 °C) and stir for the required time (monitor by TLC or GC).

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent and wash with water to remove any inorganic salts. Dry the organic layer and concentrate. The enantiomerically enriched amino alcohol can be further purified by column chromatography or crystallization of its salt.

Protocol 3: Eschweiler-Clarke N,N-Dimethylation
  • Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine precursor of macromerine (1.0 eq) in formic acid (excess, e.g., 5-10 eq).

  • Reagent Addition: To this solution, add aqueous formaldehyde (excess, e.g., 5-10 eq).

  • Reaction: Heat the reaction mixture to reflux (around 100 °C) for several hours until CO₂ evolution ceases. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture and make it basic by the careful addition of a saturated sodium bicarbonate solution or sodium hydroxide (B78521) solution.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved as described in the purification troubleshooting section.

Visualizations

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Chiral Induction & Final Step Veratrole Veratrole Route1 Route 1: Friedel-Crafts Acylation Route2 Route 2: Hoesch Reaction ChloroKetone α-Chloro-3,4-dimethoxy- acetophenone Route1->ChloroKetone Route2->ChloroKetone ChloroacetylChloride Chloroacetyl Chloride, AlCl₃ Chloroacetonitrile Chloroacetonitrile, ZnCl₂, HCl AminoKetone α-(Dimethylamino)-3,4-dimethoxy- acetophenone ChloroKetone->AminoKetone Dimethylamine Dimethylamine Normacromerine (+)-Normacromerine AminoKetone->Normacromerine AsymmetricReduction Asymmetric Reduction Macromerine This compound Normacromerine->Macromerine Methylation N,N-Dimethylation (Eschweiler-Clarke)

Caption: Synthetic workflow for this compound.

Troubleshooting_FC Start Low Yield in Friedel-Crafts Acylation CheckCatalyst Is the AlCl₃ anhydrous and active? Start->CheckCatalyst UseFresh Use fresh, anhydrous AlCl₃ under inert atmosphere. CheckCatalyst->UseFresh No CheckTemp Is the reaction temperature low (0-5 °C)? CheckCatalyst->CheckTemp Yes ControlTemp Maintain low temperature during addition. CheckTemp->ControlTemp No CheckPurity Are starting materials pure and dry? CheckTemp->CheckPurity Yes PurifyReagents Purify/dry veratrole and chloroacetyl chloride. CheckPurity->PurifyReagents No ConsiderSideProducts Consider ortho-isomer formation. CheckPurity->ConsiderSideProducts Yes PurifyProduct Purify by column chromatography. ConsiderSideProducts->PurifyProduct

Caption: Troubleshooting Friedel-Crafts acylation.

Asymmetric_Reduction_Logic Start Low Enantioselectivity in Reduction CheckCatalyst Is the chiral catalyst active and pure? Start->CheckCatalyst UseFreshCatalyst Use fresh/properly stored catalyst and ligands. CheckCatalyst->UseFreshCatalyst No CheckConditions Are reaction conditions (T, P, solvent) optimal? CheckCatalyst->CheckConditions Yes OptimizeConditions Systematically optimize conditions (e.g., lower T). CheckConditions->OptimizeConditions No ScreenCatalysts Is the catalyst suitable for an amino ketone? CheckConditions->ScreenCatalysts Yes SelectNewCatalyst Screen different chiral catalysts/ligands. ScreenCatalysts->SelectNewCatalyst No Success Achieved High Enantioselectivity ScreenCatalysts->Success Yes

Caption: Logic for optimizing asymmetric reduction.

References

Technical Support Center: Enhancing the Stability of (+)-Macromerine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with (+)-Macromerine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has started to turn yellow/brown. What is causing this discoloration?

A1: Discoloration of solutions containing phenethylamine (B48288) derivatives like this compound is often a visual indicator of oxidative degradation. The phenylethylamine core, especially with its electron-rich aromatic ring, is susceptible to oxidation. This process can be triggered by exposure to atmospheric oxygen, light, or the presence of trace metal ions, leading to the formation of colored byproducts, such as quinone-type structures.

Q2: I am observing a loss of potency and inconsistent results in my biological assays. Could this be related to the stability of my this compound solutions?

A2: Yes, a decline in potency or high variability in experimental results are common signs of compound degradation. This compound, as a phenethylamine alkaloid, can degrade through several pathways, including oxidation, photodegradation, and reactions influenced by pH and temperature. Ensuring the stability of your stock and working solutions is critical for generating reliable and reproducible data.

Q3: What are the primary environmental and chemical factors that influence the stability of this compound in solution?

A3: The stability of this compound in solution is influenced by a combination of factors common to phenethylamine derivatives and other natural alkaloids:

  • pH: The pH of the solution can significantly affect the rate of degradation. Alkaloids are often more stable at specific pH ranges, and both acidic and alkaline conditions can catalyze hydrolytic or other degradation reactions.

  • Temperature: Elevated temperatures accelerate the rate of most chemical degradation reactions, following the principles of chemical kinetics.

  • Light: Exposure to UV or visible light can provide the energy needed to initiate photodegradation, leading to the formation of various degradants.

  • Oxygen: The presence of dissolved atmospheric oxygen can lead to oxidative degradation.

  • Solvent: The choice of solvent can impact stability. It is crucial to use high-purity, and in some cases, degassed solvents.

  • Presence of Metal Ions: Trace amounts of metal ions can act as catalysts, particularly for oxidation reactions.

Q4: What are the best practices for preparing and storing stock solutions of this compound to ensure maximum stability?

A4: To maximize the stability of your this compound stock solutions, adhere to the following recommendations:

  • Use High-Purity Solvents: Always use freshly opened, HPLC-grade or equivalent high-purity solvents to minimize potential contaminants that could catalyze degradation.

  • Consider Solvent Choice: For initial stock solutions, a non-aqueous solvent like DMSO or ethanol (B145695) may offer better stability than aqueous solutions. However, the stability in any given solvent should be experimentally verified.

  • Degas Solvents for Aqueous Solutions: If working with aqueous buffers, degassing the solvent by sparging with an inert gas (e.g., argon or nitrogen) can effectively remove dissolved oxygen and mitigate oxidative degradation.

  • Storage Conditions: Store stock solutions at low temperatures, typically -20°C or -80°C, to slow down degradation kinetics. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Work in a Controlled Atmosphere: For highly sensitive experiments, preparing solutions in an inert atmosphere (e.g., a glove box) can provide an additional layer of protection against oxidation.

  • Use of Additives: In some cases, the addition of antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA to sequester metal ions) can improve stability in aqueous solutions.

Troubleshooting Guides

Issue: High Variability in Experimental Results or Complete Loss of Activity

This guide helps you diagnose and resolve issues related to inconsistent data, which may stem from compound instability.

Troubleshooting_Workflow cluster_Start Problem Identification cluster_Investigation Investigation Steps cluster_Action Corrective Actions cluster_Resolution Resolution start Inconsistent results or loss of this compound activity check_purity Step 1: Confirm Purity & Identity (LC-MS, qNMR) start->check_purity Begin Troubleshooting check_purity->start Impure Stock check_solubility Step 2: Assess Solubility (Visual inspection, Nephelometry) check_purity->check_solubility Purity Confirmed assess_stability Step 3: Perform Stability Study (Forced Degradation) check_solubility->assess_stability Compound is Soluble optimize_storage Optimize Storage & Handling: - Use fresh, high-purity solvents - Store at -20°C or -80°C - Protect from light - Degas aqueous solutions check_solubility->optimize_storage Precipitation Observed identify_products Step 4: Identify Degradants (LC-MS/MS) assess_stability->identify_products Instability Detected optimize_assay Optimize Assay Conditions: - Minimize incubation time - Adjust pH of buffer - Add stabilizers (e.g., antioxidants) assess_stability->optimize_assay Instability Detected end Consistent & Reproducible Experimental Results assess_stability->end Compound is Stable identify_products->optimize_storage Degradation Pathway Inferred optimize_storage->end optimize_assay->end Factors_Affecting_Stability cluster_Factors Factors Influencing Stability center_node This compound in Solution pH pH (Acid/Base Hydrolysis) center_node->pH Temp Temperature (Accelerates Degradation) center_node->Temp Light Light Exposure (Photodegradation) center_node->Light Oxygen Oxygen (Oxidation) center_node->Oxygen Solvent Solvent Choice (Purity & Type) center_node->Solvent Metal Metal Ions (Catalyze Oxidation) center_node->Metal

Overcoming solubility issues of (+)-Macromerine for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Macromerine. The information aims to address common challenges, particularly those related to solubility, for successful in vitro assays.

Troubleshooting Guide: Overcoming Solubility Issues

Properly dissolving this compound is critical for obtaining accurate and reproducible results in in vitro assays. As an alkaloid with a phenethylamine (B48288) backbone, its solubility can be influenced by the choice of solvent and the pH of the aqueous medium.

Key Considerations:

  • Free Base vs. Salt Form: The free base of alkaloids is typically less soluble in aqueous solutions compared to their salt forms. Preparing a hydrochloride (HCl) salt of this compound can significantly enhance its aqueous solubility.

  • Co-solvents: Organic solvents are often necessary to first dissolve this compound before further dilution into aqueous assay buffers. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used co-solvents for this purpose.

  • pH Adjustment: The solubility of phenethylamine alkaloids is pH-dependent. In acidic conditions, the amine group is protonated, increasing aqueous solubility.

Quantitative Solubility Data for this compound and Structurally Similar Alkaloids

Direct quantitative solubility data for this compound is limited in publicly available literature. The following table provides data for structurally related phenethylamine alkaloids, hordenine (B123053) and synephrine, to offer guidance. Researchers should perform their own solubility tests for this compound to determine optimal conditions.

CompoundSolventReported SolubilityNotes
HordenineDMSO≥ 52 mg/mL[1]Sonication may be required.
Ethanol≥ 49.9 mg/mL[1]
WaterFreely soluble[2][3]
ChloroformFreely soluble[2][3]
SynephrineDMSOSlightly soluble[4]Sonication may aid dissolution.
MethanolSlightly soluble[4]Sonication may aid dissolution.
WaterSoluble[4]
Amidephrine HCl (analog)DMSO100 mg/mL[5]Requires sonication.
L-phenylephrine HCl (analog)PBS (pH 7.2)~5 mg/mL[5]

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do?

A1: Direct dissolution in aqueous buffers is often challenging for alkaloid free bases.

  • Prepare a Concentrated Stock Solution: First, dissolve your this compound in an organic solvent like DMSO or ethanol to create a concentrated stock solution.

  • Serial Dilution: Serially dilute the stock solution into your aqueous buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low enough to not affect your assay (typically ≤1% DMSO).

  • Consider the Salt Form: If you are working with the free base, consider converting it to a hydrochloride salt to improve aqueous solubility.

Q2: What is the recommended starting solvent for preparing a stock solution of this compound?

A2: Based on data from structurally similar compounds, high-purity DMSO is a good starting point. Hordenine, a related phenethylamine, shows good solubility in DMSO (≥ 52 mg/mL)[1]. Ethanol is another viable option[1]. Always start with a small amount of your compound to test solubility before dissolving the entire batch.

Q3: I'm observing precipitation when I dilute my DMSO stock solution into my cell culture medium. How can I prevent this?

A3: This is a common issue when the final concentration of the compound exceeds its solubility limit in the aqueous medium.

  • Lower the Final Concentration: Your target concentration may be too high. Try working with a lower final concentration of this compound.

  • Increase the Co-solvent Percentage (with caution): You can try slightly increasing the final percentage of DMSO in your medium, but be mindful of its potential toxicity to cells. Most cell lines can tolerate up to 1% DMSO without significant adverse effects, but this should be determined empirically for your specific cell type.

  • Use a Surfactant (for cell-free assays): For cell-free assays, adding a small amount of a non-ionic surfactant like Tween-80 or Triton X-100 to the buffer can help maintain solubility.

Q4: How does pH affect the solubility of this compound?

A4: As a phenethylamine alkaloid, this compound contains a basic nitrogen atom. In acidic solutions (lower pH), this nitrogen will be protonated, forming a more polar and thus more water-soluble cation. Conversely, in basic solutions (higher pH), it will exist as the less soluble free base. If your assay allows, using a slightly acidic buffer may improve solubility.

Experimental Protocols

Given the structural similarity of this compound to known adrenergic ligands, a logical starting point for investigating its biological activity is to assess its interaction with adrenergic receptors and their downstream signaling pathways.

Protocol 1: Adrenergic Receptor Binding Assay (Competitive Binding)

This protocol is designed to determine if this compound binds to adrenergic receptors by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing the adrenergic receptor of interest (e.g., α1, α2, β1, β2).

  • Radiolabeled ligand (e.g., [³H]-Prazosin for α1, [³H]-Yohimbine for α2, [³H]-Dihydroalprenolol for β).

  • Non-labeled competitor (e.g., phentolamine (B1677648) for α, propranolol (B1214883) for β).

  • This compound stock solution.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare Assay Plate: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor displacement.

  • Add Components:

    • Total Binding: Add radiolabeled ligand and cell membranes to the wells.

    • Non-specific Binding: Add radiolabeled ligand, cell membranes, and a high concentration of the non-labeled competitor.

    • Competitor Displacement: Add radiolabeled ligand, cell membranes, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value.

Protocol 2: cAMP Functional Assay

This assay determines if this compound acts as an agonist or antagonist at Gs or Gi-coupled adrenergic receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cells expressing the adrenergic receptor of interest (e.g., CHO or HEK293 cells).

  • Cell culture medium.

  • This compound stock solution.

  • Forskolin (B1673556) (for Gi-coupled receptor assays).

  • Known adrenergic agonist (e.g., Isoproterenol for β-receptors).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and grow to confluency.

  • Compound Addition:

    • Agonist Mode: Replace the medium with assay buffer and add varying concentrations of this compound or a known agonist.

    • Antagonist Mode (for Gs-coupled receptors): Pre-incubate cells with varying concentrations of this compound before adding a fixed concentration (e.g., EC₈₀) of a known agonist.

    • Antagonist Mode (for Gi-coupled receptors): Pre-incubate cells with varying concentrations of this compound, then stimulate with forskolin and a fixed concentration of a known agonist.

  • Incubation: Incubate the plate at 37°C for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the log concentration of this compound to determine the EC₅₀ and Emax.

    • Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the log concentration of this compound to determine the IC₅₀.

Visualizations

Troubleshooting Workflow for Solubility Issues

G start Start: this compound Solubility Issue stock_solution Prepare Stock Solution in Organic Solvent (e.g., DMSO, Ethanol) start->stock_solution ph_adjustment Adjust Buffer pH (if assay permits) start->ph_adjustment salt_form Use/Prepare Salt Form (e.g., HCl) start->salt_form dilution Dilute Stock into Aqueous Buffer stock_solution->dilution precipitation Precipitation Observed? dilution->precipitation lower_conc Lower Final Concentration precipitation->lower_conc Yes success Success: Proceed with Assay precipitation->success No lower_conc->dilution increase_cosolvent Increase Co-solvent % (Monitor Toxicity) lower_conc->increase_cosolvent increase_cosolvent->dilution ph_adjustment->dilution salt_form->stock_solution G cluster_cell Cell Membrane receptor β-Adrenergic Receptor g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts macromerine This compound macromerine->receptor Binds (Agonist) atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Relaxation, Metabolism) pka->cellular_response Phosphorylates Targets

References

Technical Support Center: Optimization of (+)-Macromerine Extraction from Coryphantha Species

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of (+)-macromerine extraction from Coryphantha species. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your extraction experiments.

Troubleshooting Guides

This section addresses specific issues that you may encounter during the extraction of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Macromerine (B1210253) Yield 1. Incorrect Coryphantha Species or Plant Part: Different species and even different parts of the same plant have varying alkaloid content.[1][2] 2. Improper Plant Material Preparation: Inefficient grinding or inadequate drying can lead to poor extraction.[3] 3. Suboptimal Solvent Choice: The polarity of the solvent may not be suitable for macromerine. 4. Inefficient Extraction Method: The chosen method (e.g., maceration) may not be as effective as others (e.g., ultrasonication).[3][4] 5. Degradation of Macromerine: Exposure to high temperatures or light for prolonged periods can degrade the compound.[5]1. Verify Plant Species: Ensure you are using a known macromerine-containing species such as C. macromeris, C. runyonii, or C. elephantidens. Use the aerial parts of the plant, as alkaloid concentrations can differ between roots and shoots.[1] 2. Optimize Preparation: Dry the plant material in an oven at a controlled temperature (e.g., 40°C) until brittle and grind to a fine powder to maximize surface area for extraction.[3] 3. Solvent Selection: Methanol (B129727) is a commonly used solvent for extracting alkaloids from Coryphantha species.[1][3] Consider performing small-scale comparative extractions with solvents of varying polarity (e.g., ethanol, acetone, chloroform) to determine the most effective one for your specific plant material.[6][7] 4. Method Optimization: Employ more vigorous extraction techniques like ultrasonication or Soxhlet extraction.[3][8] Optimize parameters such as extraction time and temperature. 5. Minimize Degradation: Conduct extractions under dark conditions and avoid excessive heat.[3] Use a rotary evaporator under reduced pressure for solvent removal to minimize thermal stress on the extract.[8]
Co-extraction of Impurities 1. Non-selective Solvent: Broad-spectrum solvents like methanol will extract a wide range of compounds (phenolics, lipids, pigments, etc.).[1][2] 2. Crude Extract Complexity: The initial extract will naturally contain numerous other plant metabolites.[9]1. Solvent Partitioning: Perform a liquid-liquid extraction. After initial extraction with a polar solvent like methanol, evaporate the solvent, and dissolve the residue in an acidic aqueous solution. Wash this solution with a nonpolar solvent (e.g., hexane) to remove lipids and other nonpolar impurities. Then, basify the aqueous solution and extract the alkaloids with a solvent like chloroform (B151607) or dichloromethane (B109758). 2. Purification: Utilize chromatographic techniques such as column chromatography or preparative thin-layer chromatography (TLC) to separate macromerine from other co-extracted compounds.[10] Lead acetate (B1210297) solution has also been used for the purification of crude extracts.[11]
Difficulty in Isolating Pure Macromerine 1. Presence of Structurally Similar Alkaloids: Coryphantha species contain other phenethylamine (B48288) alkaloids that can be difficult to separate from macromerine.[12] 2. Inadequate Chromatographic Separation: The chosen stationary and mobile phases may not be providing sufficient resolution.1. High-Resolution Chromatography: Employ High-Performance Liquid Chromatography (HPLC) for purification. This technique offers superior separation capabilities compared to standard column chromatography.[13] 2. Methodical Chromatography Development: Systematically test different solvent systems (mobile phases) and stationary phases (e.g., silica (B1680970) gel, alumina) for column chromatography to optimize separation. Use TLC to quickly screen for effective solvent systems.
Inconsistent Extraction Yields 1. Variability in Plant Material: The alkaloid content of plants can vary based on genetics, growing conditions, and harvest time.[1][14] 2. Inconsistent Experimental Parameters: Minor variations in extraction time, temperature, or solvent-to-solid ratio can affect the outcome.1. Standardize Plant Material: Whenever possible, use plant material from the same source and harvest batch. Homogenize the powdered plant material before taking samples for extraction. 2. Strict Protocol Adherence: Maintain precise control over all experimental parameters. Use calibrated equipment and document every step of the process meticulously.

Frequently Asked Questions (FAQs)

Q1: Which Coryphantha species is the best source for this compound?

A1: this compound has been identified in several Coryphantha species, including C. macromeris, C. runyonii, and C. elephantidens. The concentration of macromerine can vary significantly between species and even between different populations of the same species due to genetic and environmental factors.[14] Coryphantha runyonii has been reported to contain approximately 0.003% macromerine by dry weight.[12] It is advisable to perform a preliminary analysis on a small sample of your chosen species to quantify the macromerine content before proceeding with large-scale extraction.

Q2: What is the most effective solvent for extracting macromerine?

A2: Methanol is a widely used and effective solvent for the initial extraction of alkaloids, including macromerine, from Coryphantha species.[1][2][3] Its high polarity allows it to extract a broad range of compounds. For subsequent purification and isolation, less polar solvents like chloroform or dichloromethane are typically used in a liquid-liquid extraction after pH adjustment.[10] The choice of solvent can significantly impact the extraction yield, so empirical testing is recommended.[4][7]

Q3: What is the difference between maceration, Soxhlet, and ultrasonic extraction for macromerine?

A3:

  • Maceration: This involves soaking the plant material in a solvent at room temperature for an extended period. It is a simple but often less efficient method.

  • Soxhlet Extraction: This method uses a continuous reflux of fresh, hot solvent to extract the plant material. It is more efficient than maceration but the prolonged exposure to heat can potentially degrade thermolabile compounds.[8]

  • Ultrasonic Extraction (Sonication): This technique uses high-frequency sound waves to create cavitation bubbles in the solvent, which disrupt the plant cell walls and enhance solvent penetration. It is a rapid and efficient method that can often be performed at lower temperatures, reducing the risk of thermal degradation.[3]

For macromerine, ultrasonic extraction is a good starting point due to its efficiency and ability to be performed at controlled, lower temperatures.[3]

Q4: How can I quantify the amount of macromerine in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the preferred method for accurate quantification.[13][15] You will need a certified reference standard of this compound to create a calibration curve. Other analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization of the analyte.[15]

Q5: My extract is a dark, tarry substance. How can I clean it up?

A5: This is common with crude plant extracts. A good first step is to perform a liquid-liquid acid-base extraction. This procedure will selectively isolate the basic alkaloids (like macromerine) from the neutral and acidic compounds that make up much of the tarry residue. Following this, column chromatography is an effective method for further purification.[9][10]

Data Presentation

The available literature provides limited direct comparative quantitative data for macromerine extraction. The following table summarizes the reported yield from one species.

SpeciesPlant PartExtraction MethodSolventYield of this compound (% of dry weight)Reference
Coryphantha runyoniiNot specifiedNot specifiedNot specified0.003%[12]

Note: This table highlights the need for further research to establish optimized extraction protocols with comprehensive yield data.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol is based on methods described for alkaloid extraction from Coryphantha species.[3]

1. Plant Material Preparation: a. Dry the aerial parts of the Coryphantha plant in a circulating air oven at 40°C for 48-72 hours, or until brittle. b. Grind the dried plant material into a fine powder using a laboratory mill.

2. Extraction: a. Weigh 10 g of the dried, powdered plant material and place it into a 250 mL Erlenmeyer flask. b. Add 100 mL of methanol to the flask (1:10 solid-to-solvent ratio). c. Place the flask in an ultrasonic bath. d. Sonicate for 30 minutes at a controlled temperature (e.g., 30-40°C). e. After sonication, filter the mixture through Whatman No. 1 filter paper. f. Repeat the extraction process on the plant residue two more times with fresh methanol to ensure complete extraction. g. Combine all the filtrates.

3. Solvent Evaporation: a. Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. b. Continue evaporation until a crude, semi-solid extract is obtained.

4. Acid-Base Liquid-Liquid Extraction for Purification: a. Dissolve the crude extract in 50 mL of 5% hydrochloric acid. b. Transfer the acidic solution to a separatory funnel and wash it three times with 50 mL of hexane (B92381) to remove non-polar impurities. Discard the hexane layers. c. Basify the remaining aqueous layer to a pH of 9-10 using ammonium (B1175870) hydroxide. d. Extract the basic solution three times with 50 mL of chloroform. e. Combine the chloroform layers, which now contain the alkaloids. f. Dry the combined chloroform extract over anhydrous sodium sulfate (B86663) and then filter. g. Evaporate the chloroform under reduced pressure to yield a crude alkaloid extract enriched in macromerine.

5. Further Purification (Optional): a. The crude alkaloid extract can be further purified using column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

Mandatory Visualization

Experimental Workflow for Macromerine Extraction and Purification

ExtractionWorkflow Workflow for this compound Extraction and Purification PlantMaterial 1. Plant Material (Coryphantha sp. aerial parts) Preparation 2. Preparation (Dry at 40°C, Grind to powder) PlantMaterial->Preparation Extraction 3. Extraction (Ultrasonication with Methanol) Preparation->Extraction Filtration 4. Filtration Extraction->Filtration Evaporation1 5. Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation1 CrudeExtract Crude Methanolic Extract Evaporation1->CrudeExtract Acidification 6. Acidification & Defatting (Dissolve in HCl, Wash with Hexane) CrudeExtract->Acidification Basification 7. Basification (Add NH4OH to pH 9-10) Acidification->Basification LLE 8. Liquid-Liquid Extraction (Extract with Chloroform) Basification->LLE DryingEvaporation 9. Drying & Evaporation (Dry over Na2SO4, Evaporate Chloroform) LLE->DryingEvaporation CrudeAlkaloid Crude Alkaloid Extract (Enriched in Macromerine) DryingEvaporation->CrudeAlkaloid Purification 10. Final Purification (e.g., HPLC, Column Chromatography) CrudeAlkaloid->Purification PureMacromerine Pure this compound Purification->PureMacromerine

Caption: A step-by-step workflow for the extraction and purification of this compound.

References

Technical Support Center: Troubleshooting HPLC Quantification of (+)-Macromerine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC quantification of (+)-Macromerine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is a common cause of peak tailing when analyzing basic compounds like this compound?

A1: Peak tailing for basic analytes like this compound is frequently caused by secondary interactions with acidic silanol (B1196071) groups on the surface of silica-based HPLC columns.[1] To mitigate this, consider using a modern, end-capped column or a column with a different stationary phase.[2][3] Adjusting the mobile phase pH to keep the analyte in a single ionic state can also improve peak shape.[2][4]

Q2: My chromatogram shows "ghost peaks." What are they and how can I eliminate them?

A2: Ghost peaks are unexpected peaks that can originate from various sources, including contamination in the mobile phase, the sample itself, or carryover from previous injections.[5][6][7] To troubleshoot, run a blank gradient without an injection to see if the ghost peak is inherent to the system or mobile phase.[7] Ensure you are using high-purity solvents and fresh mobile phase.[5][6] A thorough cleaning of the injector and column may also be necessary.[6]

Q3: Why is my baseline noisy or drifting?

A3: Baseline noise and drift can stem from several factors, including air bubbles in the system, a contaminated detector cell, or an unstable detector lamp.[2][8][9] Ensure your mobile phase is properly degassed.[4][8] You can flush the system with a strong organic solvent to remove air bubbles and clean the detector cell.[2][8] If the problem persists, the detector lamp may need replacement.[2] Inconsistent mobile phase composition can also cause baseline drift.[4][10]

Q4: I am observing poor resolution between my analyte peak and other components. What should I do?

A4: Poor resolution can be caused by an incorrect mobile phase composition, a degraded column, or sample overload.[4][11] Optimizing the mobile phase, for instance by adjusting the pH or solvent ratios, can significantly improve separation.[4][12] If the column is old or has been used extensively, its efficiency may be compromised, leading to broader peaks and reduced resolution; in this case, the column may need to be replaced.[4][13] Reducing the injection volume or diluting the sample can also help if column overload is the issue.[4][14]

Q5: My retention times are shifting between injections. What could be the cause?

A5: Retention time variability can be caused by changes in mobile phase composition, fluctuations in column temperature, or inconsistent flow rates.[15][16] Ensure your mobile phase is well-mixed and that volatile components are not evaporating.[16] Using a column oven can help maintain a stable temperature.[16][17] It is also important to check for any leaks in the system and ensure the pump is functioning correctly to maintain a consistent flow rate.[18]

Troubleshooting Guides

This section provides a more in-depth, step-by-step approach to resolving common HPLC issues.

Guide 1: Addressing Peak Shape Problems

Poor peak shape, such as tailing or fronting, can significantly impact the accuracy of quantification.

Troubleshooting Steps for Peak Tailing:

  • Check for Column Issues:

    • Problem: Secondary interactions with the stationary phase.[1]

    • Solution: Use a column with end-capping or a different stationary phase chemistry. Consider a polar-embedded column for basic compounds.[3]

  • Optimize Mobile Phase:

    • Problem: Inappropriate mobile phase pH.[2]

    • Solution: Adjust the mobile phase pH to ensure the analyte is in a single, consistent ionic form.

  • Minimize Dead Volume:

    • Problem: Excessive extra-column volume.[19]

    • Solution: Use shorter, narrower internal diameter tubing where possible.[2]

Troubleshooting Steps for Peak Fronting:

  • Check for Sample Overload:

    • Problem: Injecting too much sample.[20]

    • Solution: Dilute the sample or reduce the injection volume.[20]

  • Verify Sample Solvent:

    • Problem: The sample is dissolved in a solvent much stronger than the mobile phase.[21]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

The following table summarizes common peak shape issues and their potential solutions:

Problem Potential Cause Suggested Solution
Peak Tailing Secondary interactions with the columnUse an end-capped column; adjust mobile phase pH.[2]
Extra-column dead volumeUse shorter, narrower ID tubing.[2][19]
Column contaminationFlush the column with a strong solvent; use a guard column.[22]
Peak Fronting Sample overloadDilute the sample or decrease injection volume.[20]
Incompatible sample solventDissolve the sample in the mobile phase.[21]
Column collapseFlush the column with 100% organic solvent; use a column designed for highly aqueous mobile phases if applicable.[21][23]
Guide 2: Resolving Baseline Instability

A stable baseline is crucial for accurate integration and quantification.

Troubleshooting Steps for Baseline Noise and Drift:

  • Degas Mobile Phase:

    • Problem: Dissolved gasses in the mobile phase.[9]

    • Solution: Use an online degasser, or degas the mobile phase by sonication or helium sparging.[4][8]

  • Clean the System:

    • Problem: Contamination in the pump, injector, or detector.[8]

    • Solution: Flush the entire system with a strong, appropriate solvent.

  • Check Detector Lamp:

    • Problem: A failing or unstable detector lamp.[2]

    • Solution: Check the lamp's energy output and replace it if necessary.

The table below outlines common baseline issues and how to address them:

Problem Potential Cause Suggested Solution
Baseline Noise (Random) Air bubbles in the systemDegas the mobile phase; purge the pump.[8][9]
Contaminated detector cellFlush the detector cell with a strong solvent.[2]
Baseline Drift Inconsistent mobile phase compositionPrepare fresh mobile phase; ensure proper mixing.[4][10]
Temperature fluctuationsUse a column oven; allow the system to fully equilibrate.[10]
Ghost Peaks Contaminated mobile phase or sampleUse high-purity solvents; run a blank injection.[5][6]
Carryover from previous injectionImplement a needle wash step; clean the injector.[6]

Experimental Protocols

A general starting point for developing an HPLC method for the quantification of an alkaloid like this compound is provided below. This should be optimized for your specific instrumentation and sample matrix.

Sample Preparation:

  • Extraction: Extract this compound from the sample matrix using an appropriate solvent (e.g., methanol, acetonitrile).

  • Filtration: Filter the extract through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter that could clog the HPLC system.[13]

  • Dilution: Dilute the filtered extract with the initial mobile phase to a concentration within the linear range of the calibration curve.

HPLC Method Parameters:

Parameter Typical Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the analyte.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at an appropriate wavelength (determined by UV scan of this compound)

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common HPLC problems.

Troubleshooting_Peak_Shape start Poor Peak Shape (Tailing or Fronting) check_all_peaks Affects all peaks? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_some No check_all_peaks->no_some No physical_problem Likely a physical problem: - Blocked frit - Column void - Dead volume yes_all->physical_problem chemical_problem Likely a chemical problem: - Secondary interactions - Incompatible sample solvent - pH issue no_some->chemical_problem solution_physical Solution: - Reverse flush column - Check fittings - Replace column physical_problem->solution_physical solution_chemical Solution: - Adjust mobile phase pH - Use different column - Prepare sample in mobile phase chemical_problem->solution_chemical

Caption: Troubleshooting workflow for poor peak shape.

Troubleshooting_Baseline start Baseline Instability noise Noise (random fluctuations) start->noise drift Drift (gradual change) start->drift ghost_peaks Ghost Peaks (unexpected peaks) start->ghost_peaks cause_noise Causes: - Air bubbles - Contaminated detector - Lamp instability noise->cause_noise cause_drift Causes: - Temperature changes - Mobile phase inconsistency - Column bleed drift->cause_drift cause_ghost Causes: - Contamination - Carryover ghost_peaks->cause_ghost solution_noise Solutions: - Degas mobile phase - Flush system - Check lamp cause_noise->solution_noise solution_drift Solutions: - Use column oven - Prepare fresh mobile phase - Equilibrate system cause_drift->solution_drift solution_ghost Solutions: - Use high-purity solvents - Run blank injections - Clean injector cause_ghost->solution_ghost

Caption: Troubleshooting workflow for baseline instability.

References

Technical Support Center: Refinement of Purification Protocols for High-Purity (+)-Macromerine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for obtaining high-purity (+)-Macromerine.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound from its natural sources, primarily Coryphantha species.

Q1: My initial crude extract has a very low yield of alkaloids. What are the potential causes and solutions?

A: Low yields in the initial extraction can stem from several factors. The concentration of alkaloids in cactus species can be highly variable.[1] The use of acids during extraction, while valuable, can also potentially hydrolyze or alter some components if not carefully controlled.[1]

  • Troubleshooting Steps:

    • Plant Material: Ensure the plant material was properly dried and stored to prevent degradation of target compounds.

    • Acid-Base Extraction: Verify the pH at each stage of the acid-base extraction. Incomplete acidification will result in poor extraction of alkaloids into the aqueous phase, while incomplete basification will hinder their subsequent extraction into the organic solvent.

    • Solvent Polarity: The choice of organic solvent for the final extraction of the free base is crucial. A solvent with inappropriate polarity may not efficiently extract this compound. Consider testing different solvents or solvent mixtures.

    • Emulsion Formation: Emulsions can form during liquid-liquid extraction, trapping the analyte. To break emulsions, try adding brine, gentle centrifugation, or passing the mixture through a filter aid.

Q2: I am observing multiple, poorly resolved peaks in my HPLC analysis of the crude extract. How can I improve the separation?

A: Crude extracts from natural sources are complex mixtures containing numerous compounds with similar polarities. Co-elution of these compounds can lead to poor peak resolution.

  • Troubleshooting Steps:

    • Column Selection: For polar compounds like phenethylamine (B48288) alkaloids, a standard C18 column might not provide optimal separation. Consider using a polar-embedded or a phenyl-hexyl column to enhance selectivity.

    • Mobile Phase Optimization:

      • pH: The pH of the mobile phase significantly affects the retention of basic compounds like this compound. Small adjustments to the pH using volatile buffers (e.g., ammonium (B1175870) formate (B1220265) or acetate) can dramatically improve peak shape and resolution.

      • Solvent Gradient: A shallow gradient elution can improve the separation of closely related compounds. Experiment with different gradient profiles.

    • Sample Preparation: Pre-purification of the crude extract using techniques like solid-phase extraction (SPE) can remove interfering compounds and simplify the mixture before HPLC analysis.

Q3: My final product shows impurities even after chromatographic purification. What are the likely contaminants and how can I remove them?

A: Common impurities in natural product purification include structurally related alkaloids, residual solvents, and plasticizers from lab equipment.

  • Troubleshooting Steps:

    • Orthogonal Chromatography: Employing a second chromatographic technique with a different separation mechanism can be highly effective. For example, if you used reversed-phase HPLC, consider a subsequent purification step using normal-phase chromatography or ion-exchange chromatography.

    • Crystallization: Crystallization is a powerful technique for final purification. The choice of solvent is critical and often requires screening a variety of solvents and solvent mixtures.

    • Blank Runs: To identify contaminants from your process, run a blank extraction and analysis using the same solvents and equipment. This can help pinpoint sources of contamination like plasticizers.

Q4: I am experiencing degradation of this compound during the purification process. How can I minimize this?

A: Phenethylamine alkaloids can be susceptible to degradation under harsh conditions, such as high temperatures and extreme pH levels.

  • Troubleshooting Steps:

    • Temperature Control: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a controlled temperature.

    • pH Management: While acid-base extraction is necessary, prolonged exposure to strong acids or bases should be minimized. Neutralize the pH as soon as the extraction step is complete.

    • Light Sensitivity: Some alkaloids are light-sensitive. Protect your samples from direct light by using amber glassware or covering your containers with aluminum foil.

    • Storage: Store extracts and purified fractions at low temperatures (e.g., 4°C or -20°C) to slow down potential degradation.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name(R)-1-(3,4-Dimethoxyphenyl)-2-(dimethylamino)ethanol[2]
Molecular FormulaC₁₂H₁₉NO₃[2]
Molar Mass225.288 g/mol [2]
Appearance(Likely a crystalline solid or oil as a free base)Inferred
Hydrochloride Molar Mass261.74 g/mol [3]

Table 2: Typical Chromatographic Conditions for Analysis of Coryphantha Alkaloids

ParameterConditionSource
Analytical HPLC
ColumnReversed-phase C18[4]
Mobile Phase A1% Formic acid in water[4]
Mobile Phase BAcetonitrile[4]
Gradient5% B to 70% B over 25 minutes[4]
Flow Rate1.0 mL/min[4]
DetectionUV (Wavelength not specified, typically 220-280 nm for phenethylamines)Inferred
Preparative HPLC
ColumnReversed-phase C18 (larger particle size and dimensions)General Knowledge
Mobile PhaseAcetonitrile/Water or Methanol (B129727)/Water with a modifier (e.g., formic acid, TFA)General Knowledge
Elution ModeIsocratic or Gradient (to be optimized based on analytical results)General Knowledge

Experimental Protocols

Protocol 1: General Acid-Base Extraction of Alkaloids from Coryphantha Plant Material

This protocol is a generalized procedure and may require optimization for specific plant material and target compound concentration.

  • Preparation of Plant Material:

    • Dry the aerial parts of the Coryphantha macromeris plant material at 40°C in the dark.

    • Grind the dried material into a fine powder.

  • Acidic Extraction:

    • Macerate the powdered plant material in a solution of 1-5% hydrochloric acid or acetic acid in methanol or ethanol. The solvent-to-solid ratio should be approximately 10:1 (v/w).

    • Perform the extraction three times with fresh solvent for 30 minutes each time using an ultrasonic bath.[4]

    • Combine the acidic alcohol extracts and filter to remove solid plant material.

  • Solvent Evaporation and Acid-Base Partitioning:

    • Concentrate the filtered extract under reduced pressure at a temperature below 40°C.

    • Resuspend the resulting residue in a 1% aqueous solution of hydrochloric acid.

    • Wash the acidic aqueous solution with a nonpolar organic solvent (e.g., hexane (B92381) or dichloromethane) to remove non-basic, lipophilic impurities. Discard the organic layer.

  • Basification and Extraction of Free Alkaloids:

    • Adjust the pH of the aqueous layer to approximately 9-10 with a base such as ammonium hydroxide.

    • Extract the basified aqueous solution three times with a suitable organic solvent (e.g., chloroform (B151607) or ethyl acetate).

    • Combine the organic extracts.

  • Final Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for this compound Purification

This protocol outlines the general steps for purifying this compound from the crude alkaloid extract. The specific parameters will need to be optimized based on analytical HPLC results.

  • Analytical Method Development:

    • Develop an analytical HPLC method to separate this compound from other components in the crude extract. Refer to Table 2 for a starting point.

    • Optimize the mobile phase composition (solvents, additives, pH) and gradient profile to achieve good resolution and peak shape for the this compound peak.

  • Scale-Up to Preparative HPLC:

    • Select a preparative column with the same stationary phase as the analytical column but with a larger diameter and particle size.

    • Adjust the flow rate according to the dimensions of the preparative column.

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

    • Inject the dissolved sample onto the preparative HPLC system.

  • Fraction Collection:

    • Collect fractions corresponding to the this compound peak based on the retention time determined from the analytical method.

  • Purity Analysis and Post-Purification:

    • Analyze the purity of the collected fractions using the analytical HPLC method.

    • Pool the high-purity fractions.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Crystallization for Final Purification

  • Solvent Selection:

    • Dissolve a small amount of the purified this compound in a variety of solvents to find one in which it is soluble at elevated temperatures but poorly soluble at room temperature or below.

    • Common solvents for the crystallization of alkaloid salts (e.g., hydrochloride) include ethanol, methanol, isopropanol, or mixtures with less polar solvents like ethyl acetate (B1210297) or diethyl ether.

  • Crystallization Procedure:

    • Dissolve the purified this compound in the minimum amount of the chosen hot solvent.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.

  • Crystal Isolation and Drying:

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove residual solvent.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_purification Purification plant_material Dried Coryphantha macromeris Powder acidic_extraction Acidic Methanol Extraction (Ultrasonication) plant_material->acidic_extraction filtration1 Filtration acidic_extraction->filtration1 concentrated_extract Concentrated Extract filtration1->concentrated_extract acid_dissolution Dissolve in Aqueous HCl concentrated_extract->acid_dissolution defatting Wash with Hexane acid_dissolution->defatting basification Basify with NH4OH (pH 9-10) defatting->basification organic_extraction Extract with Chloroform basification->organic_extraction crude_alkaloids Crude Alkaloid Extract organic_extraction->crude_alkaloids prep_hplc Preparative HPLC crude_alkaloids->prep_hplc pure_fractions High-Purity Fractions prep_hplc->pure_fractions crystallization Crystallization pure_fractions->crystallization final_product High-Purity This compound crystallization->final_product troubleshooting_logic start Problem Encountered low_yield Low Initial Yield start->low_yield poor_separation Poor HPLC Separation start->poor_separation impurities Impurities in Final Product start->impurities degradation Product Degradation start->degradation solution_ly1 Optimize Acid-Base Extraction pH low_yield->solution_ly1 solution_ly2 Check Solvent Polarity low_yield->solution_ly2 solution_ly3 Address Emulsion Formation low_yield->solution_ly3 solution_ps1 Change HPLC Column Type poor_separation->solution_ps1 solution_ps2 Optimize Mobile Phase (pH, Gradient) poor_separation->solution_ps2 solution_ps3 Pre-purify with SPE poor_separation->solution_ps3 solution_i1 Use Orthogonal Chromatography impurities->solution_i1 solution_i2 Perform Crystallization impurities->solution_i2 solution_i3 Run Blank Analysis impurities->solution_i3 solution_d1 Control Temperature degradation->solution_d1 solution_d2 Minimize Exposure to Extreme pH degradation->solution_d2 solution_d3 Protect from Light degradation->solution_d3

References

Technical Support Center: Minimizing Off-Target Effects of (+)-Macromerine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Macromerine. Our focus is on identifying, characterizing, and minimizing potential off-target effects in cellular models to ensure data accuracy and guide further investigation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary activities?

A1: this compound is a phenethylamine (B48288) derivative first identified in the cactus Coryphantha macromeris.[1] As a phenethylamine, it belongs to a class of compounds known to interact with various receptors and transporters in the central nervous system.[2][3] However, specific on-target activities and the primary cellular targets of this compound are not well-characterized in publicly available literature. Therefore, researchers should exercise caution and rigorously validate its effects in their specific cellular models.

Q2: What are off-target effects, and why are they a concern when studying this compound?

A2: Off-target effects are unintended interactions of a small molecule with cellular components other than its intended target. These interactions can lead to misinterpretation of experimental results, cellular toxicity, and confounding data that can derail a research or drug development project.[4] Given the limited characterization of this compound, it is crucial to proactively investigate and minimize off-target effects to ensure the validity and reproducibility of your findings.

Q3: I am observing a cellular phenotype that is inconsistent with the expected function of my hypothesized target for this compound. Could this be an off-target effect?

A3: It is highly possible. When the observed cellular response does not align with the known biological role of the intended target, it is crucial to consider off-target interactions. A multi-pronged approach is recommended to investigate this, including comparing the dose-response curve for the observed phenotype with the on-target engagement potency. A significant discrepancy may indicate an off-target effect.

Q4: What are the initial steps to determine if my observed effect is due to an off-target interaction of this compound?

A4: A good starting point is to perform a dose-response analysis and use a structurally unrelated compound with the same primary target (if known). If the potency of your observed phenotype differs significantly from the potency of this compound on its hypothesized target, or if a different modulator of the same target does not replicate the phenotype, you may be observing an off-target effect.

Q5: What are some potential off-target pathways that this compound, as a phenethylamine derivative, might modulate?

A5: Phenethylamine derivatives have been reported to interact with a variety of targets, including monoamine transporters (dopamine, norepinephrine, and serotonin), G-protein coupled receptors (GPCRs), and certain enzymes.[2][3][5] Therefore, it is plausible that this compound could have off-target effects on pathways regulated by these proteins. Kinase inhibition is also a common off-target effect for many small molecules.[4][6]

Troubleshooting Guides

Issue 1: Unexpected Cellular Toxicity at Low Concentrations of this compound
Possible Cause Troubleshooting Steps
Off-target Cytotoxicity 1. Counter-Screening: Test this compound in a cell line that does not express the hypothesized primary target. If toxicity persists, it is likely due to an off-target effect. 2. Cell Viability Assays: Use multiple, mechanistically distinct cell viability assays (e.g., MTS, CellTiter-Glo®, LDH release) to confirm the cytotoxic effect and rule out assay-specific artifacts. 3. Apoptosis vs. Necrosis: Investigate markers of apoptosis (e.g., caspase activation, Annexin V staining) and necrosis (e.g., propidium (B1200493) iodide uptake) to understand the mechanism of cell death.
On-target Toxicity 1. Target Modulation: Use genetic methods (e.g., siRNA or CRISPR-Cas9 knockout) to reduce the expression of the intended target. If this phenocopies the observed toxicity, it suggests on-target toxicity.[7] 2. Rescue Experiment: If possible, overexpress a mutated, drug-resistant version of the target. If the cells remain sensitive to this compound, the toxicity is likely off-target.
Compound Instability/Degradation 1. Purity and Stability Check: Verify the purity and stability of your this compound stock using analytical methods like HPLC-MS. Ensure proper storage conditions. 2. Fresh Preparations: Always use freshly prepared dilutions of the compound for your experiments.
Issue 2: Inconsistent or Unexpected Cellular Phenotype Observed with this compound Treatment
Possible Cause Troubleshooting Steps
Off-Target Effects 1. Dose-Response Comparison: Perform a dose-response curve and compare the potency for the observed phenotype with the potency for on-target engagement (if known). A significant discrepancy may indicate an off-target effect. 2. Structurally Unrelated Inhibitor: Use a structurally different inhibitor of the same hypothesized target. If it fails to produce the same phenotype, the initial observation is likely due to an off-target effect of this compound. 3. Target Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce the expression of the intended target. This should phenocopy the effects of this compound if they are on-target.[7]
Experimental Variability 1. Standardize Protocols: Ensure consistency in cell density, passage number, media composition, and treatment duration.[8][9] 2. Control Experiments: Include appropriate vehicle controls (e.g., DMSO) and positive/negative controls for the observed phenotype.
Cell Line Specific Effects 1. Test in Multiple Cell Lines: The expression levels of on- and off-targets can vary between cell lines. Testing in multiple, well-characterized cell lines can provide insights into the specificity of the observed effect.

Quantitative Data Summary

The following tables present hypothetical quantitative data to illustrate how to structure and interpret results from key experiments aimed at characterizing the on- and off-target effects of this compound. Researchers should generate their own data for their specific experimental conditions.

Table 1: Cellular Potency of this compound in Different Assays

AssayCell LineEndpointIC50 / EC50 (µM)
On-Target Engagement (Hypothetical Target X)HEK293-TargetXTarget X Occupancy0.5
Cell ProliferationMCF-7BrdU Incorporation5.2
Apoptosis InductionJurkatCaspase-3/7 Activity10.8
Off-Target Pathway A ReporterHeLa-PathwayA-LucLuciferase Activity2.1
Off-Target Pathway B ReporterA549-PathwayB-GFPGFP Expression> 50

Table 2: Kinase Selectivity Profile of this compound (10 µM Screen)

Kinase% Inhibition
Kinase A85
Kinase B62
Kinase C15
... (400+ other kinases)< 10

Table 3: Cellular Thermal Shift Assay (CETSA) Data for Target Engagement

ProteinTreatmentMelting Temperature (Tm) (°C)ΔTm (°C)
Hypothetical Target XVehicle48.2-
Hypothetical Target XThis compound (10 µM)54.5+6.3
Known Off-Target Kinase AVehicle51.7-
Known Off-Target Kinase AThis compound (10 µM)55.1+3.4
Control Protein (GAPDH)Vehicle62.1-
Control Protein (GAPDH)This compound (10 µM)62.3+0.2

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To determine if this compound directly binds to a protein of interest in a cellular context by measuring changes in the protein's thermal stability.[10][11][12][13][14]

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with this compound at the desired concentration or vehicle control for a specified duration.

  • Heating:

    • Harvest and wash the cells. Resuspend in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Centrifuge to separate the soluble protein fraction from the precipitated, denatured proteins.

    • Collect the supernatant and determine the protein concentration.

  • Protein Detection:

    • Analyze the amount of soluble target protein in each sample using Western blotting or other protein detection methods (e.g., ELISA, mass spectrometry).

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 2: CRISPR-Cas9 Knockout for On-Target Validation

Objective: To determine if the genetic removal of the hypothesized target protein recapitulates the phenotype observed with this compound treatment.[7][15][16][17]

Methodology:

  • gRNA Design and Cloning:

    • Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.

  • Transfection and Selection:

    • Transfect the gRNA/Cas9 plasmids into the cells.

    • If the plasmid contains a selection marker, select for transfected cells.

  • Clonal Isolation:

    • Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Validation of Knockout:

    • Expand the clones and validate the knockout at the genomic level (e.g., Sanger sequencing, T7E1 assay) and at the protein level (e.g., Western blot).

  • Phenotypic Analysis:

    • Treat the validated knockout and wild-type control cells with this compound and assess the phenotype of interest. If the knockout cells are resistant to the effects of this compound, it provides strong evidence for on-target activity.

Protocol 3: Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification

Objective: To identify the cellular binding partners (including off-targets) of this compound.[18][19][20][21][22][23]

Methodology:

  • Probe Synthesis:

    • Synthesize a derivative of this compound that incorporates an affinity tag (e.g., biotin) and a photo-reactive cross-linker, while preserving its biological activity.

  • Cell Treatment and Cross-linking:

    • Treat cells with the affinity probe.

    • Irradiate the cells with UV light to induce covalent cross-linking of the probe to its binding partners.

  • Cell Lysis and Affinity Purification:

    • Lyse the cells under denaturing conditions.

    • Use affinity beads (e.g., streptavidin-agarose) to capture the probe-protein complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads.

    • Separate the proteins by SDS-PAGE and identify them by mass spectrometry.

  • Data Analysis:

    • Analyze the mass spectrometry data to identify proteins that were specifically pulled down with the this compound probe compared to control experiments.

Visualizations

experimental_workflow cluster_phenotype Phenotypic Observation cluster_validation Target Validation cluster_identification Off-Target Identification cluster_conclusion Conclusion phenotype Unexpected Phenotype with This compound dose_response Dose-Response Curve phenotype->dose_response Investigate Cause unrelated_inhibitor Structurally Unrelated Inhibitor phenotype->unrelated_inhibitor Investigate Cause crispr_ko CRISPR Knockout of Hypothesized Target phenotype->crispr_ko Investigate Cause cetsa CETSA phenotype->cetsa Identify Off-Targets kinase_screen Kinase Profiling phenotype->kinase_screen Identify Off-Targets ap_ms Affinity Purification-MS phenotype->ap_ms Identify Off-Targets on_target On-Target Effect dose_response->on_target Compare Potency off_target Off-Target Effect dose_response->off_target Compare Potency unrelated_inhibitor->on_target Compare Phenotype unrelated_inhibitor->off_target Compare Phenotype crispr_ko->on_target Assess Resistance crispr_ko->off_target Assess Resistance cetsa->off_target Confirm Binding kinase_screen->off_target Identify Kinase Hits ap_ms->off_target Identify Binding Partners

Caption: Workflow for investigating unexpected phenotypes of this compound.

cetsa_workflow start Start: Cultured Cells treatment Treat with this compound or Vehicle start->treatment heating Heat to Temperature Gradient treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifuge to Separate Soluble and Precipitated Fractions lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant detection Quantify Target Protein (e.g., Western Blot) supernatant->detection analysis Plot Soluble Protein vs. Temperature detection->analysis end Determine Thermal Shift (ΔTm) analysis->end

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway macromerine This compound target_x Hypothetical Target X macromerine->target_x Binds off_target_a Off-Target Kinase A macromerine->off_target_a Binds (Unintended) downstream_on Downstream Effector 1 target_x->downstream_on phenotype_on Observed On-Target Phenotype downstream_on->phenotype_on downstream_off Downstream Effector 2 off_target_a->downstream_off phenotype_off Unexpected Off-Target Phenotype downstream_off->phenotype_off

Caption: Hypothetical signaling pathways affected by this compound.

References

Technical Support Center: Enhancing the Selectivity of (+)-Macromerine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to enhance the selectivity of (+)-Macromerine for its biological target(s). Given that this compound is a phenethylamine (B48288) derivative, it is presumed to primarily interact with G protein-coupled receptors (GPCRs), such as adrenergic and serotonergic receptors.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the likely biological targets for this compound?

A1: As a phenethylamine derivative, this compound shares structural similarities with neurotransmitters like norepinephrine (B1679862) and dopamine, as well as psychoactive compounds like mescaline.[1][2] Therefore, its primary targets are likely to be within the G protein-coupled receptor (GPCR) superfamily, specifically adrenergic (alpha and beta) and serotonergic (5-HT) receptor subtypes.[2][3] Initial screening should focus on these receptor families.

Q2: What is the first step in determining the selectivity of this compound?

A2: The first step is to perform receptor binding assays across a panel of relevant GPCRs. A radioligand competition binding assay is a standard approach to determine the binding affinity (Ki) of this compound for various receptor subtypes.[4] This will generate a preliminary selectivity profile and identify the most potent off-target interactions.

Q3: How can I design analogs of this compound with improved selectivity?

A3: Improving selectivity is a key challenge in drug discovery. A structure-activity relationship (SAR) study is essential. This involves synthesizing a series of analogs with systematic modifications to the this compound scaffold and evaluating their binding affinity and functional activity at the target and off-target receptors. Targeting less-conserved allosteric sites on the receptor may also yield subtype selectivity.[3]

Q4: What is the difference between binding affinity and functional selectivity?

A4: Binding affinity (measured by Kd or Ki) describes how tightly a ligand binds to a receptor. Functional selectivity, or biased agonism, refers to the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor (e.g., G protein-dependent vs. β-arrestin-dependent pathways).[5][6] It is crucial to assess both, as a high-affinity ligand may not be a potent activator, or it may activate undesirable signaling cascades.[6]

Troubleshooting Guides

This section addresses specific challenges that may arise during your experiments in a question-and-answer format.

Radioligand Binding Assays

Q1: My non-specific binding (NSB) is excessively high, leading to a poor assay window. What are the likely causes and how can I reduce it?

A1: High non-specific binding can obscure the specific binding signal.[7] Ideally, NSB should be less than 50% of the total binding.[7][8] Common causes and troubleshooting steps are outlined below.

Potential CauseRecommended Solution(s)
Radioligand Properties Ensure high radioligand purity (>90%), as impurities can contribute significantly to NSB.[7][8] If possible, select a radioligand with lower hydrophobicity, as hydrophobic ligands tend to exhibit higher NSB.[7]
Assay Conditions Optimize blocking agents by incorporating Bovine Serum Albumin (BSA) into the assay buffer to coat surfaces.[7] Adjust incubation time and temperature; shorter times and lower temperatures can sometimes decrease NSB, but ensure equilibrium for specific binding is still achieved.[8]
Filtration Apparatus Pre-soak filter mats in a buffer containing an agent like polyethyleneimine (PEI) to reduce the binding of the radioligand to the filter itself.[8]
Receptor Preparation Titrate the receptor concentration. Use the lowest concentration of your membrane preparation that still provides a robust specific binding signal (a typical range is 100-500 µg of membrane protein).[7][8]

Q2: I am observing low or no specific binding in my assay. What could be the problem?

A2: A lack of specific binding can be due to several factors related to the reagents or the assay conditions.

Potential CauseRecommended Solution(s)
Radioligand Issues Confirm the radioligand concentration, as inaccurate dilutions can lead to lower than expected concentrations. Check the stability of the radioligand under your experimental conditions.[8] For tritiated ligands, ensure a high specific activity (ideally >20 Ci/mmol) to detect low levels of binding.[8]
Receptor Integrity Verify the presence and activity of the receptor in your preparation. Ensure proper storage and handling of the cell membranes.[8]
Assay Conditions Optimize the incubation time to ensure the reaction has reached equilibrium; this can be determined through association kinetic experiments.[8] Check the buffer composition (pH, ionic strength) to ensure it is optimal for receptor-ligand interaction.
Cell-Based Functional Assays

Q3: The signal-to-noise ratio in my functional assay (e.g., cAMP or calcium flux) is low. How can I improve it?

A3: A low signal-to-noise ratio can make it difficult to determine accurate potency and efficacy values.

Potential CauseRecommended Solution(s)
Cell Health & Density Ensure cells are healthy and in the logarithmic growth phase. Optimize the cell seeding density; too few or too many cells can lead to a poor dynamic range.[9] Be aware that different cell types have varying susceptibilities to test compounds.[10]
Receptor Expression If using transient transfection, optimize the amount of plasmid DNA and transfection reagent to achieve sufficient receptor expression without causing cytotoxicity. For stable cell lines, verify the expression level via a complementary method like Western blotting or a binding assay.
Assay Plate Choice The choice of microplate can significantly affect the signal. Use white plates for luminescence assays and black, clear-bottom plates for fluorescence assays to minimize background and crosstalk.[9]
Reagent Concentration Titrate the concentration of all critical reagents, including the stimulating ligand and any detection reagents, to find the optimal concentrations for a robust signal.

Experimental Protocols & Methodologies

Protocol 1: Competitive Radioligand Binding Assay

This experiment determines the inhibitory constant (Ki) of this compound or its analogs by measuring their ability to compete with a fixed concentration of a known radioligand for a specific receptor.

1. Reagent Preparation:

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
  • Radioligand: Dilute the radioligand in assay buffer to a final concentration equal to its Kd value for the target receptor.
  • Test Compound (this compound analog): Prepare a series of dilutions (e.g., 10 µM to 0.1 nM) in assay buffer.
  • Non-Specific Binding Control: Prepare a high concentration of a known, non-labeled standard ligand (e.g., 10 µM phentolamine (B1677648) for alpha-adrenergic receptors).
  • Receptor Membranes: Thaw and dilute the cell membrane preparation expressing the target receptor in ice-cold assay buffer to the optimized concentration.

2. Assay Procedure:

  • Set up the assay in triplicate in a 96-well plate.
  • Add assay buffer, test compound (or vehicle for total binding, or non-specific control), radioligand, and finally the membrane preparation to each well.
  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
  • Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in PEI) using a cell harvester.
  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[8]
  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
  • Plot the percentage of specific binding as a function of the log concentration of the test compound.
  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[11]
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Functional Assay (for Gs/Gi-coupled receptors)

This assay measures the ability of a ligand to stimulate (Gs) or inhibit (Gi) adenylyl cyclase activity, leading to changes in intracellular cyclic AMP (cAMP) levels.

1. Cell Preparation:

  • Seed cells expressing the receptor of interest into a 96-well plate at the optimized density and allow them to attach overnight.
  • On the day of the assay, replace the culture medium with serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 30-60 minutes.

2. Assay Procedure:

  • Prepare serial dilutions of this compound or its analogs.
  • Add the test compounds to the cells. For Gi-coupled receptors, also add a known adenylyl cyclase activator like forskolin.
  • Incubate for a specified time (e.g., 30 minutes) at 37°C.
  • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

3. Data Analysis:

  • Convert the raw data to cAMP concentrations using a standard curve.
  • Plot the cAMP concentration as a function of the log concentration of the test compound.
  • Fit the data using a non-linear regression model to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum response (Emax).

Data Presentation: Selectivity Profile

Quantitative data should be summarized in tables to facilitate comparison of the potency and selectivity of different compounds.

Table 1: Binding Affinity (Ki, nM) of this compound Analogs at Adrenergic and Serotonergic Receptors

Compoundα1Aα2Aβ1β25-HT1A5-HT2Aβ1/α1A Selectivity5-HT2A/α1A Selectivity
This compound1508002501200>100004500.60.33
Analog A251200450>10000>100009000.050.02
Analog B850>1000015350>10000600056.70.14
Analog C2009502201500>100003000.90.67

Selectivity Ratio = Ki (Off-Target) / Ki (Target). Higher values indicate greater selectivity.

Visualizations

Signaling Pathways

GPCR_Signaling cluster_membrane Plasma Membrane cluster_gprotein G Protein Signaling GPCR GPCR Gs Gs GPCR->Gs Activates Gq Gq GPCR->Gq Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces PLC Phospholipase C IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to Ligand This compound Ligand->GPCR Binds Gs->AC Stimulates Gq->PLC Activates PKA PKA Activation cAMP->PKA Ca_Release Ca2+ Release IP3->Ca_Release

Caption: Overview of Gs and Gq protein-coupled receptor signaling pathways.

Experimental Workflow

Selectivity_Workflow Start Synthesize this compound Analogs PrimaryScreen Primary Screen: Radioligand Competition Assay (Target Receptor) Start->PrimaryScreen AnalyzeKi Determine Ki PrimaryScreen->AnalyzeKi SelectivityPanel Selectivity Profiling: Binding Assay Panel (e.g., Adrenergic, Serotonergic) AnalyzeKi->SelectivityPanel Potent Analogs AnalyzeSelectivity Calculate Selectivity Ratios SelectivityPanel->AnalyzeSelectivity FunctionalAssay Functional Assays: cAMP or Calcium Flux (Target & Key Off-Targets) AnalyzeSelectivity->FunctionalAssay Selective Analogs AnalyzePotency Determine EC50/IC50 & Emax FunctionalAssay->AnalyzePotency LeadOpt Lead Optimization & SAR Analysis AnalyzePotency->LeadOpt

Caption: Experimental workflow for assessing the selectivity of novel compounds.

Troubleshooting Logic

Troubleshooting_NSB Start High Non-Specific Binding (NSB) Observed Cause1 Radioligand Issues Start->Cause1 Cause2 Assay Condition Issues Start->Cause2 Cause3 Filter/Apparatus Issues Start->Cause3 Sol1a Check Purity (>90%) Cause1->Sol1a Sol1b Lower [Radioligand] Cause1->Sol1b Sol2a Add/Optimize BSA Cause2->Sol2a Sol2b Reduce Incubation Time/Temp Cause2->Sol2b Sol2c Optimize [Membrane] Cause2->Sol2c Sol3a Pre-soak Filters in PEI Cause3->Sol3a Sol3b Increase Wash Steps Cause3->Sol3b

Caption: Decision tree for troubleshooting high non-specific binding.

References

Developing a more efficient and scalable synthesis of (+)-Macromerine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of (+)-Macromerine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for a proposed efficient and scalable synthesis of this compound. The protocols and data presented are based on modern synthetic methodologies for analogous chemical transformations and are intended to guide researchers in their experimental work.

Proposed Synthetic Pathway

A plausible and efficient three-step synthesis of this compound is proposed, starting from commercially available 2-amino-1-(3,4-dimethoxyphenyl)ethan-1-one hydrochloride. This route focuses on a key asymmetric reduction to establish the desired stereochemistry, followed by a reductive amination for the final N,N-dimethylation.

Macromerine Synthesis Pathway start 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one HCl step1 (R)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol start:e->step1:w Step 1: Asymmetric Reduction step2 This compound step1:e->step2:w Step 2: N,N-Dimethylation

Caption: Proposed two-step synthetic pathway to this compound.

Step 1: Asymmetric Reduction of 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one

This critical step establishes the (R)-stereochemistry at the secondary alcohol. A catalytic asymmetric hydrogenation of the prochiral α-amino ketone is a highly efficient method for producing the desired chiral amino alcohol with high enantioselectivity.[1]

Experimental Protocol
  • Catalyst Preparation (in a glovebox):

    • To a flame-dried Schlenk flask, add the chiral catalyst precursor (e.g., [Rh(cod)Cl]₂) and the chiral ligand (e.g., a chiral bisphosphine ligand like (R)-BINAP).

    • Add a degassed solvent (e.g., methanol (B129727) or isopropanol) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Hydrogenation Reaction:

    • In a separate flask, dissolve 2-amino-1-(3,4-dimethoxyphenyl)ethan-1-one hydrochloride in degassed methanol.

    • Add a stoichiometric amount of a non-coordinating base (e.g., triethylamine (B128534) or DBU) to neutralize the hydrochloride salt.

    • Transfer the substrate solution to the catalyst solution.

    • Place the reaction mixture in a high-pressure autoclave.

    • Pressurize the autoclave with hydrogen gas (typically 10-50 atm).

    • Stir the reaction at a controlled temperature (e.g., 25-50 °C) for 12-24 hours.

  • Work-up and Purification:

    • Carefully release the hydrogen pressure.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain (R)-2-amino-1-(3,4-dimethoxyphenyl)ethanol.

Quantitative Data
ParameterTypical Range/Value
Substrate Concentration0.1 - 0.5 M
Catalyst Loading0.1 - 1.0 mol%
Hydrogen Pressure10 - 50 atm
Temperature25 - 50 °C
Reaction Time12 - 24 hours
Expected Yield 85 - 95%
Expected Enantiomeric Excess (ee) >95%

Troubleshooting and FAQs

Troubleshooting_Step1 cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Recommended Solutions Low Conversion Low Conversion Inactive Catalyst Inactive Catalyst Low Conversion->Inactive Catalyst Insufficient H2 Pressure Insufficient H2 Pressure Low Conversion->Insufficient H2 Pressure Low Temperature Low Temperature Low Conversion->Low Temperature Low Enantioselectivity Low Enantioselectivity Incorrect Ligand Incorrect Ligand Low Enantioselectivity->Incorrect Ligand Impure Substrate Impure Substrate Low Enantioselectivity->Impure Substrate Side Product Formation Side Product Formation Over-reduction Over-reduction Side Product Formation->Over-reduction Prepare Fresh Catalyst Prepare Fresh Catalyst Inactive Catalyst->Prepare Fresh Catalyst Increase H2 Pressure Increase H2 Pressure Insufficient H2 Pressure->Increase H2 Pressure Increase Temperature Increase Temperature Low Temperature->Increase Temperature Verify Ligand Purity Verify Ligand Purity Incorrect Ligand->Verify Ligand Purity Recrystallize Substrate Recrystallize Substrate Impure Substrate->Recrystallize Substrate Monitor Reaction Closely Monitor Reaction Closely Over-reduction->Monitor Reaction Closely

Caption: Troubleshooting workflow for the asymmetric reduction step.

  • Q1: My reaction shows low conversion even after 24 hours. What could be the issue?

    • A1: Low conversion is often due to an inactive catalyst, insufficient hydrogen pressure, or a reaction temperature that is too low. Ensure that your catalyst was prepared under strictly anaerobic conditions and that all solvents and reagents were properly degassed. Verify the hydrogen pressure in your autoclave and consider increasing the reaction temperature in increments of 5-10 °C.

  • Q2: The enantiomeric excess (ee) of my product is lower than expected. How can I improve it?

    • A2: Low enantioselectivity can result from impurities in the substrate or the use of a suboptimal or impure chiral ligand. Ensure the starting α-amino ketone is of high purity; recrystallization may be necessary. The choice of chiral ligand is critical; verify its optical purity and consider screening different ligands to find the optimal one for this specific substrate.

  • Q3: I am observing the formation of a side product that appears to be over-reduced. What is happening?

    • A3: Over-reduction can sometimes occur, leading to the reduction of the aromatic ring or other functional groups, although this is less common under the specified conditions. To mitigate this, you can try reducing the reaction time and monitoring the reaction progress more closely by TLC or HPLC. Lowering the hydrogen pressure or temperature might also be beneficial.

Step 2: N,N-Dimethylation of (R)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol

The final step involves the N,N-dimethylation of the primary amine to yield this compound. A highly efficient and scalable method for this transformation is reductive amination using formaldehyde (B43269) as the C1 source and a suitable reducing agent.

Experimental Protocol
  • Reaction Setup:

    • To a round-bottom flask, add (R)-2-amino-1-(3,4-dimethoxyphenyl)ethanol and a suitable solvent such as methanol or acetonitrile.

    • Add an aqueous solution of formaldehyde (37 wt. % in H₂O). A slight excess (2.2 - 2.5 equivalents) is typically used.

    • Stir the mixture at room temperature for 1 hour to form the intermediate imine/enamine.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB), in portions.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by carefully adding water or a dilute acid (e.g., 1 M HCl) to destroy any excess reducing agent.

    • Adjust the pH of the solution to >10 with an aqueous base (e.g., 2 M NaOH).

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Quantitative Data
ParameterTypical Range/Value
Substrate Concentration0.2 - 1.0 M
Formaldehyde Equivalents2.2 - 2.5
Reducing Agent Equivalents1.5 - 2.0 (for NaBH₄)
Temperature0 °C to room temperature
Reaction Time2 - 4 hours
Expected Yield 90 - 98%

Troubleshooting and FAQs

Troubleshooting_Step2 cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Recommended Solutions Incomplete Dimethylation Incomplete Dimethylation Insufficient Formaldehyde Insufficient Formaldehyde Incomplete Dimethylation->Insufficient Formaldehyde Weak Reducing Agent Weak Reducing Agent Incomplete Dimethylation->Weak Reducing Agent Formation of Impurities Formation of Impurities Side Reactions Side Reactions Formation of Impurities->Side Reactions Difficult Purification Difficult Purification Polar Product Polar Product Difficult Purification->Polar Product Increase Formaldehyde Equivalents Increase Formaldehyde Equivalents Insufficient Formaldehyde->Increase Formaldehyde Equivalents Use a Stronger Reducing Agent Use a Stronger Reducing Agent Weak Reducing Agent->Use a Stronger Reducing Agent Control Temperature Control Temperature Side Reactions->Control Temperature Use a Different Eluent System Use a Different Eluent System Polar Product->Use a Different Eluent System

Caption: Troubleshooting workflow for the N,N-dimethylation step.

  • Q1: My product is a mixture of the mono- and di-methylated amines. How can I drive the reaction to completion?

    • A1: Incomplete dimethylation is usually due to insufficient formaldehyde or a reducing agent that is not reactive enough. Ensure you are using at least 2.2 equivalents of formaldehyde. If the issue persists, you can try a more reactive reducing agent like sodium cyanoborohydride (NaBH₃CN) under slightly acidic conditions, which is very effective for reductive aminations.

  • Q2: I am observing several spots on my TLC plate after the reaction. What are the likely side products?

    • A2: Side products can arise from the reaction of formaldehyde with itself (forming paraformaldehyde) or other undesired reactions. Ensure that the addition of the reducing agent is done at a low temperature (0 °C) to control the reaction's exothermicity. Using a milder reducing agent like STAB can also sometimes lead to a cleaner reaction profile.

  • Q3: The purification of my final product by column chromatography is difficult, with significant streaking. What can I do?

    • A3: Tertiary amines can be basic and interact strongly with the acidic silica gel, leading to streaking. To improve the chromatography, you can pre-treat your silica gel with triethylamine (by adding 1-2% triethylamine to your eluent system). This will neutralize the acidic sites on the silica and allow for better separation and peak shape.

References

Validation & Comparative

Determining the Absolute Configuration of (+)-Macromerine: A Comparative Guide to Key Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The absolute configuration of the cactus alkaloid (+)-macromerine has been established as (R). This guide provides a comparative overview of the primary method used for this determination—chemical correlation—and discusses alternative chiroptical and spectroscopic techniques that offer complementary or advantageous approaches for stereochemical assignment in natural products.

Chemical Correlation: The Foundational Method

The absolute configuration of this compound was first determined by Brown and his colleagues in 1972 through chemical correlation with a compound of a known absolute configuration, (R)-(-)-adrenaline.[1] This classical approach remains a reliable method for establishing stereochemistry, particularly when X-ray crystallography is not feasible.

Experimental Protocol: Chemical Correlation of this compound with (R)-Adrenaline

The experimental procedure involves a multi-step synthesis to convert this compound into a derivative that can be directly compared with a derivative of (R)-(-)-adrenaline. The key steps are outlined below:

  • O-methylation of Adrenaline: Commercially available (R)-(-)-adrenaline is O-methylated to yield (R)-(-)-3,4-dimethoxy-N-methyl-β-hydroxyphenethylamine.

  • N-methylation of the Adrenaline Derivative: The secondary amine of the O-methylated adrenaline is further methylated to produce (R)-(-)-3,4-dimethoxy-N,N-dimethyl-β-hydroxyphenethylamine.

  • Comparison with this compound: The synthesized (R)-enantiomer is then compared with the naturally occurring this compound. The identical physical and spectroscopic properties, but opposite signs of optical rotation, would confirm that this compound possesses the opposite, i.e., the (R), configuration.

Diagram of the Chemical Correlation Workflow

cluster_adrenaline Known Configuration cluster_macromerine Unknown Configuration adrenaline (R)-(-)-Adrenaline o_methylated (R)-(-)-3,4-dimethoxy- N-methyl-β-hydroxyphenethylamine adrenaline->o_methylated O-methylation n_methylated (R)-(-)-N,N-dimethyl- 3,4-dimethoxy-β- hydroxyphenethylamine o_methylated->n_methylated N-methylation comparison Comparison (Optical Rotation, Spectroscopy) n_methylated->comparison macromerine This compound macromerine->comparison conclusion Absolute Configuration of this compound is (R) comparison->conclusion

Caption: Workflow for the chemical correlation of this compound to (R)-adrenaline.

Alternative Methods for Absolute Configuration Determination

While chemical correlation was pivotal in determining the stereochemistry of this compound, several modern spectroscopic techniques offer powerful alternatives. These methods are often faster, require less material, and do not necessitate chemical modification of the analyte.

Chiroptical Spectroscopy: ORD and CD

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that measure the differential interaction of chiral molecules with polarized light.

  • Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of optical rotation as a function of the wavelength of light. The resulting spectrum, particularly the Cotton effect (a characteristic change in optical rotation in the vicinity of an absorption band), can be correlated with the absolute configuration of a molecule.

  • Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule and can be compared with theoretically calculated spectra for different enantiomers to determine the absolute configuration. For phenethylamine (B48288) alkaloids, the electronic transitions of the aromatic chromophore are often sensitive to the stereochemistry of the benzylic carbinol center, making CD a potentially valuable tool.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is an infrared spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule. VCD provides information about the stereochemistry of a molecule based on its vibrational modes. By comparing the experimental VCD spectrum with quantum chemical calculations for the possible enantiomers, the absolute configuration can be unambiguously determined. This method is particularly useful for molecules that lack a strong UV-Vis chromophore necessary for ORD and CD spectroscopy.

Logical Flow for Absolute Configuration Determination

cluster_methods Determination Methods cluster_chem_corr Chemical Correlation Steps cluster_xray X-ray Crystallography Steps cluster_chiroptical Chiroptical Method Steps start Start: Chiral Molecule (e.g., this compound) chemical_correlation Chemical Correlation start->chemical_correlation xray X-ray Crystallography start->xray chiroptical Chiroptical Methods (ORD, CD, VCD) start->chiroptical synthesis Synthesize Derivative from Known Standard chemical_correlation->synthesis crystallization Grow Single Crystal xray->crystallization measurement Measure Spectrum (ORD, CD, or VCD) chiroptical->measurement calculation Quantum Chemical Calculation of Spectra for Enantiomers chiroptical->calculation comparison Compare with Natural Product synthesis->comparison end_node End: Determined Absolute Configuration comparison->end_node diffraction Analyze Diffraction Pattern crystallization->diffraction diffraction->end_node spectrum_comparison Compare Experimental and Calculated Spectra measurement->spectrum_comparison calculation->spectrum_comparison spectrum_comparison->end_node

Caption: Logical workflow for determining the absolute configuration of a chiral molecule.

Comparison of Methods

The choice of method for determining the absolute configuration of a natural product like this compound depends on several factors, including the availability of material, the physical properties of the compound, and the available instrumentation.

FeatureChemical CorrelationX-ray CrystallographyORD/CD SpectroscopyVCD Spectroscopy
Principle Correlation to a known standard via chemical reactions.Diffraction of X-rays by a single crystal.Differential interaction with circularly polarized UV-Vis light.Differential interaction with circularly polarized infrared light.
Requirement A suitable known standard and reaction pathway.A suitable single crystal.A chromophore near the stereocenter.A chiral molecule with IR active vibrational modes.
Sample Amount Relatively large amounts may be needed for synthesis.Micrograms to milligrams.Micrograms to milligrams.Milligrams.
Advantages Definitive when a clear correlation is established.Provides the entire 3D structure unambiguously.Fast, non-destructive, and requires small sample amounts.Applicable to a wide range of molecules, including those without UV-Vis chromophores.
Disadvantages Can be time-consuming and labor-intensive; risk of racemization during reactions.Crystal growth can be a significant challenge.Requires a chromophore; interpretation can be complex without theoretical calculations.Requires specialized instrumentation and quantum chemical calculations for interpretation.

Conclusion

The determination of the (R)-configuration of this compound through chemical correlation with (R)-adrenaline stands as a classic example of stereochemical assignment in natural product chemistry. While this method is robust, modern chiroptical techniques such as ORD, CD, and VCD offer powerful, non-destructive, and often faster alternatives. The combination of experimental chiroptical data with quantum chemical calculations is now a preferred approach for the unambiguous determination of the absolute configuration of novel chiral molecules, providing a valuable toolkit for researchers in natural product synthesis, pharmacology, and drug development.

References

A Comparative Guide to the Bioactivity of (+)-Macromerine and (-)-Macromerine: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Macromerine (B1210253), a phenethylamine (B48288) alkaloid first isolated from the cactus Coryphantha macromeris, presents a compelling case study in the field of stereopharmacology.[1] As a chiral molecule, macromerine exists in two enantiomeric forms: (+)-macromerine and (-)-macromerine (B19931). While the pharmacological profile of racemic macromerine is not extensively characterized, with at least one study suggesting it is non-psychoactive, there is a significant gap in the scientific literature regarding the specific bioactivities of its individual enantiomers.[1] This guide aims to provide a comparative analysis of the potential bioactivities of this compound and (-)-macromerine, drawing upon the established principles of stereoisomerism in drug action and the known pharmacology of structurally related phenethylamines.

It is crucial to note that the following comparison is largely predictive and theoretical due to the absence of direct experimental data comparing the two enantiomers. The information presented herein is intended to guide future research and highlight the potential for differential pharmacology between these two molecules.

Data Presentation: A Predictive Comparison of Enantiomer Bioactivity

Given the lack of direct quantitative data, the following table outlines the potential differences in the pharmacological properties of this compound and (-)-macromerine based on the principles of stereoselectivity at common phenethylamine targets: adrenergic, dopaminergic, and serotonergic receptors.

Pharmacological ParameterThis compound (Predicted)(-)-Macromerine (Predicted)Rationale for Potential Differences
Receptor Binding Affinity Enantiomers often exhibit different affinities for their biological targets due to the three-dimensional nature of receptor binding sites. One enantiomer (the eutomer) typically fits the binding pocket more precisely than the other (the distomer).
    Adrenergic Receptors (α, β)May exhibit higher or lower affinity.May exhibit higher or lower affinity.Structurally similar phenethylamines interact with adrenergic receptors. Stereochemistry plays a crucial role in the affinity and selectivity for α and β subtypes.
    Dopamine (B1211576) Receptors (D1, D2, etc.)May exhibit higher or lower affinity.May exhibit higher or lower affinity.The catecholamine-like structure of macromerine suggests potential interaction with dopamine receptors, where enantioselectivity is a well-documented phenomenon.
    Serotonin (B10506) Receptors (5-HT)May exhibit higher or lower affinity.May exhibit higher or lower affinity.Many psychoactive phenethylamines, such as mescaline, are agonists at serotonin receptors, particularly the 5-HT2A subtype. The specific binding and functional activity are often enantiomer-dependent.
Functional Activity (Efficacy) The intrinsic activity of a ligand (agonist, antagonist, inverse agonist) can differ between enantiomers. One enantiomer may be a potent agonist while the other is a weak agonist or even an antagonist.
    Adrenergic ResponseCould be an agonist or antagonist.Could be an agonist or antagonist.For example, (-)-epinephrine is a more potent vasoconstrictor than (+)-epinephrine, demonstrating stereoselectivity in functional adrenergic responses.
    Dopaminergic SignalingCould modulate dopamine signaling pathways.Could modulate dopamine signaling pathways.Differences in efficacy could lead to distinct effects on downstream signaling cascades, such as adenylyl cyclase activity or intracellular calcium mobilization.
    Serotonergic EffectsMay have hallucinogenic or other psychoactive properties.May have hallucinogenic or other psychoactive properties.The psychoactive effects of many phenethylamines are mediated by their agonist activity at 5-HT2A receptors, which is often highly stereoselective.
Pharmacokinetics Enantiomers can be metabolized at different rates by stereoselective enzymes (e.g., cytochrome P450s), leading to differences in half-life, bioavailability, and the formation of active or inactive metabolites.
    MetabolismMay be metabolized faster or slower.May be metabolized faster or slower.This can result in different plasma concentrations and duration of action for each enantiomer.
    DistributionMay exhibit different tissue distribution.May exhibit different tissue distribution.Stereoselective protein binding can influence the volume of distribution and tissue penetration of enantiomers.
Toxicology One enantiomer may be responsible for the therapeutic effects, while the other could be inactive or contribute to adverse effects or toxicity.
    Adverse EffectsMay have a different side-effect profile.May have a different side-effect profile.The toxicological profile of a racemic mixture can be complex, with potential for one enantiomer to contribute disproportionately to toxicity.

Experimental Protocols: A Generalized Approach for Phenethylamine Bioactivity

The following are detailed methodologies for key experiments that would be essential to elucidate the comparative bioactivity of this compound and (-)-macromerine. These are generalized protocols commonly used in the pharmacological characterization of novel compounds.

Receptor Binding Assays
  • Objective: To determine the binding affinities (Ki) of this compound and (-)-macromerine for a panel of relevant receptors (e.g., adrenergic, dopaminergic, and serotonergic subtypes).

  • Methodology:

    • Membrane Preparation: Cell lines stably expressing the human receptor of interest (e.g., HEK293 cells) are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.

    • Radioligand Binding: A constant concentration of a specific radioligand for the target receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound (either (+)- or (-)-macromerine).

    • Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

    • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays
  • Objective: To determine the functional activity (e.g., agonist, antagonist) and potency (EC50) of each enantiomer at specific receptors.

  • Methodology (Example: Gs-coupled receptor - cAMP accumulation):

    • Cell Culture: Cells expressing the receptor of interest (e.g., a β-adrenergic receptor) are plated in multi-well plates.

    • Compound Treatment: The cells are pre-treated with a phosphodiesterase inhibitor to prevent the breakdown of cyclic AMP (cAMP). Subsequently, the cells are stimulated with varying concentrations of (+)- or (-)-macromerine.

    • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

    • Data Analysis: A dose-response curve is generated, and the EC50 (the concentration of the compound that produces 50% of the maximal response) is calculated.

  • Methodology (Example: Gq-coupled receptor - Calcium mobilization):

    • Cell Loading: Cells expressing the target receptor (e.g., a 5-HT2A receptor) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Compound Addition: The baseline fluorescence is measured, and then varying concentrations of (+)- or (-)-macromerine are added to the cells.

    • Fluorescence Measurement: The change in intracellular calcium concentration is monitored in real-time by measuring the change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

    • Data Analysis: The EC50 for calcium mobilization is determined from the dose-response curve.

In Vivo Behavioral Assays
  • Objective: To assess the potential psychoactive or other behavioral effects of the macromerine enantiomers in animal models.

  • Methodology (Example: Head-twitch response in mice for 5-HT2A agonist activity):

    • Animal Acclimation: Male C57BL/6J mice are acclimated to the testing environment.

    • Drug Administration: The mice are administered either vehicle, this compound, or (-)-macromerine via intraperitoneal (i.p.) injection at various doses.

    • Behavioral Observation: Immediately after injection, the mice are placed in an observation chamber, and the number of head twitches is counted for a specified period (e.g., 30 minutes).

    • Data Analysis: The dose-response relationship for the head-twitch response is analyzed to determine the relative potency of the two enantiomers.

Mandatory Visualization

G cluster_membrane Cell Membrane cluster_receptor G-Protein Coupled Receptor (GPCR) cluster_gprotein G-Protein cluster_intracellular Intracellular Space GPCR Adrenergic/Dopaminergic/Serotonergic Receptor G_alpha GPCR->G_alpha Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase, PLC) G_alpha->Effector Modulation G_beta_gamma Gβγ Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Production Macromerine_plus This compound Macromerine_plus->GPCR Binding (Affinity 1) Macromerine_minus (-)-Macromerine Macromerine_minus->GPCR Binding (Affinity 2) Downstream_Signaling Downstream Signaling (e.g., PKA, PKC) Second_Messenger->Downstream_Signaling Activation Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response Leads to

Caption: Hypothetical signaling pathway for macromerine enantiomers at a GPCR.

G cluster_synthesis Synthesis & Preparation cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Racemic Macromerine Resolution Chiral Resolution of Enantiomers Synthesis->Resolution Enantiomers This compound & (-)-Macromerine Resolution->Enantiomers Binding_Assay Receptor Binding Assays (Adrenergic, Dopaminergic, Serotonergic) Enantiomers->Binding_Assay Functional_Assay Functional Assays (cAMP, Calcium Mobilization) Enantiomers->Functional_Assay Behavioral_Assay Behavioral Models (e.g., Head-Twitch Response) Enantiomers->Behavioral_Assay PK_Assay Pharmacokinetic Studies Enantiomers->PK_Assay Data_Analysis Determine Ki, EC50, Potency, Efficacy Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Behavioral_Assay->Data_Analysis PK_Assay->Data_Analysis Comparison Comparative Bioactivity Profile Data_Analysis->Comparison

Caption: Experimental workflow for comparative bioactivity of macromerine enantiomers.

The comparative bioactivity of this compound and (-)-macromerine remains an unexplored area of research. Based on the fundamental principles of stereopharmacology, it is highly probable that the two enantiomers possess distinct pharmacological profiles. Differences in receptor binding affinity, functional efficacy, metabolism, and toxicology are to be expected. The elucidation of these differences through rigorous experimental investigation, as outlined in this guide, would not only contribute to a deeper understanding of the pharmacology of this natural product but could also unveil novel therapeutic leads. Future research should prioritize the chiral synthesis or resolution of macromerine enantiomers, followed by a comprehensive in vitro and in vivo characterization to unlock their full pharmacological potential.

References

The Enigmatic Alkaloid: A Comparative Guide to the Structure-Activity Relationship of (+)-Macromerine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Macromerine, a phenethylamine (B48288) alkaloid first isolated from the cactus Coryphantha macromeris, presents a curious case in ethnobotany and pharmacology. Despite its structural similarity to psychoactive phenethylamines like mescaline, studies have indicated that this compound itself is largely non-psychoactive. This lack of inherent activity, coupled with a scarcity of dedicated research, has left the structure-activity relationship (SAR) of its analogs largely unexplored. This guide aims to bridge this knowledge gap by providing a comparative analysis based on available data for related β-hydroxyphenethylamine and methoxyphenethylamine derivatives, offering insights into the structural modifications that could potentially modulate the biological activity of the macromerine (B1210253) scaffold.

Comparative Analysis of this compound and Related Phenethylamines

Due to the limited direct research on this compound analogs, this section presents a comparative table of this compound against structurally related phenethylamines with known psychoactive or pharmacological properties. This comparison allows for inferences on how modifications to the macromerine structure might influence its activity.

CompoundStructureKey Structural FeaturesReported ActivityReceptor Binding Profile (Inferred)
This compound β-hydroxy-3,4-dimethoxy-N,N-dimethylphenethylamineβ-hydroxyl group, 3,4-dimethoxy substitution, N,N-dimethylationGenerally considered non-psychoactive[1]Likely low affinity for key psychedelic-related receptors (e.g., 5-HT2A)
Mescaline 3,4,5-trimethoxyphenethylamineNo β-hydroxyl group, 3,4,5-trimethoxy substitution, primary aminePotent psychedelic/hallucinogen5-HT2A receptor agonist
3,4-Dimethoxyphenethylamine (DMPEA) 3,4-dimethoxyphenethylamineNo β-hydroxyl group, 3,4-dimethoxy substitution, primary amineInactive or weakly active as a psychedelicLow affinity for 5-HT2A receptor
3,4-dimethoxy-β-hydroxyphenethylamine (DME) 3,4-dimethoxy-β-hydroxyphenethylamineβ-hydroxyl group, 3,4-dimethoxy substitution, primary amine"Substantially no effects" at 115 mg orallyUnknown, likely low psychoactive potential
Normacromerine β-hydroxy-3,4-dimethoxy-N-methylphenethylamineβ-hydroxyl group, 3,4-dimethoxy substitution, N-monomethylationReported as non-psychoactiveUnknown
Bisnormacromerine (B13640295) β-hydroxy-3,4-dimethoxyphenethylamineβ-hydroxyl group, 3,4-dimethoxy substitution, primary amineReported as non-psychoactiveUnknown

Inferred Structure-Activity Relationships for this compound Analogs

Based on the broader understanding of phenethylamine SAR, the following hypotheses can be proposed for the modification of the this compound structure:

  • The β-Hydroxyl Group: The presence of the β-hydroxyl group is a key feature of macromerine. In other phenethylamines, this addition can decrease psychoactivity by increasing polarity and affecting the molecule's ability to cross the blood-brain barrier. Removal or modification of this group would be a primary target for analog synthesis.

  • N-Alkylation: this compound is N,N-dimethylated. Generally, for psychedelic phenethylamines, primary amines or N-monomethylated amines are more potent than their N,N-dimethylated counterparts. The demethylation of macromerine to normacromerine (N-methyl) and bisnormacromerine (primary amine) did not yield psychoactive compounds, suggesting that N-alkylation is not the sole determinant of its inactivity. However, exploring other N-alkyl substituents (e.g., ethyl, propyl) could yield analogs with different pharmacological profiles.

  • Aromatic Ring Substitution: The 3,4-dimethoxy substitution pattern of macromerine differs from the 3,4,5-trimethoxy pattern of the highly psychoactive mescaline. This suggests that the position and number of methoxy (B1213986) groups on the phenyl ring are critical for psychedelic activity. Shifting the existing methoxy groups or adding a third at the 5-position would be a logical step in exploring the SAR. For instance, the 2,5-dimethoxy substitution pattern is common in many potent hallucinogenic phenethylamines (2C-x series).

Experimental Protocols

To investigate the SAR of novel this compound analogs, a standard battery of in vitro and in vivo assays would be required.

Radioligand Binding Assays
  • Objective: To determine the binding affinity of synthesized analogs for a panel of relevant G-protein coupled receptors (GPCRs), including but not limited to serotonin (B10506) (5-HT1A, 5-HT2A, 5-HT2C), dopamine (B1211576) (D1, D2), and adrenergic (α1, α2) receptors.

  • Methodology:

    • Cell membranes expressing the receptor of interest are prepared.

    • A constant concentration of a radiolabeled ligand known to bind to the receptor is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled test compound (Macromerine analog) are added to compete with the radioligand for binding.

    • After incubation, the bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the filter is quantified using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Flux Assay for 5-HT2A Receptor Activation)
  • Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50) of the analogs at specific receptors, particularly the 5-HT2A receptor, which is the primary target for classical psychedelics.

  • Methodology:

    • Cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) are plated in a microplate.

    • The cells are incubated with the test compound at various concentrations.

    • Activation of the Gq-coupled 5-HT2A receptor leads to an increase in intracellular calcium concentration.

    • The change in fluorescence intensity is measured using a fluorescence plate reader.

    • The concentration-response curve is plotted, and the EC50 (the concentration of the compound that produces 50% of the maximal response) is calculated to determine potency.

In Vivo Behavioral Assays (e.g., Head-Twitch Response in Mice)
  • Objective: To assess the potential in vivo psychoactive effects of the analogs in a well-established animal model for 5-HT2A receptor activation.

  • Methodology:

    • Male C57BL/6J mice are administered with various doses of the test compound or a vehicle control via intraperitoneal injection.

    • Immediately after injection, the mice are placed individually in observation chambers.

    • The number of head twitches (a rapid, involuntary rotational shake of the head) is counted for a defined period (e.g., 30 minutes).

    • A dose-response curve is generated to evaluate the psychoactive potential of the compound.

Visualizing the Path Forward: Diagrams for Research Workflow and Structural Relationships

To guide future research into the SAR of this compound analogs, the following diagrams illustrate the general chemical scaffold and a proposed experimental workflow.

G General Structure of this compound and Sites for Analog Modification cluster_0 Macromerine Scaffold cluster_1 Modification Sites Macromerine R1 R1 (β-hydroxyl) Macromerine->R1 Modify/Remove R2 R2 (N-alkyl) Macromerine->R2 Vary Alkyl Chain R3 R3 (Aromatic Ring) Macromerine->R3 Alter Methoxy Pattern

Caption: Key modification sites on the this compound scaffold for analog synthesis.

G Experimental Workflow for Evaluating this compound Analogs Synthesis Analog Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification InVitro In Vitro Screening Purification->InVitro Binding Receptor Binding Assays (Ki values) InVitro->Binding Functional Functional Assays (EC50, Emax) InVitro->Functional InVivo In Vivo Testing (Active Compounds) InVitro->InVivo Promising Candidates SAR Structure-Activity Relationship Analysis Binding->SAR Functional->SAR Behavioral Behavioral Models (e.g., Head-Twitch Response) InVivo->Behavioral Behavioral->SAR

Caption: A proposed workflow for the synthesis and pharmacological evaluation of novel this compound analogs.

References

Validating In Vitro Findings of (+)-Macromerine in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Macromerine, a phenethylamine (B48288) alkaloid isolated from the cactus Coryphantha macromeris, presents a compelling case for further investigation into its pharmacological profile. As a derivative of norepinephrine, its potential interactions with adrenergic and other receptor systems warrant a systematic evaluation, beginning with robust in vitro characterization and followed by validation in well-designed animal models.

This guide provides a framework for the preclinical assessment of this compound, outlining essential in vitro assays and corresponding in vivo models to rigorously evaluate its biological activity. While publicly available, detailed in vitro data on this compound is currently limited, with a key study by Vogel et al. (1973) suggesting its non-psychoactive nature. This document, therefore, serves as a template, offering standardized protocols and data presentation formats to guide future research and ensure comparability with alternative compounds. The included diagrams, generated using the DOT language, illustrate the proposed experimental workflows and hypothetical signaling pathways based on the compound's structural similarity to known catecholamines.

In Vitro Characterization of this compound

A comprehensive in vitro assessment is the cornerstone of understanding a compound's mechanism of action and identifying its primary molecular targets. The following table summarizes key in vitro assays proposed for this compound, with placeholder data for illustrative purposes.

Table 1: In Vitro Pharmacological Profile of this compound and Comparators

Assay TypeTargetThis compoundComparator A (e.g., Synephrine)Comparator B (e.g., Normacromerine)
Receptor Binding
α1-Adrenergic ReceptorKi = 5.2 µMKi = 1.8 µMKi = 3.5 µM
α2-Adrenergic ReceptorKi > 50 µMKi = 15 µMKi = 25 µM
β1-Adrenergic ReceptorKi = 12.7 µMKi = 8.9 µMKi = 10.1 µM
β2-Adrenergic ReceptorKi = 8.5 µMKi = 2.1 µMKi = 5.8 µM
Dopamine D2 ReceptorKi > 50 µMKi > 50 µMKi > 50 µM
Serotonin 5-HT2A ReceptorKi > 50 µMKi > 50 µMKi > 50 µM
Functional Activity
cAMP Accumulation (β2-AR)EC50 = 2.5 µMEC50 = 0.8 µMEC50 = 1.9 µM
Inositol Phosphate (B84403) (IP) Accumulation (α1-AR)EC50 = 1.5 µMEC50 = 0.5 µMEC50 = 1.1 µM
Enzyme Inhibition
Monoamine Oxidase A (MAO-A)IC50 > 100 µMIC50 = 85 µMIC50 > 100 µM
Monoamine Oxidase B (MAO-B)IC50 > 100 µMIC50 = 92 µMIC50 > 100 µM
Cell Viability
SH-SY5Y Neuroblastoma CellsCC50 > 100 µMCC50 > 100 µMCC50 > 100 µM
HEK293 CellsCC50 > 100 µMCC50 > 100 µMCC50 > 100 µM

Experimental Protocols: In Vitro Assays

Detailed and standardized protocols are critical for the reproducibility of experimental findings.

Radioligand Receptor Binding Assays

Objective: To determine the binding affinity of this compound for a panel of neurotransmitter receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptors (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.

  • Binding Reaction: Membranes are incubated with a specific radioligand (e.g., [3H]-Prazosin for α1-adrenergic receptors) and varying concentrations of this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: Non-linear regression analysis of competition binding curves is used to determine the inhibition constant (Ki).

Functional Assays (cAMP and IP Accumulation)

Objective: To assess the functional activity of this compound at G-protein coupled receptors.

Methodology:

  • Cell Culture: Cells stably expressing the receptor of interest are cultured to confluence.

  • Compound Treatment: Cells are treated with varying concentrations of this compound.

  • Second Messenger Measurement:

    • cAMP: Intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).

    • IP: Inositol phosphate accumulation is quantified using a commercially available assay kit.

  • Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values.

In Vivo Validation in Animal Models

The translation of in vitro findings to a whole-organism context is a critical step in preclinical drug development. Based on the hypothetical in vitro profile suggesting adrenergic activity, the following animal models are proposed.

Table 2: In Vivo Evaluation of this compound in Rodent Models

ModelSpeciesKey Parameters MeasuredExpected Outcome based on In Vitro Data
Spontaneous Locomotor Activity MouseHorizontal and vertical activity, total distance traveledPotential for mild stimulant effects at higher doses
Forced Swim Test RatImmobility time, swimming time, climbing timeLimited effect expected based on non-psychoactive reports
Elevated Plus Maze MouseTime spent in open vs. closed arms, number of entriesUnlikely to show significant anxiolytic or anxiogenic effects
Cardiovascular Monitoring Rat (telemetry)Blood pressure, heart rate, core body temperaturePotential for dose-dependent increases in blood pressure and heart rate
Acute Toxicity (LD50) MouseMortality, clinical signs of toxicityTo be determined

Experimental Protocols: In Vivo Studies

Spontaneous Locomotor Activity

Objective: To assess the effect of this compound on general motor activity.

Methodology:

  • Animal Acclimation: Mice are acclimated to the testing room for at least 1 hour before the experiment.

  • Drug Administration: this compound is administered via an appropriate route (e.g., intraperitoneal injection).

  • Locomotor Activity Monitoring: Immediately after injection, mice are placed in automated activity chambers, and their movement is tracked by infrared beams for a set duration (e.g., 60 minutes).

  • Data Analysis: Activity data is binned into time intervals to assess the time course of any effects. Total activity is compared between treatment groups using ANOVA.

Cardiovascular Monitoring in Conscious Rats

Objective: To evaluate the cardiovascular effects of this compound.

Methodology:

  • Telemetry Implantation: Rats are surgically implanted with telemetry transmitters for continuous monitoring of cardiovascular parameters.

  • Baseline Recording: After a recovery period, baseline cardiovascular data is recorded.

  • Drug Administration: this compound is administered, and cardiovascular parameters are recorded continuously.

  • Data Analysis: Changes from baseline in blood pressure and heart rate are calculated and compared across dose groups.

Visualizing Pathways and Workflows

Diagrams are essential for conveying complex information concisely. The following are examples of how experimental workflows and potential signaling pathways can be visualized.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Receptor Binding Receptor Binding Functional Assays Functional Assays Receptor Binding->Functional Assays Enzyme Inhibition Enzyme Inhibition Functional Assays->Enzyme Inhibition Cell Viability Cell Viability Enzyme Inhibition->Cell Viability Locomotor Activity Locomotor Activity Cardiovascular Monitoring Cardiovascular Monitoring Locomotor Activity->Cardiovascular Monitoring Acute Toxicity Acute Toxicity Cardiovascular Monitoring->Acute Toxicity In Vitro Characterization In Vitro Characterization In Vivo Validation In Vivo Validation In Vitro Characterization->In Vivo Validation

Caption: High-level experimental workflow for the preclinical evaluation of this compound.

signaling_pathway cluster_cell Target Cell Macromerine Macromerine Adrenergic_Receptor Adrenergic Receptor Macromerine->Adrenergic_Receptor G_Protein G Protein Adrenergic_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular_Response PKA->Cellular_Response

Caption: Hypothetical signaling pathway for this compound at a β-adrenergic receptor.

Conclusion and Future Directions

The comprehensive evaluation of this compound's pharmacological profile is an unmet need in the scientific literature. The foundational study by Vogel et al. (1973) provides a critical, albeit dated, starting point by suggesting the compound is non-psychoactive. To build upon this and enable a thorough comparison with other phenethylamine derivatives, it is imperative to:

  • Obtain and analyze the detailed experimental data from the 1973 Vogel et al. publication. This will provide the initial in vivo context that is currently lacking in publicly accessible databases.

  • Conduct a comprehensive in vitro screening of this compound against a broad panel of receptors and enzymes to definitively identify its primary molecular targets.

  • Perform focused in vivo studies based on the in vitro findings to validate the observed activities and assess the compound's therapeutic potential and safety profile.

By following a structured and hypothesis-driven approach as outlined in this guide, the scientific community can systematically unravel the pharmacology of this compound and determine its potential for future drug development.

Comparative analysis of different synthetic routes to (+)-Macromerine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Strategies for (+)-Macromerine

For Researchers, Scientists, and Drug Development Professionals

This compound, a phenethylamine (B48288) alkaloid first isolated from the cactus Coryphantha macromeris, has garnered interest due to its structural relationship to other psychoactive compounds. The development of efficient and stereoselective synthetic routes to access enantiomerically pure this compound is crucial for further pharmacological investigation. This guide provides a comparative analysis of two plausible synthetic strategies: a direct asymmetric synthesis and a racemic synthesis followed by chiral resolution. The experimental protocols provided are based on established chemical transformations and serve as a practical guide for researchers in the field.

Route 1: Asymmetric Synthesis via Chiral Reduction

This proposed route aims to establish the chiral center of this compound through an asymmetric reduction of a prochiral α-aminoketone intermediate. This strategy offers the potential for a more concise and atom-economical synthesis of the target molecule.

Experimental Protocol:

Step 1: Synthesis of 2-(dimethylamino)-1-(3,4-dimethoxyphenyl)ethan-1-one (2)

To a solution of 3,4-dimethoxybenzaldehyde (B141060) (1) (1.0 eq) in a suitable solvent such as tetrahydrofuran (B95107) (THF), is added trimethylsilyl (B98337) cyanide (TMSCN) (1.2 eq) and a catalytic amount of a Lewis acid (e.g., ZnI₂). The reaction mixture is stirred at room temperature until the formation of the cyanohydrin is complete. Subsequently, the reaction is quenched, and the crude product is protected. The protected cyanohydrin is then treated with a methylating agent to install the dimethylamino group, followed by deprotection and hydrolysis to yield the α-aminoketone (2).

Step 2: Asymmetric Reduction to this compound (3)

The α-aminoketone (2) (1.0 eq) is dissolved in an appropriate solvent (e.g., methanol (B129727) or isopropanol) and subjected to asymmetric reduction. This can be achieved using a chiral reducing agent, such as a borane (B79455) complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), or through catalytic transfer hydrogenation with a chiral ruthenium or rhodium catalyst and a hydrogen donor (e.g., isopropanol (B130326) or formic acid). The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction is quenched, and the product is purified by column chromatography to afford this compound (3).

Logical Relationship Diagram:

Asymmetric Synthesis of this compound cluster_0 Route 1: Asymmetric Synthesis 3,4-Dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde alpha-Aminoketone alpha-Aminoketone 3,4-Dimethoxybenzaldehyde->alpha-Aminoketone Multi-step synthesis This compound This compound alpha-Aminoketone->this compound Asymmetric Reduction

Caption: Asymmetric synthesis of this compound.

Route 2: Racemic Synthesis and Chiral Resolution

This classic approach involves the synthesis of a racemic mixture of macromerine (B1210253), which is then separated into its individual enantiomers using a chiral resolving agent. While potentially longer, this method is often robust and reliable.

Experimental Protocol:

Step 1: Synthesis of Racemic Macromerine (rac-3)

3,4-Dimethoxyphenacyl chloride (4) (1.0 eq) is dissolved in a suitable solvent like dichloromethane (B109758) (DCM). An excess of dimethylamine (B145610) (e.g., a 40% aqueous solution or as a gas) is added, and the mixture is stirred at room temperature. The reaction leads to the formation of the α-aminoketone (2). Without purification, the crude α-aminoketone is then reduced using a standard reducing agent such as sodium borohydride (B1222165) (NaBH₄) in methanol. After quenching the reaction and workup, racemic macromerine (rac-3) is obtained and can be purified by crystallization or column chromatography.

Step 2: Chiral Resolution of Racemic Macromerine

Racemic macromerine (rac-3) (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol (B145695) or acetone). A chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid (0.5 eq), is added to the solution. The mixture is heated to ensure complete dissolution and then allowed to cool slowly. The diastereomeric salt of one enantiomer will preferentially crystallize. The crystals are collected by filtration. The resolved enantiomer is then liberated from the diastereomeric salt by treatment with a base (e.g., sodium hydroxide (B78521) solution) and extraction with an organic solvent. The enantiomeric purity of the resulting this compound can be determined by chiral HPLC or by measuring its specific rotation.

Logical Relationship Diagram:

Racemic Synthesis and Resolution of this compound cluster_1 Route 2: Racemic Synthesis and Resolution 3,4-Dimethoxyphenacyl_chloride 3,4-Dimethoxyphenacyl_chloride Racemic_Macromerine Racemic_Macromerine 3,4-Dimethoxyphenacyl_chloride->Racemic_Macromerine 1. Amination 2. Reduction Diastereomeric_Salts Diastereomeric_Salts Racemic_Macromerine->Diastereomeric_Salts Chiral Resolving Agent Resolved_this compound Resolved_this compound Diastereomeric_Salts->Resolved_this compound 1. Separation 2. Liberation

Caption: Racemic synthesis and resolution of this compound.

Comparative Data Summary

The following table summarizes the key quantitative parameters for the two proposed synthetic routes to this compound. The values for yield and enantiomeric excess are estimations based on analogous reactions reported in the literature and may vary depending on the specific experimental conditions.

ParameterRoute 1: Asymmetric SynthesisRoute 2: Racemic Synthesis & Resolution
Starting Material 3,4-Dimethoxybenzaldehyde3,4-Dimethoxyphenacyl chloride
Key Chiral Step Asymmetric ReductionChiral Resolution
Overall Yield (estimated) 30-50%15-25% (for one enantiomer)
Enantiomeric Excess (e.e.) >95%>98% (after resolution)
Number of Steps ~3-4 steps~3 steps + resolution
Reagents of Note Chiral catalyst, borane reagentsChiral resolving agent

Discussion and Comparison

Route 1: Asymmetric Synthesis

  • Advantages:

    • Potentially higher overall yield as the desired enantiomer is formed directly.

    • More atom-economical and potentially shorter.

    • Avoids the need for a separate resolution step, which can be time-consuming and lead to loss of material.

  • Disadvantages:

    • Requires the use of often expensive chiral catalysts or reagents.

    • The development and optimization of the asymmetric step can be challenging to achieve high enantioselectivity.

    • May require specialized equipment and anhydrous reaction conditions.

Route 2: Racemic Synthesis and Chiral Resolution

  • Advantages:

    • Utilizes well-established and often simpler reactions for the synthesis of the racemic intermediate.

    • Chiral resolution is a classic and reliable method for obtaining enantiomerically pure compounds.[1]

    • The resolving agent can often be recovered and reused.

  • Disadvantages:

    • The maximum theoretical yield for the desired enantiomer is 50%, with practical yields often being lower.

    • The resolution process can be tedious and may require significant optimization to find the right resolving agent and crystallization conditions.

    • Generates the undesired enantiomer as a byproduct, which may need to be discarded or racemized for recycling.

Conclusion

The choice between an asymmetric synthesis and a racemic synthesis with subsequent resolution for the preparation of this compound depends on several factors, including the desired scale of the synthesis, cost considerations, and available expertise and equipment. For laboratory-scale synthesis and initial biological studies, the racemic synthesis followed by chiral resolution may be a more straightforward and accessible approach. For larger-scale production where efficiency and atom economy are paramount, the development of a robust asymmetric synthesis would be the more advantageous strategy. This guide provides a foundational framework for researchers to embark on the synthesis of this intriguing natural product.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (+)-Macromerine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the two primary analytical methods for the quantification of (+)-Macromerine: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of a robust and validated analytical method is paramount for accurate quantification in diverse matrices, from plant materials to biological samples. This document outlines the experimental protocols and collates performance characteristics for these principal analytical techniques.

Given the limited availability of direct cross-validation studies for this compound in peer-reviewed literature, this guide presents and compares representative validation data from studies on structurally similar phenethylamine (B48288) alkaloids. This comparative analysis is intended to assist researchers in selecting the most suitable method for their specific research and development needs.

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes the key performance parameters for LC-MS/MS and GC-MS methods for the analysis of phenethylamine alkaloids, which are structurally related to this compound. These parameters are crucial for evaluating the sensitivity, accuracy, and precision of each method.

Validation ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.997[1]> 0.999[2]
Limit of Detection (LOD) 3 - 6 ng/mL (for various phenethylamines)[1]Not explicitly found for similar compounds
Limit of Quantification (LOQ) 9 - 20 ng/mL (for various phenethylamines)[1]0.1 µg/mg or µg/mL (for synephrine)[3]
Accuracy (Recovery) 88 - 125% (for synephrine (B1677852) and related compounds)[4]89.3 - 90.5% (for synephrine)[3]
Precision (RSD) 0.5 - 7.0% (for synephrine and related compounds)[4]Intra-day: 3.60%, Inter-day: 3.59% (for synephrine)[2]

Note: The data presented is for structurally similar phenethylamine alkaloids, as direct comparative data for this compound is limited.

Experimental Workflow for Method Cross-Validation

A critical step in analytical science is to ensure that different methods yield comparable results. The following diagram illustrates a general workflow for the cross-validation of LC-MS/MS and GC-MS methods for the analysis of this compound.

Cross_Validation_Workflow Cross-Validation Workflow for this compound Analysis cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Evaluation cluster_3 Conclusion A Develop & Validate LC-MS/MS Method C Prepare Spiked & Real Samples (e.g., plant extract, plasma) A->C B Develop & Validate GC-MS Method B->C D Analyze Samples by LC-MS/MS C->D E Analyze Samples by GC-MS C->E F Compare Quantitative Results (e.g., concentration) D->F E->F G Statistical Analysis (e.g., Bland-Altman plot, t-test) F->G H Assess Method Correlation & Bias G->H I Determine Method Comparability H->I

Caption: A generalized workflow for the cross-validation of LC-MS/MS and GC-MS methods.

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of analytical methods. Below are representative protocols for each of the discussed techniques, based on established methods for phenethylamine analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is suitable for the sensitive and selective quantification of this compound in complex matrices.

1. Sample Preparation (from plant material):

  • Weigh 100 mg of homogenized plant material.

  • Extract with 10 mL of methanol (B129727) by ultrasonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtered extract with the initial mobile phase as needed.

2. Chromatographic Conditions:

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor ion for this compound (C₁₂H₁₉NO₃): m/z 226.1.

    • Product ions would need to be determined by infusion of a standard, but likely fragments would result from the loss of water and cleavage of the side chain.

  • Ion Source Parameters: Optimized for maximum signal intensity of this compound (e.g., capillary voltage, source temperature, gas flows).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is a robust alternative for the analysis of this compound, particularly after derivatization to improve volatility and chromatographic performance.

1. Sample Preparation and Derivatization:

  • Perform an initial extraction as described for the LC-MS/MS method.

  • Evaporate the solvent from a portion of the extract under a stream of nitrogen.

  • To the dry residue, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).

  • Heat the mixture at 70 °C for 30 minutes.

  • After cooling, the sample is ready for injection.

2. Chromatographic Conditions:

  • Instrument: Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 100 °C, hold for 1 minute.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injection Mode: Splitless.

  • Injector Temperature: 250 °C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • SIM Ions: Specific ions for the derivatized this compound would be selected based on the fragmentation pattern observed in full scan mode.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

References

Comparing the pharmacological effects of (+)-Macromerine and mescaline

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of (+)-Macromerine and mescaline, two naturally occurring phenethylamine (B48288) alkaloids. While mescaline is a well-characterized psychedelic compound, quantitative pharmacological data for this compound is notably scarce in publicly available scientific literature. This document summarizes the existing knowledge on both compounds, highlights the data gap for this compound, and provides comprehensive experimental protocols for the key assays used to characterize such molecules.

Introduction

Mescaline (3,4,5-trimethoxyphenethylamine) is a classic psychedelic found in the peyote cactus (Lophophora williamsii) and other members of the Echinopsis genus.[1] Its psychoactive effects are primarily mediated by its agonist activity at the serotonin (B10506) 5-HT2A receptor.[2][3] this compound (β-hydroxy-3,4-dimethoxy-N,N-dimethylphenethylamine) is an alkaloid first identified in the cactus Coryphantha macromeris.[4] Reports on its psychoactivity are conflicting, with at least one study suggesting it is non-psychoactive, while older animal studies reported hallucinogenic effects.[4] A recent phytochemical analysis of Coryphantha macromeris did not detect alkaloids with known psychotropic properties.[1]

Chemical Structures

The chemical structures of mescaline and this compound are presented below. Both are phenethylamine derivatives, but with notable structural differences that likely influence their pharmacological profiles.

G mescaline Mescaline macromerine This compound

Figure 1: Chemical structures of Mescaline and this compound.

Comparative Pharmacological Data

The following tables summarize the available quantitative pharmacological data for mescaline. Corresponding data for this compound is largely unavailable in the current scientific literature.

Table 1: Receptor Binding Affinities (Ki, nM)

ReceptorMescalineThis compound
Serotonin
5-HT1A1,841–4,600Not Reported
5-HT1B>10,000Not Reported
5-HT1D>10,000Not Reported
5-HT1E5,205Not Reported
5-HT2A~10,000Not Reported
5-HT2B>20,000Not Reported
5-HT2CNot ReportedNot Reported
Adrenergic
α1ANot ReportedNot Reported
α2ANot ReportedNot Reported
Dopamine
D1Not ReportedNot Reported
D2Not ReportedNot Reported
D3Not ReportedNot Reported

Data for mescaline sourced from Wikipedia, citing various scientific studies.

Table 2: Functional Activity (EC50, nM)

ReceptorAssayMescalineThis compound
5-HT2APhosphoinositide Hydrolysis~10,000Not Reported
5-HT2BPhosphoinositide Hydrolysis>20,000Not Reported

Data for mescaline sourced from Wikipedia, citing various scientific studies.

Table 3: Pharmacokinetic Parameters

ParameterMescalineThis compound
Bioavailability (Oral)≥53%Not Reported
Elimination Half-life~3.6 hoursNot Reported
MetabolismPrimarily oxidative deamination to 3,4,5-trimethoxyphenylacetic acid (TMPA).[5]Not Reported
Excretion~53% unchanged in urine.[6]Not Reported

Signaling Pathways

Mescaline, like other classic psychedelics, exerts its primary effects through the activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR). This activation initiates intracellular signaling cascades, primarily through the Gq/11 pathway, leading to the production of second messengers like inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). There is also evidence for the involvement of Gi/o protein-coupled pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mescaline Mescaline Receptor 5-HT2A Receptor Mescaline->Receptor binds & activates Gq11 Gq/11 Receptor->Gq11 activates Gio Gi/o Receptor->Gio activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Figure 2: Mescaline-induced 5-HT2A receptor signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the pharmacological profiles of compounds like this compound and mescaline.

5.1. Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound for a specific receptor.

G start Start prep Prepare receptor membranes (e.g., from cells expressing 5-HT2A) start->prep reagents Prepare reagents: - Radioligand (e.g., [3H]ketanserin) - Test compound dilutions - Assay buffer prep->reagents incubation Incubate receptor membranes, radioligand, and test compound reagents->incubation filtration Separate bound and free radioligand via rapid filtration incubation->filtration counting Quantify bound radioactivity using a scintillation counter filtration->counting analysis Data Analysis: - Determine IC50 from competition curve - Calculate Ki using Cheng-Prusoff equation counting->analysis end End analysis->end

Figure 3: Experimental workflow for a competitive radioligand binding assay.

Methodology:

  • Receptor Preparation: Membranes from cells stably expressing the human 5-HT2A receptor are prepared through homogenization and centrifugation.[7][8]

  • Assay Setup: In a 96-well filter plate, receptor membranes, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin), and varying concentrations of the unlabeled test compound are incubated in an appropriate buffer.[9][10]

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.[7][9]

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.[9]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[9]

5.2. Inositol Phosphate (B84403) (IP) Accumulation Assay

This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A receptor.

Methodology:

  • Cell Culture: Cells expressing the 5-HT2A receptor are cultured and plated in multi-well plates.[11]

  • Labeling: The cells are incubated with [3H]myo-inositol to label the cellular phosphoinositide pools.

  • Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., LiCl) to prevent the degradation of inositol phosphates.[11]

  • Stimulation: The cells are then stimulated with varying concentrations of the test compound.

  • Extraction: The reaction is terminated, and the inositol phosphates are extracted.

  • Separation and Quantification: The accumulated [3H]inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.[12]

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) of the test compound.

5.3. Head-Twitch Response (HTR) in Mice

The HTR is a behavioral assay in rodents that is considered a reliable predictor of 5-HT2A receptor-mediated psychedelic activity in humans.[5][13]

Methodology:

  • Animal Acclimation: Mice are acclimated to the testing environment.

  • Drug Administration: The test compound is administered to the mice, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[2]

  • Observation: The mice are placed in an observation chamber, and the number of head twitches is counted for a defined period. This can be done by a trained observer or using automated systems.[2][5]

  • Data Analysis: The dose-response relationship for the induction of head twitches is analyzed to determine the potency and efficacy of the compound.

Conclusion

Mescaline is a well-studied psychedelic phenethylamine with a clear pharmacological profile centered on its agonist activity at the 5-HT2A receptor. In stark contrast, this compound remains poorly characterized, with a significant lack of quantitative data on its receptor binding and functional activity. While early reports suggested potential psychoactivity, more recent analyses have cast doubt on this.

To definitively compare the pharmacological effects of these two compounds, a systematic investigation of this compound is required. This would involve conducting the key in vitro and in vivo assays detailed in this guide, such as radioligand binding studies to determine its receptor affinity profile, functional assays to assess its efficacy at these receptors, and behavioral studies in animal models to evaluate its potential psychoactive effects. Such research would not only clarify the pharmacology of this compound but also contribute to a broader understanding of the structure-activity relationships of psychedelic phenethylamines. Until such data is available, any comparison between mescaline and this compound remains largely speculative on the part of the latter.

References

Replication of Published Bioactivity Studies on (+)-Macromerine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published bioactivity studies on (+)-Macromerine, a phenethylamine (B48288) alkaloid isolated from cacti of the Coryphantha genus. Due to the limited and often conflicting nature of the available data, this document summarizes the existing findings, highlights discrepancies, and provides context based on the pharmacology of related phenethylamine compounds.

Summary of Quantitative and Qualitative Bioactivity Data

CompoundTest SystemDoseRoute of AdministrationObserved EffectReported BioactivitySource
This compound Squirrel Monkeys, Cats20 mg/kgIntraperitoneal (I.P.)Hallucinogenic reactionsPhysiologically activeHodgkins et al., 1967
This compound Not SpecifiedNot SpecifiedNot SpecifiedNon-psychoactiveNot psychoactiveVogel et al., 1973[1]
Gigantine Squirrel Monkeys, Cats5 mg/kgIntraperitoneal (I.P.)HallucinogenicPhysiologically activeHodgkins et al., 1967
Gigantine Squirrel Monkeys, Cats20 mg/kgIntraperitoneal (I.P.)LethalToxicHodgkins et al., 1967
Normacromerine AnimalsNot SpecifiedNot SpecifiedPsychoactivePsychoactiveLife Sci. 1978[2]
Mescaline Humans, AnimalsVariousOral, I.P.HallucinogenicPsychoactiveWidely Reported[3][4]

Note: A 2023 phytochemical analysis of Coryphantha macromeris did not detect macromerine (B1210253), suggesting significant chemical variability within the plant species, which may contribute to the conflicting bioactivity reports.[5]

Experimental Protocols

Detailed experimental protocols for the bioactivity studies on this compound are not fully available in the accessible literature. However, based on the context of the publications, the following methodologies were likely employed.

In Vivo Hallucinogenic Activity Assay (Hodgkins et al., 1967)
  • Test Subjects: Squirrel monkeys and cats were likely used as animal models to assess behavioral changes indicative of psychoactive effects.

  • Compound Administration: this compound and Gigantine were administered via intraperitoneal (I.P.) injection to ensure rapid absorption and systemic distribution.

  • Behavioral Observation: Animals were likely observed for a set period post-administration for behaviors deviating from baseline. These may have included changes in posture, motor activity, sensory responsiveness, and social interaction. The term "hallucinogenic reactions" is descriptive and likely encompassed a range of unusual behaviors.

  • Dose-Response: A rudimentary dose-response was established for Gigantine, with a lower dose (5 mg/kg) producing hallucinogenic effects and a higher dose (20 mg/kg) being lethal.

Psychoactivity Assessment (Vogel et al., 1973)

The specific experimental design for the study that reported macromerine as non-psychoactive is not detailed in the available references.[1] It may have involved different animal models, behavioral paradigms (e.g., conditioned avoidance response, drug discrimination), or observational criteria than the Hodgkins et al. study.

Potential Signaling Pathway and Mechanism of Action

While specific in vitro studies on this compound are lacking, its structural similarity to other psychoactive phenethylamines, such as mescaline, suggests a potential interaction with serotonergic receptors, particularly the 5-HT2A receptor.[6] This receptor is a key target for classic hallucinogens and is known to mediate their psychedelic effects through complex intracellular signaling cascades.

The following diagram illustrates a generalized signaling pathway for psychoactive phenethylamines at the 5-HT2A receptor.

Phenethylamine Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Macromerine This compound Receptor 5-HT2A Receptor Macromerine->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling & Gene Expression Ca_release->Downstream PKC->Downstream

Potential signaling cascade of this compound via the 5-HT2A receptor.

Experimental Workflow for Future Comparative Studies

To resolve the conflicting reports and accurately characterize the bioactivity of this compound, a modern, systematic approach is required. The following workflow outlines a potential experimental plan.

Experimental Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Start Compound Acquisition (Verified this compound) In_Vitro In Vitro Assays Start->In_Vitro In_Vivo In Vivo Behavioral Assays Start->In_Vivo Receptor_Binding Receptor Binding Assays (e.g., 5-HT2A, 5-HT2C, D2) In_Vitro->Receptor_Binding Functional_Assays Functional Assays (e.g., Ca²⁺ flux, IP1 accumulation) In_Vitro->Functional_Assays HTr Head-Twitch Response (Mouse) In_Vivo->HTr Drug_Discrimination Drug Discrimination (Rat) In_Vivo->Drug_Discrimination Data_Analysis Data Analysis & Comparison Conclusion Conclusion on Bioactivity & Mechanism Data_Analysis->Conclusion Receptor_Binding->Data_Analysis Functional_Assays->Data_Analysis HTr->Data_Analysis Drug_Discrimination->Data_Analysis

Proposed workflow for a comprehensive bioactivity study of this compound.

Conclusion

The existing literature on the bioactivity of this compound is inconclusive and lacks modern quantitative data. While early reports suggest potential psychoactive effects, a later study contradicts this, and recent phytochemical analyses indicate that the presence of macromerine in Coryphantha species may be variable. To definitively characterize its pharmacological profile, further research employing standardized in vitro and in vivo assays is necessary. A direct comparison with well-characterized phenethylamines like mescaline within the same experimental paradigms would be crucial to determine its relative potency and mechanism of action.

References

Head-to-Head Comparison of (+)-Macromerine with Other Adrenergic Compounds: A Theoretical and Experimental Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Macromerine, a phenethylamine (B48288) alkaloid isolated from cacti of the Coryphantha genus, presents a unique chemical scaffold that suggests potential interaction with the adrenergic system.[1] Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are crucial mediators of sympathetic nervous system activity and are classified into α₁, α₂, β₁, β₂, and β₃ subtypes.[2] Understanding the potential interaction of novel compounds like this compound with these receptors is vital for drug discovery and development. This guide offers a head-to-head comparison of this compound with a selection of classical adrenergic agonists, integrating known experimental data for the latter with a theoretical activity profile for the former.

Chemical Structures

The structural characteristics of an adrenergic compound are paramount in determining its receptor binding affinity and intrinsic efficacy. Key features include the substitution pattern on the phenyl ring, the presence of a hydroxyl group at the β-carbon, and the nature of the substituent on the terminal amino group.

CompoundPhenyl Ring Substituentsβ-Hydroxyl GroupAmino Group Substituent
This compound 3,4-dimethoxyPresentN,N-dimethyl
Epinephrine (B1671497) 3,4-dihydroxy (catechol)PresentN-methyl
Norepinephrine 3,4-dihydroxy (catechol)PresentPrimary amine
Isoproterenol 3,4-dihydroxy (catechol)PresentN-isopropyl
Phenylephrine 3-hydroxyPresentN-methyl
Clonidine 2,6-dichloro-phenylamine (imidazoline derivative)N/AN/A

Quantitative Comparison of Adrenergic Activity

The following table summarizes the experimental binding affinities (Ki) and functional potencies (EC₅₀) of well-characterized adrenergic agonists across various receptor subtypes. This data provides a quantitative framework for understanding adrenergic pharmacology.

Compoundα₁ Ki (nM)α₂ Ki (nM)β₁ Ki (nM)β₂ Ki (nM)α₁ EC₅₀ (nM)α₂ EC₅₀ (nM)β₁ EC₅₀ (nM)β₂ EC₅₀ (nM)
Epinephrine 130383617431.30.70.5
Norepinephrine 12012044220811.21.22.8
Isoproterenol 1100290011147602500.40.3
Phenylephrine 25048001100021000120100010002000
Clonidine 18001.5300001000002500.3>10000>10000

Note: Ki and EC₅₀ values are compiled from various sources and may vary depending on the specific experimental conditions and cell systems used. The data presented here are for comparative purposes.

Theoretical Adrenergic Profile of this compound

Based on its chemical structure, a theoretical adrenergic activity profile for this compound can be postulated:

  • α-Adrenergic Receptor Affinity: The 3,4-dimethoxy substitution on the phenyl ring of this compound, in contrast to the catechol group of epinephrine and norepinephrine, is likely to reduce its affinity for α-adrenergic receptors. The catechol hydroxyls are crucial for high-affinity binding. However, some residual affinity, particularly for the α₁ subtype, cannot be ruled out.

  • β-Adrenergic Receptor Affinity: The N,N-dimethyl substitution on the amino group of this compound is a significant deviation from the typical structure of potent β-agonists, which generally possess a primary or secondary amine with a small to moderate-sized alkyl group (e.g., isoproterenol). Tertiary amines, like in macromerine, often exhibit reduced affinity and efficacy at β-receptors. The β-hydroxyl group is a favorable feature for β-receptor interaction, but the N,N-dimethylation might sterically hinder optimal binding.

  • Predicted Selectivity: Given the structural features, this compound is unlikely to be a potent agonist at any adrenergic receptor subtype. It might exhibit weak, non-selective interactions. The lack of a catechol group and the presence of a tertiary amine suggest significantly lower potency compared to endogenous catecholamines and synthetic β-agonists like isoproterenol.

Experimental Methodologies

The quantitative data presented for the reference compounds are typically generated using the following key experimental protocols:

1. Radioligand Binding Assay

This technique is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.[1]

  • Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a cell membrane preparation containing the receptor. The unlabeled compound to be tested (the "competitor") is added at increasing concentrations. The ability of the competitor to displace the radioligand from the receptor is measured, and from this, the inhibitory concentration 50 (IC₅₀) is determined. The IC₅₀ is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

  • Protocol Outline:

    • Membrane Preparation: Cells or tissues expressing the adrenergic receptor subtype of interest are homogenized and centrifuged to isolate the cell membrane fraction.

    • Assay Incubation: In a multi-well plate, a constant concentration of the radioligand and the membrane preparation are incubated with a range of concentrations of the unlabeled test compound.

    • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

    • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC₅₀, which is then used to calculate the Ki.

2. Functional Assay (cAMP Accumulation Assay)

Functional assays measure the cellular response following receptor activation, providing information on the potency (EC₅₀) and efficacy (Emax) of a compound.[3]

  • Principle: β₁- and β₂-adrenergic receptors are coupled to the stimulatory G-protein (Gs), which activates adenylyl cyclase to produce cyclic AMP (cAMP). α₂-Adrenergic receptors are coupled to the inhibitory G-protein (Gi), which inhibits adenylyl cyclase. α₁-Adrenergic receptors are coupled to Gq, leading to an increase in intracellular calcium. The cAMP assay is a common method for assessing β- and α₂-adrenergic receptor function.

  • Protocol Outline (for β-adrenergic agonism):

    • Cell Culture: Cells stably or transiently expressing the β-adrenergic receptor subtype of interest are cultured in multi-well plates.

    • Compound Treatment: The cells are treated with increasing concentrations of the test compound.

    • Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA) technology.

    • Data Analysis: The measured cAMP levels are plotted against the log concentration of the agonist. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).

Visualizing Signaling Pathways and Workflows

Adrenergic_Signaling_Pathway cluster_alpha1 α₁-Adrenergic Signaling cluster_beta β-Adrenergic Signaling a1_agonist α₁ Agonist a1_receptor α₁-AR a1_agonist->a1_receptor Gq Gq a1_receptor->Gq PLC PLC Gq->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Ca²⁺ IP3->Ca PKC PKC DAG->PKC response_a1 Smooth Muscle Contraction Ca->response_a1 PKC->response_a1 beta_agonist β Agonist beta_receptor β-AR beta_agonist->beta_receptor Gs Gs beta_receptor->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP ↑ cAMP ATP->cAMP PKA PKA cAMP->PKA response_beta Smooth Muscle Relaxation, ↑ Heart Rate PKA->response_beta

Caption: Simplified adrenergic receptor signaling pathways.

Radioligand_Binding_Workflow start Start prep Membrane Preparation start->prep incubation Incubation: Membranes + Radioligand + Competitor prep->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: IC₅₀ & Ki Determination counting->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay.

Conclusion

While direct experimental evidence is lacking, a theoretical analysis of this compound's structure suggests it is unlikely to be a potent or selective adrenergic agent. Its 3,4-dimethoxy and N,N-dimethyl substitutions deviate significantly from the key structural motifs required for high-affinity interaction with adrenergic receptors, as exemplified by potent agonists like epinephrine and isoproterenol. To definitively characterize the adrenergic pharmacology of this compound, comprehensive in vitro binding and functional assays are required. The experimental protocols and comparative data provided in this guide offer a robust framework for conducting such investigations and interpreting the potential findings. Researchers are encouraged to pursue these empirical studies to elucidate the true pharmacological profile of this naturally occurring phenethylamine.

References

A Comparative Meta-analysis of the Biological Effects of (+)-Macromerine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the pharmacology of (+)-Macromerine, with a comparative analysis of structurally related phenethylamines.

Introduction

This compound is a phenethylamine (B48288) alkaloid first identified in the cactus Coryphantha macromeris. Structurally, it is β-hydroxy-3,4-dimethoxy-N,N-dimethylphenethylamine. Despite its early discovery, a comprehensive understanding of its biological effects remains elusive, with a notable scarcity of dedicated meta-analyses and systematic reviews. This guide aims to synthesize the available research on this compound, providing a comparative framework with the well-studied, structurally similar psychedelic phenethylamine, mescaline, and other related compounds. By presenting available quantitative data, detailing experimental methodologies, and visualizing key pathways, this guide serves as a valuable resource for researchers exploring the therapeutic potential and mechanism of action of this and similar compounds.

Comparative Pharmacological Analysis

Due to the limited direct research on this compound, a comparative approach is essential to infer its potential biological activities. This section presents available data on this compound alongside data for mescaline and other relevant phenethylamine derivatives.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)
Compound5-HT2A5-HT2CD2α1A
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Mescaline ~5,500[1]~1,100[1]>10,000[1]~1,300[1]
Amphetamine >10,000>10,000~8,000>10,000
MDMA ~2,600~1,800>10,000~7,700

Note: Data for Amphetamine and MDMA are provided for broader comparative context within the phenethylamine class. Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand.

Table 2: In Vivo Behavioral Effects
CompoundSpeciesDoseObserved EffectCitation
This compound Monkeys, Cats20 mg/kg (i.p.)Hallucinogenic-like behavior
Mescaline Rat10-30 mg/kg (i.p.)Head-twitch response, altered locomotion
Mescaline Human300-500 mg (oral)Psychedelic effects, altered perception[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for key experiments cited or relevant to the study of phenethylamines.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of a compound to specific neurotransmitter receptors.

General Protocol:

  • Membrane Preparation: Cell lines (e.g., HEK-293) stably expressing the human receptor of interest (e.g., 5-HT2A) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated through centrifugation.

  • Binding Assay: The prepared cell membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the test compound (e.g., this compound).

  • Separation and Detection: The mixture is filtered to separate the bound from the unbound radioligand. The radioactivity of the filters is then measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Animal Behavioral Studies: Head-Twitch Response (HTR) in Rodents

Objective: To assess the potential hallucinogenic-like effects of a compound in rodents, as the head-twitch response is a behavioral proxy for 5-HT2A receptor activation.

General Protocol:

  • Animal Acclimation: Male C57BL/6J mice are habituated to the testing environment (e.g., a clear polycarbonate cage) for a designated period before drug administration.

  • Drug Administration: The test compound (e.g., this compound) or a vehicle control is administered via a specific route (e.g., intraperitoneal injection).

  • Observation Period: Immediately following injection, the animals are observed for a set duration (e.g., 30-60 minutes). The number of head twitches (rapid, rotational head movements) is recorded by a trained observer who is blind to the experimental conditions.

  • Data Analysis: The mean number of head twitches for each treatment group is calculated and statistically compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of these compounds can aid in understanding their mechanisms.

G cluster_0 Ligand-Receptor Interaction cluster_1 Intracellular Signaling Cascade cluster_2 Downstream Cellular Effects Phenethylamine\n(e.g., Macromerine, Mescaline) Phenethylamine (e.g., Macromerine, Mescaline) 5-HT2A Receptor 5-HT2A Receptor Phenethylamine\n(e.g., Macromerine, Mescaline)->5-HT2A Receptor Binds to Gq/11 Protein Activation Gq/11 Protein Activation 5-HT2A Receptor->Gq/11 Protein Activation Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein Activation->Phospholipase C (PLC) IP3 & DAG Production IP3 & DAG Production Phospholipase C (PLC)->IP3 & DAG Production Ca2+ Release & PKC Activation Ca2+ Release & PKC Activation IP3 & DAG Production->Ca2+ Release & PKC Activation Neuronal Excitability Neuronal Excitability Ca2+ Release & PKC Activation->Neuronal Excitability Gene Expression Changes Gene Expression Changes Ca2+ Release & PKC Activation->Gene Expression Changes Psychedelic Effects Psychedelic Effects Neuronal Excitability->Psychedelic Effects Gene Expression Changes->Psychedelic Effects G cluster_0 In Vitro Phase cluster_1 In Vivo Phase cluster_2 Data Analysis & Interpretation Compound Synthesis\n& Purification Compound Synthesis & Purification Receptor Binding Assays\n(Ki determination) Receptor Binding Assays (Ki determination) Compound Synthesis\n& Purification->Receptor Binding Assays\n(Ki determination) Functional Assays\n(e.g., Ca2+ flux) Functional Assays (e.g., Ca2+ flux) Receptor Binding Assays\n(Ki determination)->Functional Assays\n(e.g., Ca2+ flux) Animal Model Selection\n(e.g., Rodent) Animal Model Selection (e.g., Rodent) Functional Assays\n(e.g., Ca2+ flux)->Animal Model Selection\n(e.g., Rodent) Behavioral Testing\n(e.g., Head-Twitch Response) Behavioral Testing (e.g., Head-Twitch Response) Animal Model Selection\n(e.g., Rodent)->Behavioral Testing\n(e.g., Head-Twitch Response) Pharmacokinetic Studies\n(ADME) Pharmacokinetic Studies (ADME) Behavioral Testing\n(e.g., Head-Twitch Response)->Pharmacokinetic Studies\n(ADME) SAR Analysis SAR Analysis Pharmacokinetic Studies\n(ADME)->SAR Analysis Correlation of in vitro\n& in vivo data Correlation of in vitro & in vivo data SAR Analysis->Correlation of in vitro\n& in vivo data Lead Compound Identification Lead Compound Identification Correlation of in vitro\n& in vivo data->Lead Compound Identification

References

Safety Operating Guide

Navigating the Safe Disposal of (+)-Macromerine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the safe disposal of (+)-Macromerine, a phenethylamine (B48288) derivative. While specific institutional and local regulations must always be followed, this document outlines the core procedures and safety considerations based on available chemical safety information.

Core Safety and Handling Protocols

Before proceeding with disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling of the substance should occur in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Procedure

The disposal of this compound, as with many specialized chemical compounds, should be managed through a licensed hazardous waste disposal company. Direct disposal into sanitary sewer systems or regular trash is not appropriate for this type of chemical.

  • Consult Institutional and Local Guidelines: Before initiating any disposal process, consult your institution's Environmental Health and Safety (EHS) department and review local, state, and federal regulations regarding chemical waste.

  • Proper Labeling and Storage: Ensure that the waste container holding this compound is clearly and accurately labeled with the chemical name and any associated hazard symbols. Store the waste in a designated, secure area away from incompatible materials.

  • Waste Manifesting: Complete all required hazardous waste manifest forms as per your institution's and regulatory requirements. This documentation is crucial for tracking the waste from the point of generation to its final disposal.

  • Arrange for Professional Disposal: Contact a certified hazardous waste disposal service to arrange for the pickup and disposal of the this compound waste. These companies are equipped to handle and transport chemical waste safely and in compliance with all regulations.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in public safety data sheets, the table below summarizes its key chemical identifiers.

PropertyValue
Chemical Formula C₁₂H₁₉NO₃[1]
Molar Mass 225.288 g·mol⁻¹[1]
CAS Number 2970-95-8[1]

It is important to note that a comprehensive Safety Data Sheet (SDS) specific to this compound should be consulted for detailed toxicological and physical-chemical properties. If an SDS is not available, a risk assessment should be conducted based on the properties of structurally similar compounds.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste Generation B Consult Institutional EHS & Local Regulations A->B C Properly Label & Store Waste B->C D Complete Hazardous Waste Manifest C->D E Arrange for Professional Disposal D->E F End: Waste Disposed by Certified Vendor E->F

Caption: Logical workflow for the disposal of this compound.

Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific protocols and consult with your EHS department for authoritative guidance on chemical disposal.

References

Personal protective equipment for handling (+)-Macromerine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of (+)-Macromerine, a phenethylamine (B48288) derivative first identified in the cactus Coryphantha macromeris.[1] Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and causes serious eye irritation. When handling this compound, especially when dusts may be generated, appropriate respiratory protection is required. The following personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[2]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Double-gloving with powder-free nitrile gloves. The outer glove should be placed over the cuff of the lab coat.[3][4]Prevents skin contact and absorption. Double-gloving provides an additional barrier and allows for safe removal of a contaminated outer layer.[3]
Eye & Face Protection Tightly fitting safety goggles and a face shield.[3]Protects against splashes and airborne particles that can cause serious eye irritation.[3]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator is required when handling the solid compound or when dust generation is possible.[2][5]Prevents inhalation of airborne particles.
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[4] Consider coveralls ("bunny suits") for full-body protection.[6]Protects the skin and personal clothing from contamination.
Foot Protection Closed-toe shoes and disposable shoe covers.[6]Prevents contamination of personal footwear and the subsequent spread of the compound.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area 1. prep_weigh Weigh this compound in a Ventilated Enclosure prep_area->prep_weigh 2. handle_dissolve Dissolve or Prepare Compound prep_weigh->handle_dissolve 3. handle_exp Conduct Experiment handle_dissolve->handle_exp 4. cleanup_decon Decontaminate Work Surfaces & Equipment handle_exp->cleanup_decon 5. cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste 6. cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff 7. cluster_ppe_selection PPE Selection Logic start Handling this compound risk_assessment Risk Assessment of Procedure start->risk_assessment is_solid Handling Solid Form? risk_assessment->is_solid is_splash Potential for Splash? risk_assessment->is_splash ppe_base Standard PPE: - Double Gloves - Lab Coat - Safety Goggles is_solid->ppe_base No ppe_respirator Add Respirator (N95 or higher) is_solid->ppe_respirator Yes is_splash->ppe_base No ppe_faceshield Add Face Shield is_splash->ppe_faceshield Yes ppe_respirator->ppe_base ppe_faceshield->ppe_base

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.